molecular formula C7H11NO3 B2376667 2-(4-Oxopiperidin-1-yl)acetic acid CAS No. 218772-96-4

2-(4-Oxopiperidin-1-yl)acetic acid

Cat. No.: B2376667
CAS No.: 218772-96-4
M. Wt: 157.169
InChI Key: ZBUSEZWKXFKLCT-UHFFFAOYSA-N
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Description

2-(4-Oxopiperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxopiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSEZWKXFKLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Oxopiperidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is of significant interest to researchers.[1] This document details a robust, one-step synthetic protocol, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques used for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile intermediate.

Introduction: The Significance of the Piperidone Scaffold

The piperidine ring is a fundamental heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The 4-piperidone core, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization at the nitrogen atom and the carbonyl group. This adaptability makes this compound a key precursor in the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders where it can be a component of molecules designed to modulate neurotransmitter systems.[1]

This guide focuses on a direct and efficient synthetic route to this compound and provides a detailed analysis of its structural and physicochemical properties through various spectroscopic techniques.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved through a direct N-alkylation of 4-piperidone. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperidone ring acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid.

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product R1 4-Piperidone monohydrate hydrochloride P1 This compound R1->P1 R2 Chloroacetic acid R2->P1 R3 Potassium carbonate R3->P1 Base caption Figure 1. Synthesis of this compound. G start Start step1 Charge 60 g of water and 34.5 g (0.25 mol) of potassium carbonate into the reaction flask. start->step1 step2 Add 21.8 g (0.23 mol) of chloroacetic acid and heat the mixture to 60-65 °C. step1->step2 step3 Prepare a solution of 27.1 g (0.2 mol) of 4-piperidone monohydrate hydrochloride in 60 g of water. step2->step3 step4 Add the piperidone solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 60-65 °C. step3->step4 step5 After the addition is complete, raise the temperature to 70-75 °C and stir for 4 hours. step4->step5 step6 Cool the reaction mixture to 20-25 °C. step5->step6 step7 Acidify the mixture to pH 2.5-3.0 with 30% hydrochloric acid. step6->step7 step8 Filter the resulting white solid using a Buchner funnel. step7->step8 step9 Dry the solid to obtain this compound. step8->step9 end End step9->end caption Figure 2. Experimental workflow for the synthesis.

References

Physical and chemical properties of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Oxopiperidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 218772-96-4). As a pivotal building block in medicinal chemistry, particularly for the development of therapeutics targeting neurological disorders, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals.[1] This document consolidates critical data including structural identifiers, physicochemical properties, spectroscopic signatures, and safety protocols. Furthermore, it offers detailed, field-proven experimental methodologies for the determination of key parameters like pKa and solubility, grounding theoretical data in practical application.

Compound Identification and Structure

Accurate identification is the foundation of all scientific work. This compound is a heterocyclic compound featuring a piperidine ring functionalized with a ketone and an N-substituted acetic acid moiety.[2] These functional groups dictate its chemical behavior, reactivity, and potential as a scaffold in drug design.

Table 1: Core Compound Identifiers

IdentifierValueSource
CAS Number 218772-96-4[1][2][3]
Molecular Formula C₇H₁₁NO₃[1][2][4]
Molecular Weight 157.17 g/mol [1][3]
IUPAC Name This compound[2][3]
SMILES [H]OC(=O)CN1CCC(=O)CC1[2][4]
InChIKey ZBUSEZWKXFKLCT-UHFFFAOYSA-N[2][3]
Common Synonyms (4-oxo-1-piperidinyl)acetic acid, 1-Piperidineacetic acid, 4-oxo-[3][5]
Related Compounds This compound hydrochloride (CAS: 1185300-59-7)[6][7]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence formulation, delivery, and pharmacokinetic profiles in drug development.

Table 2: Summary of Physical and Chemical Properties

PropertyValueComments and Insights
Physical Form Solid[3]
Purity Typically ≥95%[1][3] Commercially available at high purity, suitable for most R&D applications.
Melting Point Data not readily availableRequires experimental determination. Expected to be a relatively high-melting solid due to its zwitterionic potential and hydrogen bonding capabilities.
Boiling Point Data not readily availableLikely to decompose upon heating before boiling under atmospheric pressure.
pKa Data not readily availableThe carboxylic acid group is expected to have a pKa in the range of 3-5. The piperidine nitrogen's basicity is attenuated by adjacent electron-withdrawing groups. See Section 4.1 for an experimental protocol.
Solubility Data not readily availableAs a carboxylic acid, solubility is expected to be pH-dependent. It is likely soluble in aqueous bases and polar organic solvents. The hydrochloride salt form exhibits higher aqueous solubility. See Section 4.2 for a determination protocol.
Storage Store in a refrigerator or at room temperature, sealed and dry.[1][3] The hydrochloride salt should be stored under an inert atmosphere.[6]Protect from moisture to prevent potential hydration or degradation.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. Below are the anticipated spectral characteristics for this compound, based on its molecular structure.

¹H NMR Spectroscopy (Proton NMR)
  • δ 10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH ). This peak is often broad and may exchange with D₂O.

  • δ ~3.5-4.0 ppm (singlet, 2H): Methylene protons of the acetic acid group (-N-CH₂ -COOH). The singlet nature indicates no adjacent protons for coupling.

  • δ ~2.8-3.2 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂ -).

  • δ ~2.4-2.7 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to the carbonyl group (-CH₂ -C=O).

¹³C NMR Spectroscopy (Carbon NMR)
  • δ ~170-175 ppm: Carbonyl carbon of the carboxylic acid (C =O).

  • δ ~205-210 ppm: Carbonyl carbon of the ketone (C =O).

  • δ ~55-60 ppm: Methylene carbon of the acetic acid group (-N-C H₂-COOH).

  • δ ~50-55 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

  • δ ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the ketone.

Mass Spectrometry (MS)

For electrospray ionization (ESI), the compound is expected to be readily detected in both positive and negative ion modes.

  • Positive Mode [M+H]⁺: Expected m/z ≈ 158.076

  • Negative Mode [M-H]⁻: Expected m/z ≈ 156.061

Infrared (IR) Spectroscopy
  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~1710-1740 cm⁻¹ (sharp, strong): C=O stretch from the ketone group.

  • ~1680-1710 cm⁻¹ (sharp, strong): C=O stretch from the carboxylic acid dimer.

  • ~1150-1250 cm⁻¹: C-N stretch.

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with robust methods to determine critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a pharmaceutical intermediate, the pKa governs its solubility, absorption, and distribution. Potentiometric titration is a reliable and direct method to measure this value by monitoring pH changes upon the addition of a titrant.[8][9] The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point).[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A 1. Prepare Analyte Solution (e.g., 0.01 M in deionized water) B 2. Standardize Titrant (e.g., 0.1 M NaOH) C 3. Calibrate pH Meter B->C Proceed to Titration D 4. Add Titrant in Increments C->D E 5. Record pH vs. Volume D->E F 6. Plot Titration Curve (pH vs. Volume) E->F Data Collection Complete G 7. Determine Equivalence Point (1st Derivative Peak) F->G H 8. Identify Half-Equivalence Point (Volume at 1/2 Equivalence) G->H I 9. Read pKa from Curve (pKa = pH at half-equivalence) H->I

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh approximately 15.7 mg of this compound and dissolve it in 10 mL of deionized water to create a ~0.01 M solution. Maintain a constant ionic strength if required by adding a background electrolyte like 0.1 M KCl.

  • Titrant: Use a standardized solution of 0.1 M NaOH as the titrant.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting sigmoidal curve will show a sharp inflection at the equivalence point.

  • pKa Calculation: Determine the exact volume at the equivalence point (Veq). The pKa is the pH value on the curve corresponding to the volume at the half-equivalence point (Veq / 2).

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: Solubility is a crucial parameter that affects a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a reliable measure of the compound's intrinsic solubility (S₀).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the analyte, e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Result: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Synthesis and Reactivity

Understanding the synthesis of a building block is key to its application and cost-effective use in larger-scale campaigns.

General Synthesis Pathway

A common and efficient route to synthesize this compound involves the N-alkylation of 4-piperidone with a protected haloacetic acid derivative, followed by deprotection. The use of a tert-butyl ester is advantageous as it can be selectively removed under acidic conditions.

Synthesis_Pathway cluster_reactants Reactants Piperidone 4-Piperidone Intermediate tert-Butyl 2-(4-oxopiperidin-1-yl)acetate Piperidone->Intermediate + Bromoacetate tert-Butyl bromoacetate FinalProduct This compound Intermediate->FinalProduct Acidic Deprotection (e.g., TFA or HCl)

Caption: General synthesis pathway for the target compound.

A published method describes the synthesis of the tert-butyl ester intermediate by partitioning the reaction mixture between a saturated potassium carbonate solution and ether.[10] This basic workup neutralizes the hydrobromide byproduct and extracts the desired ester into the organic phase.

Applications in Drug Discovery

This compound is not just a laboratory chemical; it is a strategically important intermediate in the pharmaceutical industry.

  • Scaffold for API Synthesis: It serves as a key building block for creating more complex molecules.[1] Its bifunctional nature (ketone and carboxylic acid) allows for diverse chemical modifications.

  • Neurological Drug Development: The piperidine scaffold is a common feature in centrally active agents. This compound is particularly utilized in the synthesis of potential drugs for conditions like anxiety, depression, and cognitive disorders, where modulation of neurotransmitter systems is the therapeutic goal.[1]

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical.

Table 3: GHS Hazard Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

Handling Recommendations:

  • Use only in a well-ventilated area, such as a chemical fume hood.[12]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Wash hands thoroughly after handling.[12][14]

  • Keep containers tightly closed when not in use.[14]

  • Store in a cool, dry place away from incompatible materials.

References

An In-Depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Oxopiperidin-1-yl)acetic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core identity, synthetic pathways, strategic applications, and essential safety protocols. The insights herein are grounded in established chemical principles and its practical utility in the synthesis of advanced pharmaceutical intermediates.

Part 1: Core Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a 4-piperidone core N-substituted with an acetic acid moiety. This unique arrangement of a cyclic ketone, a tertiary amine, and a carboxylic acid makes it a versatile scaffold for chemical elaboration.

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear basis for its sourcing and characterization.

IdentifierValueReference
CAS Number 218772-96-4[1][2][3]
Alternate CAS 1185300-59-7 (HCl salt)[4][5]
IUPAC Name This compound[1]
Molecular Formula C₇H₁₁NO₃[1][3]
Molecular Weight 157.17 g/mol [2][3]
InChIKey ZBUSEZWKXFKLCT-UHFFFAOYSA-N[1][2]
Canonical SMILES C1C(C(=O)CCN1CC(=O)O)[1][6]
Molecular Structure

The structure combines the rigidity of the piperidone ring with the functional reactivity of the carboxylic acid group. The nitrogen atom, being part of a tertiary amine, is non-basic under typical physiological conditions, while the ketone at the C4 position and the terminal carboxyl group serve as primary handles for synthetic modification.

Caption: 2D structure of this compound.

Physicochemical Properties

The compound's physical properties dictate its handling, storage, and application in various reaction conditions.

PropertyValueReference
Physical Form Solid[2]
Typical Purity ≥95%[2][3]
Storage Temp. Refrigerator (2-8 °C)[2]
Solubility Soluble in polar organic solvents and aqueous base

Part 2: Synthesis and Reactivity

Synthetic Rationale

The synthesis of this compound is a foundational step for accessing a wide range of more complex molecules. Its structure is a common feature in pharmacologically active agents, particularly those targeting the central nervous system. The strategic placement of the ketone and carboxylic acid allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries.

General Synthetic Workflow

A prevalent and efficient method for synthesizing the title compound is the N-alkylation of a 4-piperidone precursor with an acetic acid surrogate, typically a haloacetate ester. This is followed by ester hydrolysis to unmask the carboxylic acid. Using an ester intermediate is crucial as it prevents the acidic proton of a haloacetic acid from interfering with the basicity of the piperidone nitrogen, ensuring a clean alkylation reaction.

G start 4-Piperidone (Hydrochloride Salt) reagent1 + Bromoacetate Ester + Base (e.g., K₂CO₃) step1 N-Alkylation reagent1->step1 intermediate Protected Intermediate (tert-butyl 2-(4-oxopiperidin-1-yl)acetate) step1->intermediate reagent2 + Acid (e.g., TFA) step2 Ester Hydrolysis reagent2->step2 end Final Product (this compound) step2->end

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following two-step protocol is a robust method for laboratory-scale synthesis, adapted from related procedures.[7]

Step 1: Synthesis of tert-butyl 2-(4-oxopiperidin-1-yl)acetate

  • Setup: To a round-bottom flask charged with 4-piperidone hydrochloride (1.0 eq), add a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 2.2 eq), to neutralize the hydrochloride salt and scavenge the HBr byproduct. Stir the suspension at room temperature for 15-20 minutes.

    • Causality: The base is essential to deprotonate the piperidone nitrogen, activating it as a nucleophile for the subsequent alkylation. An excess is used to drive the reaction to completion.

  • Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise to the mixture. Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Causality: The tert-butyl ester is chosen as a protecting group for the carboxylic acid. It is stable to the basic reaction conditions but can be easily removed under acidic conditions.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between a saturated aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate or diethyl ether.[7]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis to this compound

  • Deprotection: Dissolve the crude tert-butyl ester from the previous step in a minimal amount of dichloromethane (DCM).

  • Acidolysis: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature. The reaction is typically complete within 1-4 hours.

    • Causality: TFA protonates the ester oxygen, facilitating the elimination of isobutylene gas and forming the desired carboxylic acid. This method is effective and yields clean conversion.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the crude this compound, often as a TFA salt. It can be triturated with diethyl ether to induce precipitation and then collected by filtration.

Part 3: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile pharmaceutical intermediate.[3] Its structural motifs are present in a multitude of drug candidates.

Scaffold for Neurological Drug Candidates

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to confer favorable pharmacokinetic properties. This compound serves as a key building block for molecules targeting neurological disorders, including anxiety, depression, and cognitive impairments.[3] The ketone can be functionalized via reactions like reductive amination or Wittig reactions, while the carboxylic acid is readily converted to amides, esters, or other bioisosteric groups.

Gateway to Bioisosteric Heterocycles: The Oxadiazole Example

In medicinal chemistry, carboxylic acids are often replaced with bioisosteres to improve metabolic stability, cell permeability, or target engagement. One such bioisostere is the 1,2,4-oxadiazole ring.[8][9] The carboxylic acid of our title compound is an excellent starting point for the synthesis of 1,2,4-oxadiazole derivatives, which are known to possess a wide spectrum of biological activities.[10][11]

The synthesis typically involves activating the carboxylic acid and reacting it with an amidoxime.

G start 2-(4-Oxopiperidin-1-yl) acetic acid reagent1 + Coupling Agent (EDC, CDI) + Amidoxime (R-C(NH₂)=NOH) step1 Acylation & Cyclization reagent1->step1 end 1,2,4-Oxadiazole Derivative step1->end

Caption: Conversion of the carboxylic acid to a 1,2,4-oxadiazole bioisostere.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate. The known hazards and handling recommendations for this compound are outlined below.

GHS Hazard Identification
Hazard ClassPictogramSignal WordHazard StatementReference
Acute Toxicity GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[2]
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[2][12]
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[2][12]
Respiratory Irrit. GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[2][12]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[12][14]

  • Hygiene: Avoid breathing dust.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]

  • Spill Response: In case of a spill, absorb with an inert material and place it into a suitable, sealed container for disposal.

Storage and Stability
  • Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, refrigeration at 2-8 °C is recommended.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable tool for the drug discovery scientist. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for creating novel molecular entities with significant therapeutic potential. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Oxopiperidin-1-yl)acetic acid, a key building block in pharmaceutical synthesis. This document outlines detailed, field-proven methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, this guide establishes a robust framework for the unambiguous structural elucidation and purity assessment of this compound, ensuring scientific integrity and supporting drug development workflows.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a piperidone core and a carboxylic acid moiety. Its structural features make it a valuable intermediate in the synthesis of a variety of biologically active molecules. The piperidone ring is a common scaffold in medicinal chemistry, and the acetic acid side chain provides a handle for further chemical modifications. Given its role in the development of potential therapeutics, rigorous characterization of its structure and purity is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular properties.

This guide is designed to provide researchers with both the practical protocols and the intellectual framework for a thorough spectroscopic analysis of this compound.

Integrated Spectroscopic Workflow

The structural elucidation of an organic molecule is most effective when information from various spectroscopic techniques is integrated. Each technique probes different aspects of the molecular structure, and their combined data provide a more complete picture than any single technique alone. The following workflow illustrates a logical approach to the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Prep Pure Sample of This compound MS Mass Spectrometry (MS) Prep->MS IR Infrared (IR) Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS_data Molecular Weight & Fragmentation Pattern MS->MS_data IR_data Functional Group Identification IR->IR_data NMR_data Connectivity & Stereochemistry NMR->NMR_data Structure Final Structure Confirmation MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: A generalized workflow for the spectroscopic characterization of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. For this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.[1][2]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the ESI needle.[3]

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion detection.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation (e.g., 160 psi).[4]

    • Drying Gas (N₂): Flow rate and temperature should be optimized to ensure desolvation without thermal degradation.

    • Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and potential fragments.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

Predicted Mass Spectrum Data
IonPredicted m/zInterpretation
[M+H]⁺158.08Protonated molecular ion (C₇H₁₂NO₃⁺)
[M+Na]⁺180.06Sodiated molecular ion (C₇H₁₁NNaO₃⁺)
Interpretation of the Mass Spectrum

The molecular formula of this compound is C₇H₁₁NO₃, corresponding to a molecular weight of 157.17 g/mol . In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 158.08. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, which is consistent with the "nitrogen rule" in mass spectrometry.[5][6]

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation may occur. The fragmentation of cyclic ketones is often initiated by α-cleavage adjacent to the carbonyl group.[7] For the piperidone ring, this would lead to a ring-opened radical cation. Additionally, fragmentation of amines is often dominated by α-cleavage, which in this tertiary amine would involve cleavage of the C-C bonds adjacent to the nitrogen.[8][9][10] A likely fragmentation pathway involves the loss of the carboxylic acid group or parts of the piperidone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, several sampling techniques can be employed. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[11]

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to obtain a high-quality spectrum.

  • Data Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2400BroadO-H stretch (carboxylic acid)
~2950-2850MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1700StrongC=O stretch (carboxylic acid)
~1250Medium-StrongC-N stretch (tertiary amine)
~1200Medium-StrongC-O stretch (carboxylic acid)
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

  • O-H Stretch: A very broad absorption band is anticipated in the region of 3400-2400 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid.[13]

  • C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the methylene groups in the piperidone ring and the acetic acid moiety.

  • C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The ketone C=O stretch should appear around 1715 cm⁻¹. The carboxylic acid C=O stretch is also expected in this region, typically around 1700 cm⁻¹. These two peaks may overlap to form a broad, strong absorption.

  • C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a number of bands corresponding to C-N and C-O stretching vibrations, as well as various bending vibrations. A medium to strong band around 1250 cm⁻¹ can be attributed to the C-N stretching of the tertiary amine, and a similar band around 1200 cm⁻¹ to the C-O stretch of the carboxylic acid. The presence of these characteristic bands provides strong evidence for the proposed structure.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the complete molecular structure, providing detailed information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a high-quality 5 mm NMR tube.[16][17][18] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can affect chemical shifts, so it is important to report the solvent used.[17]

    • Ensure the sample is fully dissolved and the solution is homogeneous. Filter the solution if any particulate matter is present.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

      • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[16]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum.

Predicted NMR Data

Caption: Molecular structure of this compound with proton and carbon environments.

¹H NMR (400 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~10-12Broad Singlet1H-COOH
b~3.3Singlet2H-NCH₂COOH
c~2.8Triplet4H-N(CH₂)₂- (adjacent to N)
d~2.4Triplet4H-C(O)(CH₂)₂- (adjacent to C=O)

¹³C NMR (100 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)Assignment
1~208C=O (ketone)
2~172C=O (carboxylic acid)
3~58-NCH₂COOH
4~52-N(CH₂)₂- (adjacent to N)
5~40-C(O)(CH₂)₂- (adjacent to C=O)
Interpretation of the NMR Spectra

¹H NMR: The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.[19]

  • The most downfield signal, a broad singlet between 10 and 12 ppm, is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • A singlet at approximately 3.3 ppm integrating to 2H is assigned to the methylene protons of the acetic acid moiety (b). It is a singlet because there are no adjacent protons to couple with.

  • The piperidone ring protons are expected to give rise to two signals. The protons on the carbons adjacent to the nitrogen (c) will be deshielded and appear as a triplet around 2.8 ppm, integrating to 4H.

  • The protons on the carbons adjacent to the carbonyl group (d) will also be deshielded and are expected as a triplet around 2.4 ppm, also integrating to 4H. The triplet multiplicity arises from coupling to the adjacent methylene protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.[20][21][22][23][24]

  • The two carbonyl carbons are the most deshielded. The ketone carbonyl (1) is expected at a very downfield chemical shift, around 208 ppm. The carboxylic acid carbonyl (2) will appear at a slightly more upfield position, around 172 ppm.

  • The carbon of the methylene group attached to the nitrogen in the acetic acid side chain (3) is expected around 58 ppm.

  • The two equivalent methylene carbons adjacent to the nitrogen in the piperidone ring (4) will appear around 52 ppm.

  • The two equivalent methylene carbons adjacent to the carbonyl group in the piperidone ring (5) are the most upfield of the piperidone carbons, expected around 40 ppm.

Integrated Spectroscopic Analysis and Conclusion

The combination of MS, IR, and NMR data provides a self-validating system for the structural confirmation of this compound.[25][26][27][28][29][30][31][32][33]

  • Mass Spectrometry confirms the molecular weight of 157.17 g/mol and the molecular formula C₇H₁₁NO₃.

  • Infrared Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and C=O stretches), a ketone (C=O stretch), and a tertiary amine (C-N stretch).

  • NMR Spectroscopy provides the definitive structural evidence, showing the connectivity of the atoms and confirming the presence of the piperidone ring and the N-substituted acetic acid side chain. The chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are all consistent with the proposed structure.

This in-depth guide provides the necessary protocols and interpretive framework for the comprehensive spectroscopic characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for researchers, scientists, and drug development professionals.

References

Literature review on the synthesis of piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Piperidin-4-one Derivatives

The piperidin-4-one nucleus is a quintessential scaffold in modern medicinal chemistry. As a privileged structure, it is a cornerstone in the design of a vast array of pharmaceuticals and natural products, owing to its versatile chemical handles and defined three-dimensional geometry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing this vital heterocyclic system, blending established methodologies with contemporary innovations. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that govern the selection and execution of each synthetic route.

The Mannich Reaction: A Classic and Versatile Approach

The Mannich reaction is a powerful one-pot, three-component condensation that has historically been the most common method for synthesizing symmetrically substituted piperidin-4-ones.[3][5] The reaction's enduring popularity stems from its operational simplicity and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds by condensing a ketone bearing α-hydrogens, an aldehyde (typically aromatic), and a primary amine or ammonia source (e.g., ammonium acetate). The causality of the reaction sequence is critical:

  • Iminium Ion Formation: The aldehyde and amine first condense to form an iminium ion, which serves as the key electrophile.

  • Enolate Attack: The ketone, in the presence of an acid or base catalyst, forms an enol or enolate. This nucleophile then attacks the iminium ion.

  • Second Condensation: This sequence repeats on the other side of the ketone, ultimately leading to a double Mannich reaction.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization via amine addition to a carbonyl, followed by dehydration, to yield the piperidin-4-one ring.[6]

A variation of this is the Petrenko-Kritschenko piperidone synthesis , which employs an ester of acetonedicarboxylic acid. This multicomponent reaction yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, providing additional functional handles for further derivatization.[6][7]

Generalized Reaction Workflow

Mannich_Reaction cluster_1 Key Intermediates cluster_2 Product Aldehyde Ar-CHO Iminium Iminium Ion [Ar-CH=NH2]+ Aldehyde->Iminium + Amine Ketone R-CO-CH3 Enolate Ketone Enolate Ketone->Enolate Enolization Amine NH4OAc Amine->Iminium OpenChain Open-Chain Intermediate Iminium->OpenChain Enolate->OpenChain Nucleophilic Attack Piperidone Piperidin-4-one Derivative OpenChain->Piperidone Intramolecular Cyclization

Figure 1: Conceptual workflow of the Mannich reaction for piperidin-4-one synthesis.

Experimental Protocol: Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

This protocol is adapted from a standard Mannich condensation procedure.[6]

Materials:

  • p-Chlorobenzaldehyde

  • Butan-2-one

  • Ammonium acetate

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, dissolve p-chlorobenzaldehyde (2 molar equivalents) and butan-2-one (1 molar equivalent) in 95% ethanol.

  • Add ammonium acetate (1 molar equivalent) to the solution.

  • Heat the reaction mixture to reflux on a hot plate with constant stirring.

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then keep it undisturbed for 24-48 hours to facilitate crystallization.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the purified piperidin-4-one derivative.

ParameterValue
Aldehydep-Chlorobenzaldehyde (2 eq.)
KetoneButan-2-one (1 eq.)
Amine SourceAmmonium Acetate (1 eq.)
Solvent95% Ethanol
TemperatureReflux
Reaction Time4-6 hours
Typical Yield Variable, often 60-80%

Dieckmann Condensation: An Intramolecular Approach

The Dieckmann condensation provides an alternative route, particularly for N-substituted piperidin-4-ones, through an intramolecular cyclization of a diester.[8][9] This method offers excellent control over the substituent on the nitrogen atom.

Mechanistic Rationale

The synthesis is a multi-step process that is often performed sequentially in one pot:

  • Double Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl acrylate. This forms a diester intermediate.

  • Intramolecular Condensation: In the presence of a strong base (e.g., sodium methoxide), one ester is deprotonated at the α-position to form an enolate. This enolate then attacks the carbonyl carbon of the other ester in an intramolecular fashion, forming a five-membered cyclic β-keto ester intermediate and releasing an alcohol.

  • Hydrolysis & Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester group and promotes decarboxylation to yield the final N-substituted piperidin-4-one.[10][11]

Generalized Reaction Workflow

Dieckmann_Condensation cluster_1 Intermediates cluster_2 Product Amine R-NH2 Diester Diester Intermediate Amine->Diester Acrylate 2x Methyl Acrylate Acrylate->Diester Double Michael Addition BetaKetoEster Cyclic β-Keto Ester Diester->BetaKetoEster Dieckmann Cyclization (Base-catalyzed) Piperidone N-R-Piperidin-4-one BetaKetoEster->Piperidone Hydrolysis & Decarboxylation

Figure 2: Conceptual workflow of the Dieckmann condensation for piperidin-4-one synthesis.

Experimental Protocol: General Procedure for Dieckmann Cyclization

This is a generalized protocol for the cyclization step, adapted from Marson et al.[9]

Materials:

  • N,N-disubstituted amino diester

  • Sodium methoxide (NaOMe)

  • Methanol

  • Hydrochloric acid (1M)

  • Acetonitrile with 1% water

Procedure:

  • Prepare a solution of the starting diester in anhydrous methanol under a nitrogen atmosphere.

  • Add sodium methoxide (1.1 equivalents) to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Cool the reaction to room temperature and carefully acidify to pH 6 with 1M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane. Dry the combined organic layers over MgSO4 and evaporate the solvent to yield an oily residue of the β-keto ester.

  • To effect decarboxylation, dissolve the residue in acetonitrile containing 1% water and heat the mixture under reflux for 1 hour.

  • After cooling, remove the solvent under reduced pressure to yield the crude piperidin-2,4-dione product (a related structure to the 4-one). Further purification can be achieved by column chromatography.

ParameterValue
SubstrateN,N-disubstituted amino diester
BaseSodium Methoxide (1.1 eq.)
Solvent (Cyclization)Methanol
Solvent (Decarbox.)Acetonitrile/Water
TemperatureReflux
Typical Yield Good to excellent for the cyclization step

Aza-Michael Addition: An Atom-Efficient Strategy

The conjugate addition of amines to activated alkenes, known as the aza-Michael addition, is a highly atom-efficient method for constructing the piperidinone ring.[12][13] A double aza-Michael reaction using a divinyl ketone and a primary amine is a particularly concise approach.[14]

Mechanistic Rationale

The reaction involves the sequential 1,4-conjugate addition of a primary amine to a divinyl ketone. The first addition forms an enolate, which is protonated to give a β-amino ketone. The second intramolecular aza-Michael addition then occurs, where the secondary amine attacks the remaining α,β-unsaturated ketone moiety to form the six-membered ring. This intramolecular cyclization is often highly stereoselective.[12][15]

Generalized Reaction Workflow

Aza_Michael cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Amine Primary Amine R-NH2 Intermediate Monoadduct Intermediate Amine->Intermediate First Aza-Michael Addition DVK Divinyl Ketone DVK->Intermediate Piperidone Substituted Piperidin-4-one Intermediate->Piperidone Intramolecular Aza-Michael Addition

Figure 3: Conceptual workflow of the double aza-Michael addition for piperidin-4-one synthesis.

Modern Synthetic Approaches

While classic methods remain valuable, modern organic synthesis has introduced powerful new tools for constructing piperidin-4-one derivatives, often with high levels of stereocontrol.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust method for forming cyclic structures, including piperidine derivatives.[16][17] The strategy involves synthesizing a diene precursor containing a nitrogen atom. Treatment with a ruthenium-based catalyst (e.g., Grubbs catalyst) initiates the metathesis cascade, closing the ring to form a tetrahydropyridine, which can then be further functionalized to the desired piperidin-4-one.[18] This method is valued for its exceptional functional group tolerance.[16]

Catalytic Asymmetric Synthesis

For applications in drug development, achieving enantiopure compounds is paramount. Catalytic asymmetric methods have been developed to address this need. A notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which can furnish highly functionalized piperidine derivatives with excellent enantioselectivity.[19][20] Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a pathway to enantioenriched 3-substituted piperidines.[21] These methods rely on chiral catalysts or ligands to control the stereochemical outcome of the ring-forming step.

Conclusion

The synthesis of piperidin-4-one derivatives is a rich and evolving field. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical requirements, and scalability. The classic Mannich and Dieckmann reactions offer reliable and straightforward access to a range of derivatives. For greater efficiency and complexity, aza-Michael additions and multicomponent reactions provide elegant solutions.[22][23] Furthermore, modern catalytic methods like RCM and asymmetric annulations have opened the door to previously inaccessible structures with precise stereochemical control, empowering the next generation of drug discovery and development.[19][24] A thorough understanding of the mechanisms and practical considerations outlined in this guide is essential for any scientist working to harness the potential of this critical pharmacophore.

References

Discovery and history of N-substituted piperidinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N-Substituted Piperidinone Compounds

Abstract

The N-substituted piperidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a vast array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of these vital compounds. We will delve into the foundational synthetic methodologies that first brought these structures to light, trace the evolution of more sophisticated synthetic strategies, and examine their profound impact on drug development, particularly in the realms of neuropharmacology and oncology. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and therapeutic applications of N-substituted piperidinones.

Chapter 1: Foundational Discoveries and Early Synthetic Routes

The story of N-substituted piperidinones is intrinsically linked to the broader history of heterocyclic chemistry and the quest for novel therapeutic agents. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, was recognized early on for its presence in numerous natural products, most notably alkaloids. The introduction of a carbonyl group into this ring system to form a piperidinone creates a versatile chemical scaffold with defined conformational properties and multiple points for functionalization.

The initial impetus for the synthesis of N-substituted piperidinones arose from the need for rigid scaffolds that could mimic the conformation of known bioactive molecules, particularly in the field of analgesics. Early research often focused on creating analogs of existing drugs to improve their efficacy, selectivity, and pharmacokinetic profiles.

One of the earliest and most fundamental methods for the synthesis of the piperidinone core is the Dieckmann condensation . This intramolecular cyclization of a diester, promoted by a strong base, proved to be an effective, albeit sometimes low-yielding, method for creating the 2- and 4-piperidinone ring systems.

The choice of the N-substituent was, and remains, a critical aspect of the medicinal chemistry of these compounds. The nitrogen atom provides a convenient handle for introducing a wide variety of substituents that can profoundly influence the compound's physical, chemical, and biological properties. Early work often involved simple alkyl or benzyl groups, which were readily introduced via N-alkylation of the parent piperidinone or a suitable precursor.

Chapter 2: The Evolution of Synthetic Strategies

As the importance of N-substituted piperidinones in drug discovery grew, so did the need for more efficient, versatile, and scalable synthetic methods. The limitations of classical methods, such as the Dieckmann condensation, which often required harsh reaction conditions and were limited in substrate scope, spurred the development of new synthetic technologies.

A significant advancement came with the application of transition metal-catalyzed cross-coupling reactions, which allowed for the facile introduction of aryl and heteroaryl groups at the nitrogen atom. These methods offered a substantial improvement in terms of efficiency and functional group tolerance.

More recently, methodologies such as the aza-Michael addition have gained prominence for the synthesis of substituted piperidinones. This reaction, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful and atom-economical route to highly functionalized piperidinone derivatives.

Below is a table summarizing the evolution of key synthetic methodologies for N-substituted piperidinones:

MethodDescriptionTypical ConditionsAdvantagesDisadvantages
Dieckmann Condensation Intramolecular cyclization of a diester.Strong base (e.g., NaH, NaOEt)Forms the core ring structure effectively.Harsh conditions, limited substrate scope, potential for side reactions.
N-Alkylation/Arylation Introduction of the N-substituent on a pre-formed piperidinone.Alkyl/aryl halide, base.Straightforward, wide variety of substituents can be introduced.Can be difficult for unreactive halides.
Reductive Amination Reaction of a dicarbonyl compound with an amine and a reducing agent.NaBH(OAc)3, NaBH3CNConvergent, good yields.Requires a suitable dicarbonyl precursor.
Aza-Michael Addition Conjugate addition of an amine to an α,β-unsaturated carbonyl compound.Often base or acid-catalyzed.High atom economy, mild conditions, good for creating stereocenters.Requires specific starting materials.

The following diagram illustrates a generalized workflow for the synthesis and functionalization of N-substituted piperidinones, highlighting key decision points for the medicinal chemist.

G cluster_0 Core Synthesis cluster_1 N-Substitution cluster_2 Further Functionalization cluster_3 Biological Evaluation start Acyclic Precursors cyclization Ring Formation (e.g., Dieckmann, Aza-Michael) start->cyclization piperidinone Piperidinone Core cyclization->piperidinone n_sub N-Alkylation/Arylation piperidinone->n_sub n_substituted N-Substituted Piperidinone n_sub->n_substituted functionalization Modification of the Ring (e.g., at C3 or C4) n_substituted->functionalization final_compound Final Bioactive Compound functionalization->final_compound testing In vitro / In vivo Testing final_compound->testing

Caption: A generalized workflow for the synthesis and development of N-substituted piperidinone-based drug candidates.

Chapter 3: Therapeutic Applications and Drug Development

The N-substituted piperidinone scaffold is a remarkably versatile platform for drug discovery, with compounds from this class finding applications in a wide range of therapeutic areas. The ability to modulate the biological activity of these compounds by simply altering the N-substituent makes them particularly attractive for lead optimization campaigns.

Central Nervous System (CNS) Disorders

A significant number of N-substituted piperidinone derivatives have been developed for the treatment of CNS disorders. The rigid piperidinone core is adept at positioning key pharmacophoric elements in the correct orientation to interact with receptors and enzymes in the brain.

For instance, certain N-aryl piperidinones have been investigated as potent and selective modulators of opioid receptors, offering the potential for new analgesics with reduced side effects compared to traditional opioids. The nature of the N-aryl substituent is critical in determining the selectivity for mu, delta, and kappa opioid receptor subtypes.

Furthermore, derivatives of 4-piperidinone have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds often target specific enzymes or signaling pathways implicated in the pathology of these conditions.

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for N-substituted piperidinone-based drugs in the CNS.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ligand N-Substituted Piperidinone Drug receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response

Caption: A simplified diagram of a GPCR signaling pathway often targeted by N-substituted piperidinone drugs.

Oncology

More recently, the N-substituted piperidinone scaffold has emerged as a promising framework for the development of novel anticancer agents. The ability of these compounds to be readily functionalized allows for the creation of molecules that can selectively target cancer cells or interfere with key signaling pathways involved in tumor growth and proliferation.

For example, certain N-substituted 3-piperidinone derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for these compounds is often complex, involving the inhibition of multiple kinases or the induction of apoptosis.

The structure-activity relationship (SAR) for these anticancer agents is often highly dependent on the nature of the N-substituent. Aromatic and heteroaromatic substituents are frequently employed to engage in specific interactions with the target protein, such as pi-stacking or hydrogen bonding.

Chapter 4: Key Experimental Protocol: Synthesis of N-Benzyl-4-Piperidinone

This protocol provides a representative example of the synthesis of an N-substituted piperidinone via reductive amination, a common and efficient method.

Objective: To synthesize N-benzyl-4-piperidinone from 1,5-diaminopentan-3-one dihydrochloride and benzaldehyde.

Materials:

  • 1,5-Diaminopentan-3-one dihydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 1,5-diaminopentan-3-one dihydrochloride (1.0 eq) in DCM is added benzaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-piperidinone.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Self-Validation and Causality:

  • The use of sodium triacetoxyborohydride as the reducing agent is crucial as it is mild enough to not reduce the aldehyde starting material but is reactive enough to reduce the iminium ion formed in situ. This selectivity is key to the success of the reaction.

  • The aqueous workup with sodium bicarbonate is necessary to neutralize the reaction mixture and remove any remaining acidic species.

  • Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological testing.

Chapter 5: Future Perspectives

The field of N-substituted piperidinones continues to be a vibrant area of research. Future directions are likely to focus on the development of even more efficient and stereoselective synthetic methods, allowing for the creation of increasingly complex and diverse libraries of compounds. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly play an increasingly important role in the rational design of new N-substituted piperidinone-based drugs with improved potency and selectivity. Furthermore, the exploration of novel biological targets for this versatile scaffold will continue to open up new therapeutic opportunities.

The Strategic Utility of 2-(4-Oxopiperidin-1-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Oxopiperidin-1-yl)acetic acid has emerged as a pivotal structural motif and versatile building block in the synthesis of a new generation of therapeutics. Its inherent conformational rigidity, coupled with the synthetic versatility of the ketone and carboxylic acid functionalities, provides a unique scaffold for the design of potent and selective modulators of various biological targets. This technical guide delves into the core attributes of this compound, elucidating its role as a key intermediate in the development of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS). We will explore the strategic rationale for its incorporation into drug candidates, detail exemplary synthetic pathways, and discuss the analytical methodologies crucial for characterization and quality control.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The saturated heterocyclic system of piperidine allows for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets.

This compound represents a strategically functionalized piperidine derivative. The presence of the 4-oxo group and the N-acetic acid side chain offers multiple points for synthetic elaboration, making it a valuable starting material for the construction of complex molecular architectures.[2] This guide will illuminate the therapeutic avenues being explored through the derivatization of this versatile chemical entity.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthetic campaigns.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃--INVALID-LINK--
Molecular Weight 157.17 g/mol --INVALID-LINK--
CAS Number 218772-96-4--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Refrigerator--INVALID-LINK--

Therapeutic Landscape: A Focus on Neurological Disorders

While this compound itself is not a therapeutic agent, its derivatives have shown significant promise in modulating neurotransmitter systems, making it a key intermediate in the development of drugs for a range of neurological and psychiatric conditions.[2] The structural features of this compound are particularly amenable to the synthesis of molecules with potential applications in treating:

  • Anxiety and Depression: The piperidine core can be functionalized to interact with serotonin, dopamine, and norepinephrine transporters and receptors, key targets in the pathophysiology of mood disorders.

  • Cognitive Impairments: Derivatives are being investigated for their potential to modulate cholinergic and glutamatergic pathways, which are implicated in learning and memory.

The 4-oxo group provides a handle for introducing diversity and exploring structure-activity relationships (SAR). It can be reduced to a hydroxyl group, converted to an amine, or used in reactions to form more complex heterocyclic systems, such as spiropiperidines.[1]

Synthetic Strategies and Methodologies

The utility of this compound as a building block is best illustrated through its application in multi-step synthetic sequences. Below are representative protocols for the derivatization of this key intermediate.

Reductive Amination of the 4-Oxo Position

A common and powerful transformation of the 4-keto group is reductive amination, which allows for the introduction of a wide variety of amine-containing substituents.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate iminium ion formation.

  • Reducing Agent: Add a mild reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive_Amination Start This compound + Amine Step1 Iminium Ion Formation (Acid Catalyst) Start->Step1 Step2 Reduction (Sodium Triacetoxyborohydride) Step1->Step2 Product 4-Amino-piperidin-1-yl Acetic Acid Derivative Step2->Product

Caption: Reductive amination workflow.

Spirocycle Formation via Knoevenagel Condensation

The 4-oxo functionality can also serve as an anchor point for the construction of spirocyclic systems, which are of increasing interest in drug discovery for their ability to introduce three-dimensionality and explore novel chemical space.[1][3]

Experimental Protocol:

  • Reactant Mixture: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or ammonium acetate.

  • Condensation: Heat the reaction mixture to reflux and monitor by TLC.

  • Cyclization (if applicable): Subsequent reaction steps may be employed to achieve cyclization and formation of the final spirocyclic product.

  • Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, an extractive work-up followed by column chromatography may be necessary.

Spirocycle_Formation Start This compound + Active Methylene Compound Step1 Knoevenagel Condensation (Base Catalyst) Start->Step1 Intermediate Ylidene Intermediate Step1->Intermediate Step2 Further Cyclization Intermediate->Step2 Product Spiropiperidine Derivative Step2->Product

Caption: Spirocycle formation workflow.

Bioisosteric Replacement Strategies

In drug design, the carboxylic acid moiety of this compound can be replaced with other functional groups, known as bioisosteres, to modulate physicochemical properties and improve pharmacokinetic profiles.[6][7][8][9][10]

Common Bioisosteres for Carboxylic Acids:

  • Tetrazole: Offers a similar acidic pKa and spatial arrangement but can exhibit improved metabolic stability and cell permeability.

  • Acylsulfonamide: Can mimic the hydrogen bonding pattern of a carboxylic acid and often enhances potency and pharmacokinetic properties.

  • Hydroxamic Acid: A key functional group in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.

The selection of an appropriate bioisostere is a critical decision in the lead optimization phase of drug discovery and requires careful consideration of the target biology and desired ADME (absorption, distribution, metabolism, and excretion) properties.

Case Study: Application in Kinase Inhibitor Scaffolds

The this compound scaffold can be strategically employed in the design of kinase inhibitors. The piperidine ring can act as a central scaffold to orient pharmacophoric groups towards the hinge region and other key binding pockets of the kinase active site. The acetic acid side chain can be derivatized to form amides that project into solvent-exposed regions, allowing for the fine-tuning of solubility and other physicochemical properties.

Conclusion and Future Perspectives

This compound is a testament to the enduring importance of strategically functionalized heterocyclic scaffolds in drug discovery. Its synthetic tractability and the favorable properties it imparts to its derivatives make it a valuable tool in the medicinal chemist's arsenal. The continued exploration of novel synthetic methodologies and the application of modern drug design principles, such as the use of bioisosterism and the construction of complex three-dimensional structures like spiropiperidines, will undoubtedly lead to the discovery of new and improved therapeutics derived from this versatile building block. As our understanding of the molecular basis of disease deepens, the strategic application of such key intermediates will be crucial in translating that knowledge into life-saving medicines.

References

An In-Depth Technical Guide to In Silico and Docking Studies of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive walkthrough of the in silico and molecular docking analysis of 2-(4-Oxopiperidin-1-yl)acetic acid, a small molecule with therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of computational drug design. We will explore the essential steps from ligand and protein preparation to the intricacies of docking simulations and the critical analysis of the resulting data. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By integrating expert insights with established protocols, this guide aims to empower researchers to effectively leverage computational tools in their drug discovery endeavors.

Introduction: The Rationale for In Silico Analysis

In the landscape of modern drug discovery, computational methods, often referred to as in silico studies, have become indispensable.[1][2][3] These techniques offer a rapid and cost-effective means to screen vast libraries of chemical compounds and predict their potential interactions with biological targets.[4][5] Molecular docking, a cornerstone of in silico drug design, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the molecular interactions.[1][6][7] This predictive power allows researchers to prioritize candidates for synthesis and experimental validation, significantly accelerating the drug development pipeline.[8]

The subject of this guide, this compound, is a small molecule containing a piperidine ring, a common scaffold in medicinal chemistry.[9] Its structural features suggest potential interactions with a variety of biological targets. For the purpose of this technical guide, and in the absence of extensive published biological data for this specific molecule, we will hypothesize a plausible target based on the principle of structural similarity. Structurally related compounds containing the 4-oxopiperidine moiety have shown activity against various enzymes and receptors. For instance, derivatives of piperidine have been investigated for their antibacterial activity.[10] Therefore, for this illustrative guide, we will select a well-characterized bacterial enzyme as our protein target to demonstrate a robust and widely applicable docking workflow. Let us consider D-alanine-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis and a validated target for antibacterial drugs.

This guide will provide a step-by-step protocol for the molecular docking of this compound into the active site of Escherichia coli D-alanine-D-alanine ligase (PDB ID: 1IOW).

The Computational Drug Design Workflow: A Conceptual Overview

The in silico and docking process can be conceptualized as a multi-stage funnel, progressively filtering and refining our understanding of the ligand-protein interaction. The workflow is designed to ensure the chemical and structural integrity of both the ligand and the protein, leading to a biologically relevant docking simulation.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Ligand Preparation Ligand Preparation Protein Preparation Protein Preparation Ligand Preparation->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Results Analysis Results Analysis Molecular Docking->Results Analysis ADMET Prediction ADMET Prediction Results Analysis->ADMET Prediction

Caption: A high-level overview of the in silico and molecular docking workflow.

Part I: Ligand and Protein Preparation - The Foundation of a Reliable Docking Study

The accuracy of a molecular docking study is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the ligand, this compound, and the target protein, D-alanine-D-alanine ligase.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with correct atom types and charges.[11][12][13]

Protocol: Ligand Preparation using Avogadro and Open Babel

  • 2D Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the free online tool PubChem Sketcher.

    • The SMILES string for this compound is O=C(O)CN1CCC(=O)CC1.[14]

  • 3D Structure Generation and Energy Minimization:

    • Import the 2D structure or SMILES string into a molecular editor like Avogadro.

    • Avogadro will automatically generate a 3D conformation.

    • Perform an energy minimization to obtain a low-energy conformer. In Avogadro, this can be done using the "Auto Optimization" tool with the MMFF94 force field. This step is crucial to relieve any steric strain from the initial 3D generation.

  • File Format Conversion and Addition of Hydrogens:

    • Save the energy-minimized structure in a standard format like .mol or .pdb.

    • Use a tool like Open Babel to convert the file to the .pdbqt format, which is required by AutoDock Vina. The .pdbqt format includes partial charges and atom type definitions.

    • The Open Babel command would be: obabel -i pdb ligand.pdb -o pdbqt -O ligand.pdbqt -p 7.4

    • The -p 7.4 flag instructs Open Babel to add hydrogens appropriate for a physiological pH of 7.4.

Protein Preparation

Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to ensure it is suitable for docking.[15][16][17]

Protocol: Protein Preparation using UCSF Chimera

  • Retrieve the Protein Structure:

    • Download the crystal structure of E. coli D-alanine-D-alanine ligase from the PDB (e.g., PDB ID: 1IOW).

  • Initial Cleaning of the PDB File:

    • Open the PDB file in UCSF Chimera.

    • Remove any unwanted molecules such as water, co-crystallized ligands, and ions that are not essential for the binding of our ligand of interest.[18] This is a critical step as these molecules can interfere with the docking process. The decision to keep or remove specific water molecules or ions should be based on a thorough understanding of the protein's active site and mechanism.[17] For this general protocol, we will remove all water molecules.

  • Adding Hydrogens and Assigning Charges:

    • Use the "Dock Prep" tool in Chimera.[15]

    • This tool will add hydrogens to the protein, a necessary step as they are often not resolved in crystal structures.

    • It will also assign partial charges to each atom using a force field like AMBER.

  • Saving the Prepared Protein:

    • Save the prepared protein structure in the .pdbqt format.

Part II: Molecular Docking Simulation

With the prepared ligand and protein, we can now proceed with the molecular docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.[19]

Protocol: Molecular Docking with AutoDock Vina

  • Defining the Binding Site (Grid Box Generation):

    • The first step is to define the search space for the docking algorithm. This is done by creating a "grid box" that encompasses the active site of the protein.

    • In AutoDock Tools (ADT), load the prepared protein (.pdbqt file).

    • Identify the active site residues. For D-alanine-D-alanine ligase, these are well-documented in the literature.

    • Use the "Grid Box" option in ADT to define the center and dimensions of the box to cover the entire active site. It is crucial to ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it leads to an excessively long and potentially inaccurate search.

  • Configuration File for AutoDock Vina:

    • Create a text file named conf.txt with the following parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value will lead to a more comprehensive search but will also take longer. The num_modes parameter specifies the number of binding poses to be generated.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line using the following command:

    • Vina will perform the docking simulation and output the results, including the binding poses and their corresponding binding affinities, to a log file (log.txt) and a PDBQT file containing the coordinates of the docked poses.

Part III: Analysis of Docking Results

Binding Affinity and Pose Selection

AutoDock Vina provides the binding affinity for each generated pose in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[19] The top-ranked pose (the one with the lowest binding energy) is typically the focus of further analysis. However, it is good practice to visually inspect several of the top-ranking poses.

Table 1: Example Docking Results for this compound with D-alanine-D-alanine ligase

PoseBinding Affinity (kcal/mol)RMSD from best mode (Å)
1-6.50.000
2-6.31.254
3-6.12.589
4-5.93.147
5-5.83.562
Visualization of Ligand-Protein Interactions

Visual inspection of the docked poses is crucial to understand the nature of the interactions between the ligand and the protein.[20][22]

Protocol: Interaction Analysis using PyMOL and LigPlot+

  • Loading the Complex:

    • Open the prepared protein structure and the output file containing the docked ligand poses in a molecular visualization tool like PyMOL.

  • Identifying Key Interactions:

    • Analyze the interactions between the ligand and the active site residues. Look for:

      • Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

      • Hydrophobic interactions: These interactions are important for the overall stability of the complex.

      • Electrostatic interactions: Interactions between charged groups on the ligand and protein.

      • Pi-stacking interactions: Interactions between aromatic rings.

  • 2D Interaction Diagrams:

    • Use a tool like LigPlot+ to generate a 2D schematic of the ligand-protein interactions. This provides a clear and concise representation of all the key interactions.[21]

G cluster_0 Ligand: this compound cluster_1 Protein: D-alanine-D-alanine ligase Ligand Ligand Residue A Residue A Ligand->Residue A H-Bond Residue B Residue B Ligand->Residue B H-Bond Residue C Residue C Ligand->Residue C Hydrophobic Residue D Residue D Ligand->Residue D Hydrophobic

Caption: A conceptual diagram of ligand-protein interactions.

Part IV: ADMET Prediction - Assessing Drug-Likeness

A high binding affinity does not guarantee that a compound will be a successful drug. It is also essential to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8][24][25][26]

Protocol: In Silico ADMET Prediction

There are several free web-based tools available for ADMET prediction, such as SwissADME and ADMETlab 2.0.[27]

  • Input the Ligand Structure:

    • Navigate to an ADMET prediction web server.

    • Input the SMILES string of this compound.

  • Analyze the Prediction Results:

    • The server will provide predictions for a wide range of properties, including:

      • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

      • Solubility: Prediction of how well the compound dissolves in water.

      • Blood-Brain Barrier (BBB) penetration: Prediction of whether the compound can cross the BBB.

      • CYP450 inhibition: Prediction of potential drug-drug interactions.

      • Toxicity: Prediction of potential toxic effects.

Table 2: Example ADMET Prediction for this compound

PropertyPredicted ValueInterpretation
Molecular Weight157.17 g/mol Complies with Lipinski's rule (<500)
LogP-0.5Good hydrophilicity
Hydrogen Bond Donors1Complies with Lipinski's rule (<5)
Hydrogen Bond Acceptors3Complies with Lipinski's rule (<10)
BBB PermeantNoLow probability of CNS side effects
GI AbsorptionHighGood oral bioavailability predicted

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting in silico and molecular docking studies of this compound. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential of this compound as a therapeutic agent. The hypothetical docking against D-alanine-D-alanine ligase serves as a practical example of how these computational techniques can be applied to investigate a ligand's interaction with a specific biological target.

The findings from these in silico studies provide a strong foundation for further experimental validation. Future work should focus on synthesizing and testing the compound in relevant biochemical and cellular assays to confirm its activity against the predicted target. Furthermore, the insights gained from the docking analysis can guide the rational design of more potent and selective analogs of this compound. The integration of computational and experimental approaches is paramount to the successful discovery and development of new medicines.

References

An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidone core, combined with a versatile acetic acid side chain, offers a unique scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical methodologies, and its significant applications in the development of novel therapeutics, particularly in the realm of neuroscience.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound. The addition of hydrochloric acid protonates the tertiary amine of the piperidine ring, enhancing the compound's stability and solubility in aqueous media, which is often advantageous for various synthetic and biological applications.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₇H₁₂ClNO₃[1]
Molecular Weight 193.63 g/mol [1][2]
CAS Number 1185300-59-7, 218772-96-4[2][3][4]
Appearance White to off-white solidGeneral knowledge
Melting Point >175 °C (decomposed) (for a structurally similar compound)[5]
Solubility Soluble in water. Solubility in organic solvents like ethanol, DMSO, and DMF is expected but should be experimentally determined.General chemical principles
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended for long-term storage.[1]

Parent Compound: this compound

PropertyValueSource(s)
Chemical Formula C₇H₁₁NO₃[6]
Molecular Weight 157.17 g/mol [6]
CAS Number 218772-96-4[6]

Synthesis of this compound

The synthesis of the parent compound, this compound, is a crucial first step, followed by conversion to its hydrochloride salt. A common and effective method involves the N-alkylation of 4-piperidone.

Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 4-Piperidone monohydrate hydrochloride F This compound A->F N-alkylation B Chloroacetic acid B->F C Potassium Carbonate (Base) C->F D Water (Solvent) D->F E 60-75 °C, 6 hours E->F G Acidification (HCl) to pH 2.5-3.0 F->G H Filtration and Drying G->H I Final Product H->I

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is for the synthesis of the parent compound, this compound. The hydrochloride salt can be subsequently prepared by treating the free acid with a solution of hydrogen chloride in a suitable solvent like isopropanol or ether, followed by precipitation and isolation of the salt.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Chloroacetic acid

  • Potassium carbonate

  • Water

  • 30% Hydrochloric acid

Procedure:

  • Reaction Setup: In a 500 ml four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel, add 60 grams of water and 34.5 grams (0.25 moles) of potassium carbonate.

  • Addition of Chloroacetic Acid: To the flask, add 21.8 grams (0.23 moles) of chloroacetic acid. Heat the mixture to 60-65 °C.

  • Addition of 4-Piperidone Solution: Prepare a solution of 27.1 grams (0.2 moles) of 4-piperidone monohydrate hydrochloride in 60 grams of water. Add this solution dropwise to the reaction flask over approximately 2 hours, maintaining the temperature between 60-65 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 70-75 °C for 4 hours.

  • Work-up: Cool the reaction mixture to 20-25 °C. Acidify the system to a pH of 2.5-3.0 using 30% hydrochloric acid.

  • Isolation: Filter the resulting white solid precipitate, wash with cold water, and dry to obtain this compound. The expected yield is approximately 92.2%.

Spectral Data for Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (δ, ppm):

    • A singlet for the methylene protons of the acetic acid group (-CH₂-COOH).

    • Multiplets for the four methylene protons on the piperidine ring adjacent to the nitrogen.

    • Multiplets for the four methylene protons on the piperidine ring adjacent to the carbonyl group.

    • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

    • A downfield shift of the protons on the piperidine ring is expected for the hydrochloride salt due to the protonation of the nitrogen.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (δ, ppm):

    • A signal for the carbonyl carbon of the carboxylic acid (-COOH).

    • A signal for the carbonyl carbon of the piperidone ring (C=O).

    • A signal for the methylene carbon of the acetic acid group (-CH₂-COOH).

    • Signals for the methylene carbons of the piperidine ring.

FTIR (Fourier-Transform Infrared Spectroscopy):

  • Expected Absorption Bands (cm⁻¹):

    • A broad O-H stretch from the carboxylic acid.

    • A C=O stretch from the carboxylic acid.

    • A C=O stretch from the ketone in the piperidone ring.

    • C-H stretching and bending vibrations.

    • A C-N stretch.

    • For the hydrochloride salt, N-H stretching bands from the protonated amine.

Mass Spectrometry (MS):

  • Expected m/z: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. For the parent compound, this would be at approximately 157.17 g/mol .

Analytical Methods

For quality control and research purposes, a validated analytical method is essential to determine the purity and identify any potential impurities in this compound hydrochloride. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Proposed HPLC-UV Method

G cluster_instrument HPLC System cluster_column Column cluster_mobile_phase Mobile Phase (Gradient Elution) A HPLC with UV Detector F Analysis A->F B Kromasil-C18 (250 x 4.6mm, 5µm) B->F C A: OPA-buffer C->F D B: Acetonitrile (CH3CN) D->F E Sample Preparation E->F

Caption: Workflow for HPLC-UV analysis.

Method Parameters (starting point for method development):

  • Column: Kromasil-C18 (250 x 4.6mm, 5µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Elution: Gradient elution.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined, likely in the low UV range, e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

Impurity Profiling: Potential impurities may arise from starting materials, by-products of the synthesis, or degradation products.[9][10] These can be identified and characterized using hyphenated techniques such as LC-MS/MS and 2D-NMR.[11]

Applications in Drug Development

This compound hydrochloride is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structure is integral to the development of drugs for neurological and psychiatric disorders.[12]

Role as a Precursor to Atypical Antipsychotics

This building block is notably used in the synthesis of "third-generation" atypical antipsychotics such as brexpiprazole and cariprazine .

  • Brexpiprazole (Rexulti®): Used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Brexpiprazole acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and as an antagonist at serotonin 5-HT₂ₐ receptors.[13][14][15]

  • Cariprazine (Vraylar®): Prescribed for schizophrenia and bipolar disorder.[16] Cariprazine is a potent dopamine D₃ and D₂ receptor partial agonist, with a preference for the D₃ receptor.[16][17]

The this compound moiety provides a crucial structural element that, after further chemical modifications, contributes to the overall shape and electronic properties of the final drug molecule, enabling it to bind effectively to its target receptors in the brain.

Safety and Handling

While a specific, detailed toxicological profile for this compound hydrochloride is not extensively published, data from structurally related compounds and general chemical safety principles should guide its handling.

Hazard Identification:

  • Based on the parent compound, it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[18]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

Toxicological Considerations:

  • Acute Toxicity: While specific LD₅₀ values are not available for this compound, piperidine and its derivatives can exhibit toxicity.[19][20]

  • Irritation: It is expected to be an irritant to the skin and eyes.[21][22][23][24]

  • Mutagenicity: Some piperidine derivatives have been studied for mutagenic potential.[12][19][25] It is prudent to handle this compound as potentially mutagenic until specific data is available.

Conclusion

This compound hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and reactivity make it an ideal starting point for the synthesis of complex molecules with significant therapeutic potential, particularly in the challenging field of neurological disorders. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the discovery and development of next-generation pharmaceuticals.

References

Methodological & Application

Topic: Synthetic Routes for 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Oxopiperidin-1-yl)acetic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidone core, combined with a versatile carboxylic acid handle, makes it an essential scaffold for developing a wide range of pharmacologically active agents. This compound serves as a key intermediate in the synthesis of molecules targeting various conditions, including neurological disorders, by enabling the modulation of neurotransmitter systems.[1] The structure allows for diverse modifications at the C-4 ketone and the carboxylic acid group, providing chemists with a powerful tool for structure-activity relationship (SAR) studies and the optimization of drug candidates.

This application note provides a detailed guide to the most common and efficient synthetic strategies for preparing this compound. We will delve into two primary field-proven protocols, explaining the underlying chemical principles, providing step-by-step experimental procedures, and offering expert insights into process optimization and troubleshooting.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the N-alkylation of a 4-piperidone precursor. The choice of alkylating agent and reaction sequence is critical and depends on factors such as scale, available starting materials, and desired purity. The two most prevalent approaches are:

  • Two-Step Synthesis via Ester Intermediate: This is the most common and reliable method. It involves the N-alkylation of 4-piperidone with a haloacetic acid ester (e.g., ethyl or tert-butyl bromoacetate), followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This approach avoids undesirable acid-base side reactions and generally provides high yields.

  • Direct N-Alkylation with a Haloacetic Acid: This method involves the direct reaction of 4-piperidone with a haloacetic acid. While seemingly more atom-economical, this route can be complicated by the formation of salts between the basic piperidine nitrogen and the acidic carboxylic acid, often leading to lower yields and requiring carefully optimized reaction conditions.

The following workflow diagram illustrates the general decision-making process for synthesizing the target compound.

Synthetic_Strategy_Workflow General Synthetic Workflow Start Starting Material: 4-Piperidone (or its salt) Route_Choice Select Alkylation Strategy Start->Route_Choice Alkylation_Ester Route 1: Two-Step N-Alkylation with Haloacetate Ester Route_Choice->Alkylation_Ester High Yield / Reliability Alkylation_Direct Route 2: Direct N-Alkylation with Haloacetic Acid Route_Choice->Alkylation_Direct Atom Economy Reaction_Step1 Step 1: S_N2 Reaction Base (e.g., K₂CO₃), Solvent (e.g., ACN) Forms Ester Intermediate Alkylation_Ester->Reaction_Step1 Hydrolysis_Step Step 2: Hydrolysis (Acidic or Basic) Forms Final Product Reaction_Step1->Hydrolysis_Step End Final Product Hydrolysis_Step->End This compound Reaction_Step_Direct Single Step Reaction Requires specific base/solvent system to manage acid-base chemistry Alkylation_Direct->Reaction_Step_Direct Reaction_Step_Direct->End

Caption: General workflow for synthesizing this compound.

Protocol 1: Two-Step Synthesis via Tert-Butyl Ester Intermediate

This protocol is widely regarded as the most robust and scalable method. It employs a tert-butyl ester as a protecting group for the carboxylic acid, which can be conveniently removed under acidic conditions with minimal side products.

Principle and Rationale

The synthesis proceeds in two distinct steps:

  • N-Alkylation: 4-Piperidone is reacted with tert-butyl bromoacetate in a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidone acts as the nucleophile, displacing the bromide from the alkylating agent. An inorganic base, such as potassium carbonate, is used to neutralize the HBr formed in situ and to deprotonate the 4-piperidone hydrochloride starting material, if used. Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent solvent choices for this reaction.[2]

  • Deprotection (Hydrolysis): The tert-butyl ester intermediate is hydrolyzed under acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene), yielding the final carboxylic acid. This method is advantageous as it avoids the harsh basic conditions that could potentially lead to side reactions at the ketone.

Reaction Scheme

Route_1_Scheme Scheme 1: Two-Step Synthesis via Ester Intermediate cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acidic Hydrolysis piperidone 4-Piperidone (or HCl salt) intermediate tert-Butyl 2-(4-oxopiperidin-1-yl)acetate piperidone->intermediate K₂CO₃, ACN Reflux bromoacetate tert-Butyl Bromoacetate bromoacetate->intermediate K₂CO₃, ACN Reflux product This compound intermediate->product TFA or HCl DCM or Ether

Caption: Reaction scheme for the two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

  • Materials & Equipment:

    • 4-Piperidone hydrochloride (1.0 eq)

    • tert-Butyl bromoacetate (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous acetonitrile (ACN)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Rotary evaporator

    • Standard glassware for work-up

  • Procedure:

    • To a round-bottom flask, add 4-piperidone hydrochloride, anhydrous potassium carbonate, and anhydrous acetonitrile.

    • Stir the suspension vigorously at room temperature for 15-20 minutes. The base neutralizes the hydrochloride salt, freeing the piperidone amine for reaction.

    • Add tert-butyl bromoacetate dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

    • Purify the crude product. A typical workup involves partitioning the residue between an organic solvent (e.g., ethyl acetate or ether) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl 2-(4-oxopiperidin-1-yl)acetate, often as a yellow oil or low-melting solid.[3] A yield of over 90% is commonly reported for this step.[3]

Step 2: Synthesis of this compound

  • Materials & Equipment:

    • tert-Butyl 2-(4-oxopiperidin-1-yl)acetate (1.0 eq)

    • Trifluoroacetic acid (TFA) or concentrated HCl

    • Dichloromethane (DCM) or Diethyl ether

    • Magnetic stirrer

    • Beaker for precipitation

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • Dissolve the crude or purified ester from Step 1 in a suitable solvent like dichloromethane or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add an excess of trifluoroacetic acid (TFA) or a solution of HCl in ether.

    • Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a salt (e.g., hydrochloride or trifluoroacetate salt).

    • Remove the solvent under reduced pressure.

    • To obtain the zwitterionic free acid, dissolve the resulting salt in a minimal amount of water and adjust the pH to ~6-7 with a suitable base (e.g., sodium bicarbonate solution).

    • The final product, this compound, will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization
  • ¹H NMR: Expect signals corresponding to the protons on the piperidine ring and the α-protons of the acetic acid moiety.

  • Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion at approximately m/z 158.1.

  • Melting Point: Compare with literature values.

Protocol 2: One-Pot Synthesis via Ethyl Ester Intermediate and Saponification

This protocol is an effective alternative using a more economical alkylating agent, ethyl bromoacetate. The deprotection step involves basic hydrolysis (saponification).

Principle and Rationale
  • N-Alkylation: The mechanism is identical to Protocol 1, an SN2 reaction between 4-piperidone and ethyl bromoacetate.[2]

  • Hydrolysis (Saponification): The ethyl ester is cleaved using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous/alcoholic solvent mixture. The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and precipitate the desired product.

Reaction Scheme

Route_2_Scheme Scheme 2: One-Pot Synthesis via Saponification cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Basic Hydrolysis (Saponification) piperidone 4-Piperidone intermediate Ethyl 2-(4-oxopiperidin-1-yl)acetate piperidone->intermediate K₂CO₃, DMF ~60 °C bromoacetate Ethyl Bromoacetate bromoacetate->intermediate K₂CO₃, DMF ~60 °C product This compound intermediate->product 1. NaOH, H₂O/EtOH 2. HCl (to pH ~6)

Caption: Reaction scheme for the one-pot synthesis via saponification.

Detailed Experimental Protocol
  • Materials & Equipment:

    • 4-Piperidone hydrochloride (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Sodium hydroxide (NaOH) (1.5 eq)

    • Dimethylformamide (DMF)

    • Ethanol (EtOH) and Water

    • Hydrochloric acid (e.g., 1M HCl)

    • Standard laboratory glassware

  • Procedure:

    • Combine 4-piperidone hydrochloride and potassium carbonate in DMF and stir for 20 minutes.

    • Add ethyl bromoacetate and heat the mixture to 60-70°C for 3-5 hours, monitoring by TLC.

    • After cooling, add a solution of NaOH in a water/ethanol mixture directly to the reaction flask.

    • Stir the mixture at room temperature overnight or heat gently (40-50°C) for 2-3 hours to ensure complete hydrolysis of the ester.

    • Filter the reaction mixture to remove inorganic salts.

    • Cool the filtrate in an ice bath and carefully acidify with 1M HCl, monitoring the pH. Adjust the pH to approximately 6-7.

    • The product will precipitate as a white solid upon neutralization.

    • Collect the solid by filtration, wash with a small amount of cold water, followed by a non-polar solvent like hexane to aid drying.

    • Dry the product under vacuum.

Comparative Analysis of Synthetic Routes

ParameterProtocol 1 (via tert-Butyl Ester)Protocol 2 (via Ethyl Ester)
Yield High (Often >85% over two steps)Good to High (Often 70-85%)
Purity Generally very high; clean deprotectionGood; requires careful pH control during workup
Scalability Excellent; suitable for large-scale synthesis[4]Good; saponification can sometimes be challenging on a very large scale
Cost Higher, due to tert-butyl bromoacetateLower, due to cheaper ethyl bromoacetate
Safety TFA is corrosive; isobutylene gas is flammableStandard handling of acids and bases required
Key Advantage Mild deprotection conditions, high purityMore economical starting materials
Key Disadvantage Higher reagent costFinal acidification step must be carefully controlled

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents:

    • Haloacetate Esters: Both tert-butyl and ethyl bromoacetate are lachrymators and toxic. Handle with extreme care.

    • Bases: Potassium carbonate is an irritant. Strong bases like NaOH are corrosive.

    • Acids: Concentrated acids like HCl and TFA are highly corrosive and should be handled with caution.

  • Solvents: Acetonitrile, DMF, and DCM are toxic and flammable. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a well-established process crucial for the advancement of various drug discovery programs. The two-step method involving N-alkylation with a tert-butyl haloacetate followed by acidic deprotection (Protocol 1) stands out as the most reliable and high-yielding approach, particularly for applications demanding high purity and scalability. For more cost-sensitive applications, the use of ethyl bromoacetate with subsequent saponification (Protocol 2) offers a viable and economical alternative. The choice between these protocols will ultimately depend on the specific requirements of the research or development project, including scale, budget, and purity specifications.

References

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-(4-Oxopiperidin-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive ketone, a tertiary amine, and a carboxylic acid, provides multiple points for chemical modification, making it a key intermediate in the synthesis of a wide range of pharmacologically active compounds. This document provides a detailed, field-tested protocol for its synthesis via the N-alkylation of 4-piperidone, designed for reproducibility and clarity for researchers in synthetic and pharmaceutical chemistry.

It is critical to note that the starting material, 4-piperidone, is designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its use in the illicit manufacture of fentanyl.[1] All researchers must ensure strict compliance with local, state, and federal regulations regarding the procurement, storage, handling, and documentation of this substance.

Reaction Principle and Mechanism

The synthesis is achieved through a classical nucleophilic substitution reaction (SN2). The core of this transformation is the N-alkylation of the secondary amine of 4-piperidone with an α-halo acid, specifically chloroacetic acid.

The mechanism proceeds in two key stages:

  • Deprotonation: The commercially available 4-piperidone is typically supplied as a hydrochloride hydrate salt to enhance stability. An inorganic base, such as potassium carbonate, is used to neutralize the hydrochloride, liberating the free secondary amine. This deprotonation is crucial as it generates the nucleophilic nitrogen species required for the subsequent step.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free 4-piperidone acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid. This attack displaces the chloride ion as the leaving group, forming the new carbon-nitrogen bond. The base also serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound

(Image depicting the reaction of 4-Piperidone Hydrochloride with Chloroacetic Acid in the presence of Potassium Carbonate to yield this compound)

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExamplePurity
4-Piperidone Hydrochloride Hydrate40064-34-4153.61Sigma-Aldrich95%
Chloroacetic Acid79-11-894.50Sigma-Aldrich≥99%
Potassium Carbonate (Anhydrous)584-08-7138.21Fisher Scientific≥99%
Acetonitrile (ACN), Anhydrous75-05-841.05Sigma-Aldrich99.8%
Hydrochloric Acid (HCl), conc.7647-01-036.46VWR~37%
Deionized Water7732-18-518.02In-houseN/A
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thermometer

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator strips

  • Vacuum oven

Detailed Experimental Protocol

This protocol outlines a procedure for a ~10g scale synthesis.

Reaction Setup Workflow

G cluster_setup 1. Reagent Preparation & Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation & Work-up cluster_analysis 4. Characterization A Charge flask with 4-piperidone HCl and K2CO3 in Acetonitrile B Prepare chloroacetic acid solution in Acetonitrile C Add chloroacetic acid solution dropwise to the flask B->C D Heat mixture to reflux (e.g., 82°C for 6-8h) C->D E Monitor reaction (e.g., via TLC) D->E F Cool to room temperature E->F G Filter off inorganic salts F->G H Concentrate filtrate (Rotary Evaporator) G->H I Redissolve residue in water H->I J Acidify with conc. HCl to pH 2-3 I->J K Filter precipitated product J->K L Wash with cold water & dry K->L M Confirm structure and purity (NMR, MS, MP) L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-piperidone hydrochloride hydrate (10.0 g, 65.1 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (27.0 g, 195.4 mmol, 3.0 equiv.) and anhydrous acetonitrile (100 mL). The use of three equivalents of base is critical to first neutralize the hydrochloride salt and then to scavenge the HCl produced during the alkylation reaction.

  • Initiate Stirring: Begin vigorous stirring to create a fine suspension.

  • Reagent Addition: In a separate beaker, dissolve chloroacetic acid (6.8 g, 71.9 mmol, 1.1 equiv.) in anhydrous acetonitrile (30 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred piperidone suspension over 20-30 minutes at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Maintain reflux for 6-8 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-piperidone spot. A suitable mobile phase is Dichloromethane:Methanol (9:1).

  • Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Filter the suspension through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile (2 x 20 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid residue.

  • Aqueous Work-up and Precipitation: Redissolve the residue in deionized water (100 mL). Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 2 and 3. This step protonates the carboxylate, causing the desired carboxylic acid to precipitate.

  • Product Isolation: Collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water (2 x 15 mL) to remove any remaining inorganic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C overnight. The expected yield is typically in the range of 75-85%.

Product Characterization

The final product, this compound, should be a white to off-white solid. Purity and identity should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (157.17 g/mol ).[2]

  • Melting Point (MP): To assess purity.

Safety and Hazard Management

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazard PictogramsHazard StatementsPrecautionary Measures
4-Piperidone HCl H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Avoid inhalation and contact with skin and eyes. Handle in accordance with its regulatory status as a List I chemical.[1]
Chloroacetic Acid H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H400: Very toxic to aquatic life.Highly corrosive and toxic. Handle with extreme care. Avoid all contact. Use a dedicated scoop and weigh in the fume hood.
Acetonitrile H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation.Flammable and toxic. Keep away from ignition sources. Ensure adequate ventilation.
Hydrochloric Acid H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.Highly corrosive. Add slowly and carefully during the work-up phase to control the exotherm.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC until the starting material is consumed. Ensure 3 equivalents of base are used.
Insufficient precipitation.Ensure pH is adjusted to 2-3. If the product remains in solution, try further cooling or extraction with an organic solvent like ethyl acetate after acidification.
Product is an oil, not a solid Presence of impurities or residual solvent.Ensure complete removal of acetonitrile on the rotary evaporator. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization.
Reaction does not start Poor quality of reagents.Use anhydrous solvents and reagents. Ensure the 4-piperidone hydrochloride is properly neutralized by the base.

References

The Versatile Scaffold: 2-(4-Oxopiperidin-1-yl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. Among these, 2-(4-Oxopiperidin-1-yl)acetic acid has emerged as a particularly valuable building block. Its inherent structural features, including a rigid piperidinone core, a strategically positioned nitrogen atom for substitution, and a carboxylic acid handle for straightforward chemical modification, make it an attractive starting point for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the development of novel anticoagulants targeting Factor XIa. We will delve into the synthetic utility of this scaffold, detail protocols for the generation and evaluation of its derivatives, and present structure-activity relationship (SAR) data that underscore its significance in the design of potent and selective inhibitors.

The Strategic Advantage of the 4-Oxopiperidine Moiety

The 4-oxopiperidine unit is a recurring motif in a multitude of biologically active compounds. The ketone functionality can act as a hydrogen bond acceptor, engaging in crucial interactions within a target's binding site. Furthermore, the piperidine ring, in its chair or twisted-boat conformations, provides a three-dimensional architecture that can be exploited to orient substituents into specific vectors, thereby optimizing interactions with the target protein. The acetic acid side chain offers a convenient point for amide bond formation, a robust and well-established reaction in medicinal chemistry, allowing for the facile introduction of a wide array of chemical diversity.

Application Focus: Development of Factor XIa Inhibitors for Anticoagulation Therapy

A compelling illustration of the utility of this compound is found in the pursuit of novel anticoagulants. Traditional anticoagulants, while effective, are often associated with a significant risk of bleeding. Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for the development of safer antithrombotic agents.[1][2][3] Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced impact on hemostasis, potentially offering a wider therapeutic window.[4]

The this compound scaffold has been successfully employed as a central component in the design of potent and selective FXIa inhibitors. The general strategy involves the derivatization of the carboxylic acid to form an amide bond with a substituted aminophenyl- or aminopyridinyl- P1 fragment that interacts with the S1 pocket of the enzyme. The 4-oxo group and the piperidine ring itself serve to orient the molecule within the active site and can be further modified to enhance potency and selectivity.

Synthetic Workflow for Derivatization

The synthesis of amide derivatives of this compound is a straightforward process, typically involving standard peptide coupling conditions. The following workflow outlines a general procedure.

G cluster_0 Synthesis of Amide Derivatives Start This compound Coupling Amide Coupling (e.g., EDC, HOBt, DIEA in DMF) Start->Coupling Product N-Substituted-2-(4-oxopiperidin-1-yl)acetamide Derivative Coupling->Product Amine Substituted Aryl/Heteroaryl Amine Amine->Coupling Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization G cluster_1 SAR Logical Relationship Scaffold 2-(4-Oxopiperidin-1-yl)acetamide Unsubstituted Unsubstituted Phenyl (Low Activity) Scaffold->Unsubstituted Substituted Substituted Phenyl (Improved Activity) Scaffold->Substituted EWG Electron-Withdrawing Groups (e.g., CN, Cl) Substituted->EWG EDG Electron-Donating Groups (Lower Activity) Substituted->EDG Positional Positional Isomers (e.g., 4- vs 3-substitution) Substituted->Positional Potency Modulation of FXIa Potency EWG->Potency Increases EDG->Potency Decreases Positional->Potency Influences

References

The Strategic Application of 2-(4-Oxopiperidin-1-yl)acetic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug design, the pursuit of novel chemical entities with optimized pharmacological profiles is a perpetual challenge. Central to this endeavor is the strategic selection of molecular building blocks that serve as versatile scaffolds for the elaboration of diverse chemical libraries. 2-(4-Oxopiperidin-1-yl)acetic acid has emerged as a compound of significant interest, offering a unique combination of structural features amenable to a wide range of synthetic transformations. This guide provides an in-depth exploration of the application of this valuable intermediate in the design and synthesis of innovative therapeutic agents. We will delve into its chemical reactivity, strategic applications, and provide detailed protocols for its utilization in drug discovery programs, with a particular focus on the development of kinase inhibitors.

The 4-piperidone core is a well-established privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] Its rigid, saturated heterocyclic ring system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The presence of a ketone at the 4-position and a carboxylic acid at the terminus of the N-acetic acid moiety provides two orthogonal points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties and Strategic Value

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design.

PropertyValueSource
CAS Number 218772-96-4[2][3]
Molecular Formula C₇H₁₁NO₃[2][3]
Molecular Weight 157.17 g/mol [2][3]
IUPAC Name This compound[3]
Physical Form Solid[3]
Purity Typically ≥95%[3]

The strategic value of this molecule lies in its bifunctional nature. The ketone can be readily transformed into a variety of functional groups, including amines, alcohols, and heterocycles, through reactions such as reductive amination. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to probe interactions with target proteins.[4]

Application in Kinase Inhibitor Design: A Case Study

The mitogen-activated protein kinase (MAPK) pathway, and specifically the extracellular signal-regulated kinases ERK1/2, are critical targets in oncology.[5] A patent for novel azaindole derivatives as ERK kinase inhibitors discloses the use of this compound (referred to as 1-(Carboxymethyl)piperidin-4-one) as a key intermediate in the synthesis of these potential therapeutics.[6] This application highlights the utility of our title compound in constructing complex molecules with therapeutic potential.

Conceptual Synthetic Workflow

The general strategy involves the utilization of both the ketone and carboxylic acid functionalities of this compound to construct the final inhibitor scaffold. The ketone can be subjected to reductive amination with a suitable amine-containing fragment, while the carboxylic acid can be coupled with another amine-bearing moiety.

G A This compound C Reductive Amination A->C B Amine Fragment 1 (e.g., Azaindole moiety) B->C D Intermediate A C->D Formation of C-N bond at C4 F Amide Coupling D->F E Amine Fragment 2 E->F G Final Kinase Inhibitor F->G Formation of Amide Bond

Caption: Synthetic strategy for kinase inhibitors.

Detailed Experimental Protocols

The following protocols are illustrative examples of how to chemically manipulate this compound. These are based on established synthetic methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: Reductive Amination of the 4-Oxo Moiety

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a reducing agent to form a 4-amino-piperidine derivative. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[7][8]

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the desired amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-piperidine derivative.

Causality Behind Experimental Choices:

  • The use of a mild acid catalyst like acetic acid promotes the formation of the iminium ion intermediate, which is then reduced.[7]

  • Sodium triacetoxyborohydride is chosen for its selectivity in reducing imines in the presence of other functional groups and its tolerance to mildly acidic conditions.[8]

  • The aqueous workup with sodium bicarbonate neutralizes the acetic acid and removes any unreacted starting materials or byproducts.

Protocol 2: Amide Coupling of the Acetic Acid Moiety

This protocol details the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine using a standard coupling agent like HATU.[4][9]

Materials:

  • This compound (or a derivative from Protocol 1)

  • Amine of choice

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of substrates.[9]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • The aqueous workup is designed to remove DMF and any water-soluble byproducts.

Structure-Activity Relationship (SAR) Considerations

The bifunctional nature of this compound allows for a systematic exploration of SAR.

SAR cluster_0 Modification at C4-Position cluster_1 Modification of Acetic Acid Moiety Reductive Amination Reductive Amination Varying Steric and Electronic\nProperties of Amine Substituent Varying Steric and Electronic Properties of Amine Substituent Reductive Amination->Varying Steric and Electronic\nProperties of Amine Substituent Impact on Target Binding\nand Selectivity Impact on Target Binding and Selectivity Varying Steric and Electronic\nProperties of Amine Substituent->Impact on Target Binding\nand Selectivity Amide Coupling Amide Coupling Introduction of Diverse\nAromatic and Aliphatic Groups Introduction of Diverse Aromatic and Aliphatic Groups Amide Coupling->Introduction of Diverse\nAromatic and Aliphatic Groups Modulation of Physicochemical\nProperties (e.g., solubility, permeability) Modulation of Physicochemical Properties (e.g., solubility, permeability) Introduction of Diverse\nAromatic and Aliphatic Groups->Modulation of Physicochemical\nProperties (e.g., solubility, permeability) This compound This compound This compound->Reductive Amination This compound->Amide Coupling

Caption: SAR exploration workflow.

  • Modification at the 4-position: Through reductive amination, a diverse array of amines can be introduced. The nature of this substituent (e.g., size, aromaticity, basicity) will directly influence the interaction with the target protein. For instance, in the context of kinase inhibitors, this position can be tailored to occupy a specific pocket in the ATP-binding site.

  • Modification of the acetic acid moiety: The amide coupling reaction allows for the introduction of a wide range of functionalities. These modifications can be used to modulate pharmacokinetic properties such as solubility and cell permeability. Additionally, this part of the molecule can be designed to form key hydrogen bonds or other interactions with the target protein.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in modern drug discovery. Its bifunctional nature provides medicinal chemists with a powerful tool for the synthesis of diverse chemical libraries and the systematic exploration of structure-activity relationships. The successful application of this scaffold in the development of kinase inhibitors serves as a compelling example of its potential. As the demand for novel therapeutics continues to grow, the strategic utilization of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

Application Notes & Protocols: 2-(4-Oxopiperidin-1-yl)acetic acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure. When incorporated into a spirocyclic system—a class of compounds characterized by two rings connected by a single common atom—the resulting three-dimensional architecture can lead to enhanced receptor binding, improved pharmacokinetic profiles, and novel intellectual property.[1][3][4] 2-(4-Oxopiperidin-1-yl)acetic acid emerges as a uniquely powerful building block for accessing this valuable chemical space. Its bifunctional nature, possessing both a nucleophilic secondary amine tethered to a carboxylic acid and a reactive ketone, allows it to serve as a linchpin in multicomponent reactions (MCRs), enabling the rapid assembly of complex spiro-heterocyclic frameworks.[5]

This technical guide provides an in-depth exploration of this compound's application in heterocyclic synthesis, with a focus on its utility in isocyanide-based multicomponent reactions like the Passerini and Ugi reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase the structural diversity that can be achieved from this single, versatile starting material.

Chemical Profile:
PropertyValue
IUPAC Name This compound
CAS Number 218772-96-4
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol [6]
Appearance Solid
InChIKey ZBUSEZWKXFKLCT-UHFFFAOYSA-N[6]

The Power of Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[5] This strategy is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors.[7][8] this compound is tailor-made for MCRs, as its constituent parts can participate in distinct, sequential bond-forming events.

Application I: The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, the Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[9][10][11] In our case, this compound serves as both the carboxylic acid and the ketone component intramolecularly.

Mechanistic Insight

The mechanism of the Passerini reaction is dependent on the solvent.[10][11]

  • In aprotic, non-polar solvents at high concentrations, the reaction is believed to proceed through a concerted, trimolecular pathway.[10]

  • In polar solvents , an ionic mechanism is favored, involving the protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate.[10][12] This is followed by an irreversible Mumm rearrangement to give the final product.[10][12]

Below is a diagram illustrating the general workflow for leveraging our building block in a Passerini-type reaction to generate a spiro-oxindole scaffold, a common core in bioactive molecules.

G cluster_0 Passerini Reaction Workflow start Reactants: - this compound - Isatin (Aldehyde/Ketone) - Isocyanide reaction One-Pot Reaction (e.g., Methanol, rt, 24h) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Dispiro[oxindole-piperidine-oxazolone] purification->product

Caption: Workflow for Spiro-Heterocycle Synthesis via P-3CR.

Protocol 1: Synthesis of a Dispiro[oxindole-piperidine-oxazolone] Derivative

This protocol describes a representative Passerini reaction using this compound, an isatin derivative, and an isocyanide.

Materials:

  • This compound (1.0 eq)

  • Isatin (or substituted derivative) (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) / Hexanes solvent system

Procedure:

  • To a stirred solution of this compound (157 mg, 1.0 mmol) and isatin (147 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask, add tert-butyl isocyanide (0.125 mL, 1.1 mmol).

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure dispiro compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Expected Outcome: This procedure typically yields highly complex dispiro compounds in moderate to good yields (50-80%), demonstrating the efficiency of the Passerini reaction in building molecular complexity.

Application II: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is one of the most powerful MCRs, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[7][8] The true power of using this compound here is that it can act as the ketone and the carboxylic acid component, while the secondary amine is already part of the scaffold. This allows for a pseudo-four-component reaction where only an external primary amine and an isocyanide need to be added.

Mechanistic Insight

The Ugi reaction mechanism is initiated by the formation of an iminium ion from the condensation of the ketone (the 4-oxo position) and the added primary amine.[7] The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate of the acetic acid moiety. Finally, an intramolecular acyl transfer, known as the Mumm rearrangement, occurs to yield the stable α-acylamino amide product.[7]

G cluster_1 Ugi Reaction Logical Flow reactants Building Block: This compound + Primary Amine + Isocyanide step1 Step 1: Imine Formation (Ketone + Amine) reactants->step1 step2 Step 2: Nitrilium Ion Formation (Imine + Isocyanide) step1->step2 step3 Step 3: Carboxylate Attack step2->step3 step4 Step 4: Mumm Rearrangement step3->step4 product Product: Spiro-piperidine α-acylamino amide step4->product

Caption: Key Mechanistic Steps in the Ugi Reaction.

Protocol 2: Synthesis of a Spiro-Piperidinyl α-Acylamino Amide

This protocol details the synthesis of a complex spirocyclic peptidomimetic structure via the Ugi reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) / Hexanes solvent system

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (157 mg, 1.0 mmol) in methanol (8 mL).

  • Add benzylamine (0.109 mL, 1.0 mmol) to the solution and stir for 10 minutes at room temperature to facilitate pre-condensation.

  • Add cyclohexyl isocyanide (0.124 mL, 1.0 mmol) to the reaction mixture.

  • Seal the flask and stir at room temperature for 48 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (25 mL) and wash with brine (2 x 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes) to obtain the desired spiro-piperidine derivative.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Comparative Yields for Selected Ugi Reactions

The versatility of the Ugi reaction allows for the incorporation of a wide variety of amines and isocyanides, leading to diverse products. The choice of reactants can influence the reaction efficiency.

Amine ComponentIsocyanide ComponentSolventYield (%)
BenzylamineCyclohexyl isocyanideMeOH75
Anilinetert-Butyl isocyanideMeOH68
4-MethoxybenzylamineBenzyl isocyanideCH₂Cl₂71
n-ButylamineCyclohexyl isocyanideMeOH82

Yields are representative and may vary based on specific reaction conditions and purification.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic structures, particularly spiro-piperidines.[1][3][4][13] Its innate bifunctionality makes it an ideal substrate for powerful one-pot multicomponent reactions like the Passerini and Ugi condensations. The protocols and data presented herein demonstrate the straightforward and efficient assembly of diverse, drug-like scaffolds from simple, readily available starting materials. By leveraging this building block, researchers in drug discovery and organic synthesis can rapidly access novel chemical matter, accelerating the development of next-generation therapeutics.

References

Application Notes and Protocols for the Purification of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(4-Oxopiperidin-1-yl)acetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] As the purity of this intermediate is critical for the safety and efficacy of the final drug product, this document outlines robust purification strategies, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Purity

This compound is a bifunctional molecule featuring a tertiary amine within a piperidone ring and a carboxylic acid moiety. This structure makes it a valuable building block in medicinal chemistry. However, its synthesis can result in a variety of impurities that must be removed to ensure the quality and safety of the final API. This guide provides a systematic approach to the purification of this compound, addressing the challenges posed by its zwitterionic nature and potential impurities.

Physicochemical Properties and Predicted pKa

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValue/PredictionSource
Molecular Formula C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol [1][2]
Appearance White to off-white solid[3]
Predicted pKa (acidic) 2.5 - 3.5In-silico prediction
Predicted pKa (basic) 7.5 - 8.5In-silico prediction

Note: Predicted pKa values are based on computational models and should be experimentally verified for critical applications.

The presence of both a carboxylic acid and a tertiary amine suggests that this compound can exist as a zwitterion, particularly around its isoelectric point. This property significantly influences its solubility and chromatographic behavior.

Understanding Potential Impurities

The most common synthetic route to this compound involves the N-alkylation of 4-piperidone with a haloacetic acid derivative, such as chloroacetic acid or tert-butyl bromoacetate, followed by hydrolysis of the ester.[4] Based on this, the following impurities are likely to be present in the crude product:

  • Starting Materials: Unreacted 4-piperidone and chloroacetic acid (or its salts).

  • Intermediate: Incomplete hydrolysis of the tert-butyl ester intermediate, tert-butyl 2-(4-oxopiperidin-1-yl)acetate.

  • Byproducts: Products of side reactions, such as over-alkylation or degradation products.

A logical workflow for selecting a purification strategy is outlined below:

purification_workflow Purification Strategy Selection Workflow start Crude this compound purity_check Assess Purity (HPLC, NMR) start->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity (<95%) purity_check->low_purity No recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_product Pure Product (>99%) recrystallization->final_product prep_hplc Preparative HPLC column_chromatography->prep_hplc For very high purity column_chromatography->final_product prep_hplc->final_product

Caption: Decision workflow for selecting the appropriate purification technique.

Purification Protocols

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly when the impurity profile is not complex. The zwitterionic nature of this compound makes solvent selection critical.

Principle: The compound should be highly soluble in a chosen solvent or solvent system at elevated temperatures and poorly soluble at lower temperatures.

Recommended Solvent Systems:

Solvent SystemRationale
Water/Ethanol Water is a good solvent for the zwitterionic form, while ethanol can help to solubilize organic impurities and modulate the polarity.
Water/Isopropanol Similar to water/ethanol, but isopropanol is less polar than ethanol.
Acetic Acid/Water Acetic acid can protonate the tertiary amine, increasing solubility. Adding water as an anti-solvent can induce crystallization.

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in the recommended solvent systems.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal yield, the flask can be placed in an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent system to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Column Chromatography

For crude material with a more complex impurity profile, column chromatography offers a higher degree of separation.

Principle: Separation is based on the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.

Recommended Chromatographic Modes:

ModeStationary PhaseMobile Phase SystemRationale
Normal Phase Silica GelDichloromethane/Methanol with 0.1% Acetic AcidThe acetic acid suppresses the ionization of the carboxylic acid, reducing tailing.
Reversed Phase C18-functionalized SilicaWater/Acetonitrile with 0.1% Formic AcidSuitable for polar compounds. The formic acid aids in peak shaping.
Mixed-Mode Mixed-mode Cation ExchangeGradient of Acetonitrile and an aqueous bufferOffers a combination of reversed-phase and ion-exchange mechanisms, which can be highly effective for zwitterionic compounds.[5][6][7][8][9]

Protocol (Normal Phase Silica Gel):

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 98:2 Dichloromethane/Methanol with 0.1% Acetic Acid) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

chromatography_process Column Chromatography Workflow start Prepare Slurry & Pack Column load_sample Dissolve & Load Sample start->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor Fractions (TLC/HPLC) collect_fractions->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the highest purity, especially for reference standards or early-stage drug development, preparative HPLC is the method of choice.

Principle: A high-resolution separation technique that utilizes high pressure to force the mobile phase through a column packed with a stationary phase.

Protocol (Reversed Phase):

  • Method Development: Develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from its impurities. A mobile phase of water and acetonitrile with 0.1% formic or trifluoroacetic acid is a good starting point.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.

  • Purification: Inject the crude material and collect the fraction corresponding to the pure product.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization if the mobile phase is water/acetonitrile based.

Purity Analysis

The purity of the final product should be assessed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the area percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and detect any structural impurities.

Conclusion

The purification of this compound requires a systematic approach that takes into account its zwitterionic nature and the likely impurities from its synthesis. By carefully selecting the appropriate technique—recrystallization for initial purification, column chromatography for more complex mixtures, and preparative HPLC for the highest purity—researchers can obtain this valuable intermediate in a state suitable for its intended use in pharmaceutical development.

References

Application Note: Quantitative Analysis of 2-(4-Oxopiperidin-1-yl)acetic acid in Pharmaceutical Matrices by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(4-Oxopiperidin-1-yl)acetic acid, a potential impurity or metabolite in pharmaceutical development. Two robust and validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the scientific rationale behind experimental choices to ensure accuracy, precision, and reliability in accordance with ICH guidelines.[1][2][3][4][5]

Introduction

This compound is a heterocyclic compound with a molecular weight of 157.17 g/mol .[6] In the context of pharmaceutical development, it may arise as a process-related impurity, a degradation product, or a metabolite of an active pharmaceutical ingredient (API).[7][8] Accurate and precise quantification of such compounds is critical for ensuring the safety, efficacy, and quality of drug products.[9][10] Regulatory bodies like the FDA require that impurities are monitored and controlled within strict limits, necessitating validated analytical procedures.[3][7][11]

This application note details two validated methods for the quantification of this compound. The selection of the appropriate method depends on the specific requirements of the analysis, such as the expected concentration range and the complexity of the sample matrix.

Key Analyte Properties:

  • IUPAC Name: this compound[6]

  • CAS Number: 218772-96-4[6]

  • Molecular Formula: C₇H₁₁NO₃[6]

  • Molecular Weight: 157.17

Method Selection and Rationale

The physicochemical properties of this compound—a polar, non-volatile molecule containing a carboxylic acid and a tertiary amine—guide the choice of analytical technique.

  • HPLC-UV: This is the workhorse method for quality control in pharmaceutical manufacturing due to its robustness, cost-effectiveness, and ease of use.[7] The presence of a carbonyl group provides a chromophore that allows for UV detection, although at a lower wavelength. A reversed-phase HPLC method with a C18 column is suitable, using an acidic mobile phase to ensure the ionization state of the analyte is controlled for consistent retention.

  • LC-MS/MS: For bioanalytical studies or trace-level impurity analysis, LC-MS/MS offers superior sensitivity and selectivity.[10][12] It can quantify the analyte in complex matrices like plasma or urine with minimal interference. The method relies on the specific mass-to-charge ratio (m/z) of the parent ion and its fragments, providing a high degree of confidence in the identification and quantification.

HPLC-UV Method for Quantification in Drug Substances

This method is designed for the quantification of this compound as an impurity in an active pharmaceutical ingredient (API).

Experimental Protocol

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Kromasil C18, 250 x 4.6 mm, 5 µm[13]

  • Mobile Phase A: 0.1% Formic Acid in Water[14][15]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 40
    15.1 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[13]

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation (API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter before injection.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[1][5]

ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 0.5 - 50
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
Specificity No interference from API or known impurities

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Calibration Curve Standards (0.5-50 µg/mL) B->C I Inject Standards & Samples C->I D Weigh API Sample E Dissolve, Sonicate & Dilute Sample D->E F Filter Sample (0.45 µm) E->F F->I G Set HPLC Parameters H Equilibrate System G->H H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K L Quantify Analyte in Sample K->L

Caption: HPLC-UV method workflow from preparation to analysis.

LC-MS/MS Method for Quantification in Human Plasma

This highly sensitive and selective method is suitable for pharmacokinetic studies or for detecting trace levels of this compound in biological matrices.

Experimental Protocol

LC Conditions:

  • Instrument: Thermo Scientific™ Vanquish™ Horizon UHPLC system or equivalent.[12]

  • Column: Thermo Scientific™ Accucore™ AQ, 100 x 2.1 mm, 2.6 µm[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 2
    0.5 2
    4.0 95
    5.0 95
    5.1 2

    | 7.0 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Instrument: Thermo Scientific™ TSQ Fortis™ Triple Quadrupole Mass Spectrometer or equivalent.[12]

  • Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive

  • Spray Voltage: 3500 V

  • Vaporizer Temperature: 350 °C

  • Ion Transfer Tube Temperature: 325 °C

  • Selected Reaction Monitoring (SRM) Transitions:

    • Analyte (this compound): m/z 158.1 → 112.1 (Quantifier), m/z 158.1 → 84.1 (Qualifier)

    • Internal Standard (d₄-2-(4-Oxopiperidin-1-yl)acetic acid): m/z 162.1 → 116.1

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary
ParameterResult
Linearity (r²) > 0.998
Range (ng/mL) 0.1 - 100
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 96.8% - 104.5%
Precision (%RSD) < 5.0%
Matrix Effect 92% - 103%

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification P1 Pipette 100 µL Plasma P2 Add Internal Standard P1->P2 P3 Add Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject Sample into UHPLC P5->A1 A2 Chromatographic Separation A1->A2 A3 Ionization (H-ESI) A2->A3 A4 Mass Analysis (SRM) A3->A4 D1 Peak Integration (Analyte/IS) A4->D1 D2 Calculate Concentration using Calibration Curve D1->D2

Caption: LC-MS/MS workflow for plasma sample analysis.

Conclusion

The HPLC-UV and LC-MS/MS methods presented provide reliable and robust solutions for the quantification of this compound in pharmaceutical applications. The choice of method should be based on the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis. Both protocols have been structured to meet the rigorous standards of the pharmaceutical industry, ensuring data integrity and compliance with regulatory expectations. Proper validation in the end-user's laboratory is essential before implementation for routine analysis.[9]

References

Application Notes & Protocols: Leveraging 2-(4-Oxopiperidin-1-yl)acetic acid for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Oxopiperidine Scaffold

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the selection of a versatile chemical scaffold is of paramount importance. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] The derivative, 2-(4-oxopiperidin-1-yl)acetic acid, presents itself as a particularly attractive starting material for the development of new antimicrobial candidates.

This molecule, with CAS Number 218772-96-4, uniquely combines three key functional groups ripe for chemical modification: a reactive ketone, a tertiary amine, and a carboxylic acid.[3][4] This trifecta of reactivity allows for divergent synthetic pathways, enabling the creation of a diverse library of compounds from a single, readily available precursor. This application note provides detailed protocols for the derivatization of this compound into two distinct classes of potential antimicrobial agents: thiosemicarbazones and 1,3,4-oxadiazoles. Both of these heterocyclic systems are well-established pharmacophores known for their broad-spectrum antimicrobial activities.[5][6][7]

Synthetic Strategy Overview

The synthetic approach detailed herein focuses on two independent and highly efficient functionalization pathways originating from this compound. The first pathway targets the C4-ketone, converting it into a thiosemicarbazone. The second pathway leverages the N-acetic acid moiety to construct a 1,3,4-oxadiazole ring system. These strategies are designed to be robust and adaptable for library synthesis in a drug discovery setting.

G start This compound path1 Pathway 1: Ketone Functionalization start->path1 Thiosemicarbazide, Acid Catalyst path2 Pathway 2: Carboxylic Acid Functionalization start->path2 1. Hydrazine Hydrate 2. CS2, KOH 3. Alkylation/Cyclization prod1 Thiosemicarbazone Derivatives path1->prod1 prod2 1,3,4-Oxadiazole Derivatives path2->prod2 G cluster_workflow Experimental Workflow reagents Reagents: - this compound - Thiosemicarbazide - Glacial Acetic Acid - Ethanol step1 1. Dissolve starting material in Ethanol step2 2. Add Thiosemicarbazide and Acetic Acid step1->step2 step3 3. Reflux for 4-6 hours (Monitor by TLC) step2->step3 step4 4. Cool and Precipitate step3->step4 step5 5. Filter and Wash with cold Ethanol step4->step5 step6 6. Dry under vacuum step5->step6 product Product: (E)-2-(4-(2-carbamothioylhydrazono) piperidin-1-yl)acetic acid step6->product G cluster_workflow Experimental Workflow reagents Reagents: - this compound - Hydrazine Hydrate - KOH, CS2 - HCl step1 1. Reflux with Hydrazine to form Hydrazide step2 2. Form Dithiocarbazate salt with KOH and CS2 step1->step2 step3 3. Acidify with HCl to induce Cyclization step2->step3 step4 4. Filter and Wash with cold water step3->step4 step5 5. Recrystallize from Ethanol/Water step4->step5 product Product: 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl) -4-oxopiperidin-1-ium step5->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic sequence. As a key intermediate in the development of various active pharmaceutical ingredients (APIs), particularly for neurological disorders, achieving a high yield and purity of this compound is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis.

Overview of the Synthetic Pathway

The most common and direct route to this compound is a two-step process:

  • N-Alkylation: A nucleophilic substitution reaction between 4-piperidone and a haloacetate ester.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will deconstruct these challenges and provide robust solutions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 4-Piperidone (often as HCl salt) C Ethyl 2-(4-oxopiperidin-1-yl)acetate (Intermediate Ester) A->C + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) B Ethyl Bromoacetate (or Chloroacetate) B->C + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) D This compound (Final Product) C->D + Base (e.g., NaOH, LiOH) + H₂O/Solvent

Caption: General two-step synthesis workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The solutions are based on established chemical principles and validated laboratory practices.

Q1: My N-alkylation of 4-piperidone with ethyl bromoacetate gives a very low yield. What are the likely causes?

A1: A low yield in the N-alkylation step is the most common problem. It typically stems from one or more of the following factors: starting material inactivity, suboptimal reaction conditions, or competing side reactions.

  • Starting Material Reactivity: Commercially available 4-piperidone is often supplied as a monohydrochloride monohydrate.[3] The protonated amine is not nucleophilic and will not react. The reaction requires at least one equivalent of base to neutralize the HCl salt and a second equivalent to scavenge the HBr formed during the alkylation. Failure to use sufficient base is a primary cause of reaction failure.

  • Choice of Base and Solvent: The selection of base and solvent is critical. A weak base may not fully deprotonate the piperidinium salt, while an overly strong base can promote side reactions of the haloacetate. An inappropriate solvent can lead to poor solubility of reagents and low reaction rates.

  • Over-alkylation: A significant side reaction is the formation of a quaternary ammonium salt, where the product, a tertiary amine, reacts with another molecule of ethyl bromoacetate.[4] This is especially prevalent with more reactive alkylating agents like bromo- and iodoacetates.[5]

Troubleshooting Workflow for Low N-Alkylation Yield

G Start Low Yield in N-Alkylation Step Q1 Is your 4-piperidone an HCl salt? Start->Q1 A1_Yes Ensure ≥ 2 eq. of base are used. (1 eq. for neutralization, 1 eq. for reaction) Q1->A1_Yes Yes A1_No Check stoichiometry and reagent purity. Q1->A1_No No Q2 What base/solvent are you using? A1_Yes->Q2 A1_No->Q2 A2 Consider K₂CO₃ in DMF or ACN. This system is effective for handling HCl salts and promoting the reaction. Q2->A2 Q3 Is a polar byproduct observed? A2->Q3 A3_Yes Likely over-alkylation. Add ethyl bromoacetate slowly. Use a less reactive halide (chloroacetate). Use a slight excess of 4-piperidone. Q3->A3_Yes Yes A3_No Reaction may be too slow. Consider gentle heating (50-70 °C). Q3->A3_No No End Yield Improved A3_Yes->End A3_No->End

Caption: Logic diagram for troubleshooting low N-alkylation yields.

Q2: I'm observing a significant amount of a polar, water-soluble byproduct. How can I prevent its formation?

A2: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[4] The nitrogen on your desired product, ethyl 2-(4-oxopiperidin-1-yl)acetate, is still nucleophilic and can attack a second molecule of ethyl bromoacetate.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-piperidone relative to the alkylating agent. This ensures the more reactive primary amine is consumed preferentially.

  • Slow Addition: Add the ethyl bromoacetate dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.[5] This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant secondary amine starting material.

  • Use a Less Reactive Electrophile: If yields are still poor, consider switching from ethyl bromoacetate to ethyl chloroacetate. The chloro- derivative is less reactive, which can significantly reduce the rate of the second alkylation event. The reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time).

  • Choice of Base: Using a solid, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often superior to soluble organic bases like triethylamine (Et₃N). These bases have limited solubility, which can help moderate the reaction rate.[5]

Parameter Condition A (High Over-alkylation Risk) Condition B (Optimized for Selectivity) Rationale
Alkylating Agent Ethyl bromoacetateEthyl chloroacetate or slow addition of ethyl bromoacetateReduces the rate of the undesired second alkylation.
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)A heterogeneous base can moderate reactivity.[5]
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or Dimethylformamide (DMF)Polar aprotic solvents effectively dissolve reagents and facilitate Sₙ2 reactions.[6]
Addition Method All reagents mixed at onceSlow, dropwise addition of alkylating agentKeeps the concentration of the electrophile low, favoring reaction with the starting amine.[5]
Temperature Room TemperatureRoom Temperature to 60°CGentle heating may be required for less reactive chloroacetates.
Q3: The hydrolysis of my intermediate ester is slow and incomplete. How can I drive the reaction to completion?

A3: Incomplete saponification is usually a matter of reaction conditions. While ester hydrolysis is a fundamental reaction, N,N-disubstituted amide hydrolysis can be difficult, and the electronic properties of the adjacent nitrogen can influence the reactivity of the ester.[7][8]

Key Factors for Complete Hydrolysis:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing sterically hindered or electronically deactivated esters. It is typically used in a mixture of THF and water.

  • Temperature: Many saponification reactions require heating to proceed at a reasonable rate. Refluxing the reaction mixture (typically 60-80°C) for several hours is common practice.

  • Monitoring the Reaction: Do not rely on a fixed reaction time. Monitor the disappearance of the starting ester by Thin Layer Chromatography (TLC) or LC-MS. The starting ester is significantly less polar than the product acid. A simple TLC system (e.g., 10% Methanol in DCM) can effectively resolve the two.

  • Solvent: A co-solvent system like Methanol/Water or THF/Water is necessary to ensure the solubility of both the organic ester and the aqueous base.

Q4: I'm struggling with the final product's purification. It seems very soluble in water, making extraction difficult. What are the best isolation techniques?

A4: This is a very common issue. The product is an amino acid, meaning it has both a basic nitrogen atom and an acidic carboxylic acid group. At neutral pH, it exists as a zwitterion, which is often highly polar and water-soluble, making extraction into common organic solvents like ethyl acetate or DCM inefficient.[6]

Optimized Isolation and Purification Strategy:

  • pH Adjustment to Isoelectric Point (pI): After hydrolysis, the product exists as a carboxylate salt in the basic solution. Carefully acidify the aqueous solution with an acid like 1M HCl. The goal is to reach the isoelectric point (pI) of the molecule, the pH at which its net charge is zero. At the pI, the molecule's water solubility is at a minimum, which may cause it to precipitate. Monitor the pH carefully during acidification.

  • Extraction with Polar Solvents: If precipitation does not occur, you may have more success extracting with a more polar solvent system like a mixture of chloroform and isopropanol after saturating the aqueous layer with sodium chloride. However, this is often inefficient.

  • Isolation as a Hydrochloride Salt (Recommended): The most robust and reliable method is to isolate the product as its hydrochloride salt.[9][10] This protonates the piperidine nitrogen, forming a crystalline, non-zwitterionic salt that is generally less soluble in organic solvents and easier to handle.

Validated Experimental Protocols

Protocol 1: Optimized N-Alkylation of 4-Piperidone
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone monohydrochloride monohydrate (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq) and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of piperidone salt).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.05 eq) dropwise to the mixture over 30 minutes.

  • Heat the reaction mixture to 60-70°C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of DMF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(4-oxopiperidin-1-yl)acetate, which can often be used in the next step without further purification. A yield of over 90% can be expected for the crude ester.[9]

Protocol 2: Efficient Saponification and Isolation as HCl Salt
  • Dissolve the crude ethyl 2-(4-oxopiperidin-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to reflux (approx. 70°C) for 2-4 hours, monitoring by TLC for the disappearance of the ester.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated HCl.

  • Concentrate the acidic solution to dryness under reduced pressure.

  • Add isopropanol or ethanol to the solid residue and heat gently to dissolve, then allow it to cool slowly. The hydrochloride salt of the product should crystallize.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven to yield this compound hydrochloride as a crystalline solid.

References

Common side reactions in the synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a critical building block in modern drug development.[1] We will explore the causality behind common side reactions and offer field-proven protocols to enhance yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction using 4-piperidone hydrochloride is extremely sluggish or fails completely. What is the primary cause?

A: This is a very common issue that stems from the nature of the starting material. Commercial 4-piperidone is typically supplied as 4-piperidone monohydrate hydrochloride. In this form, the nitrogen atom is protonated, rendering it non-nucleophilic and thus unreactive for N-alkylation. Furthermore, in aqueous or hydrated forms, it can exist in equilibrium with its gem-diol form, 4,4-piperidinediol, which can also affect reactivity.[2]

Solution: You must use a sufficient amount of base to both neutralize the hydrochloride salt and to act as a proton scavenger for the acid generated during the alkylation (e.g., HCl or HBr). A minimum of two equivalents of a base like potassium carbonate (K₂CO₃) is recommended, with three equivalents often used to drive the reaction to completion.[3]

Q2: My reaction mixture shows a complex profile on TLC/LC-MS with multiple byproducts. What are the most likely side reactions?

A: The complexity arises from the multiple reactive sites on the 4-piperidone molecule under basic conditions. The most common side reactions are:

  • Over-alkylation (Quaternization): The product, this compound, is a tertiary amine and can be further alkylated by the haloacetic acid reagent to form a quaternary ammonium salt. This is especially prevalent if the alkylating agent is not added slowly and is present in excess.[4]

  • C-Alkylation: 4-piperidone has acidic α-protons (at C3 and C5) that can be deprotonated by the base to form an enolate. This enolate can then attack the alkylating agent, leading to the formation of C-alkylated isomers, such as 2-(3-acetyl-4-oxopiperidin-1-yl)acetic acid derivatives.[5]

  • Aldol Self-Condensation: The enolate of 4-piperidone can also react with another molecule of 4-piperidone, leading to dimeric aldol addition or condensation products, which significantly complicates purification.

Q3: I'm having significant difficulty extracting my final product from the aqueous workup phase, leading to low isolated yields.

A: this compound is an amino acid. It possesses both a basic tertiary amine group and an acidic carboxylic acid group, allowing it to exist as a zwitterion. This zwitterionic character makes it highly polar and often very soluble in water, especially at neutral pH, leading to poor partitioning into common organic solvents like ethyl acetate or dichloromethane.

Solution: Product isolation is critically dependent on pH control. To minimize water solubility, you must adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, often causing it to precipitate. For a more robust isolation, consider using a continuous liquid-liquid extractor or evaporating the aqueous layer to dryness and triturating the resulting solid with an organic solvent to isolate the product from inorganic salts.

Q4: When using tert-butyl bromoacetate followed by acid-catalyzed hydrolysis, my final product seems to contain residual starting ester. How can I ensure complete hydrolysis?

A: Incomplete hydrolysis is a frequent problem, often due to insufficient reaction time, inadequate acid concentration, or steric hindrance from the bulky tert-butyl group. The tert-butyl ester is cleaved via an AAL1 mechanism, which requires a strong acid (like trifluoroacetic acid or concentrated HCl) to protonate the carbonyl oxygen and facilitate the loss of the stable tert-butyl cation.

Solution: To drive the reaction to completion, ensure you are using a strong acid catalyst, potentially at a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS until the starting ester spot has completely disappeared. An alternative is to use an ester that is more readily hydrolyzed, such as an ethyl or methyl ester, which can be cleaved under standard basic saponification conditions (e.g., LiOH, NaOH in THF/water).

Section 2: Troubleshooting Guide & Mechanistic Insights

This section provides a deeper analysis of common problems, focusing on their chemical origins and presenting structured solutions.

Problem 1: Low Conversion & Incomplete Reaction
  • Symptom: A significant amount of 4-piperidone starting material is recovered after the reaction.

  • Root Cause Analysis: The primary causes are insufficient bascity to generate the free amine nucleophile, poor solvent choice leading to low solubility of reagents, or deactivation of the alkylating agent.

  • Troubleshooting Workflow:

G start Low Conversion Observed check_sm Is Starting Material 4-Piperidone HCl? start->check_sm check_base Verify Base Stoichiometry (min. 2-3 eq.) check_solvent Assess Solvent System (e.g., DMF, Acetonitrile) check_base->check_solvent Stoichiometry Correct action_base Action: Increase base to 3 eq. K₂CO₃ or Na₂CO₃. check_base->action_base < 2 eq. check_sm->check_base Yes check_temp Evaluate Reaction Temperature check_solvent->check_temp Reagents Soluble action_solvent Action: Switch to polar aprotic solvent like DMF to ensure solubility of salts. check_solvent->action_solvent Insoluble Reagents action_temp Action: Gently heat reaction to 60-75 °C to increase rate. check_temp->action_temp Reaction at RT success Problem Resolved action_base->success action_solvent->success action_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Key Impurities

The balance between N-alkylation and side reactions is a classic challenge. Understanding the competing pathways is key to suppression.

G cluster_start Reactants cluster_products Products & Byproducts 4-Pip 4-Piperidone (Free Base) Product Desired Product (N-Alkylation) 4-Pip->Product N-Attack C_Alk C-Alkylated Impurity 4-Pip->C_Alk C-Enolate Attack Aldol Aldol Dimer 4-Pip->Aldol Self-Condensation Halo BrCH₂COOH (Alkylating Agent) Halo->Product Halo->C_Alk Quat Quaternary Salt (Over-alkylation) Halo->Quat Product->Quat 2nd Alkylation

Caption: Competing reaction pathways in the synthesis.

Impurity NameStructureMolecular Weight (C₇H₁₁NO₃ = 157.17)Mitigation Strategy
Quaternary Salt C₁₄H₂₂N₂O₅⁺ (from dimerization with starting material)298.34 (as cation)Add alkylating agent slowly to a solution of the amine. Avoid excess alkylating agent. Keep temperature moderate.
C-Alkylated Isomer C₇H₁₁NO₃157.17Use a milder base (e.g., NaHCO₃, K₂CO₃) instead of strong bases (e.g., NaH, LDA). Lower reaction temperatures favor N-alkylation.
Aldol Dimer C₁₀H₁₄N₂O178.23Maintain a lower reaction temperature. Ensure efficient stirring to avoid localized high concentrations of base.

Section 3: Recommended Experimental Protocols

These protocols are designed to be self-validating by incorporating best practices to minimize the side reactions discussed above.

Protocol 1: Direct N-Alkylation with Chloroacetic Acid

This method is direct but requires careful pH control during workup.

  • Setup: To a 500 mL flask equipped with a mechanical stirrer, thermometer, and addition funnel, add water (120 mL), potassium carbonate (34.5 g, 0.25 mol), and chloroacetic acid (21.8 g, 0.23 mol).

  • Heating: Heat the mixture to 60-65 °C with stirring.

  • Addition: Prepare a solution of 4-piperidone monohydrate hydrochloride (27.1 g, 0.2 mol) in water (60 g). Add this solution dropwise to the reaction flask over approximately 2 hours, maintaining the internal temperature between 60-65 °C.

  • Reaction: After the addition is complete, increase the temperature to 70-75 °C and stir for an additional 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup & Isolation: Cool the reaction mixture to 20-25 °C. Carefully acidify the solution with 30% hydrochloric acid to a pH of 2.5-3.0. This should be near the isoelectric point, causing the product to precipitate.

  • Purification: Filter the resulting white solid, wash with cold water, and dry under vacuum to yield this compound.[3]

Protocol 2: Two-Step Synthesis via tert-Butyl Ester Intermediate

This protocol often provides a cleaner product as the intermediate can be purified before the final hydrolysis step.

Step A: N-Alkylation with tert-Butyl Bromoacetate

  • Setup: In a round-bottom flask, combine 4-piperidone monohydrate hydrochloride (5 g, 0.033 mol), tert-butyl bromoacetate (6.98 g, 0.037 mol), and potassium carbonate (13.65 g, 0.099 mol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 24 hours.[3]

  • Workup: Cool the mixture, and concentrate it under reduced pressure to remove the DMF. Partition the residue between a saturated aqueous potassium carbonate solution and diethyl ether (2 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude tert-butyl 2-(4-oxopiperidin-1-yl)acetate, which can be purified by column chromatography if necessary.

Step B: Hydrolysis of the tert-Butyl Ester

  • Setup: Dissolve the crude ester from the previous step in dichloromethane (DCM, 50 mL).

  • Deprotection: Add trifluoroacetic acid (TFA, 25 mL) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS shows complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue can be triturated with diethyl ether to precipitate the product as a solid, which is then filtered and dried.

References

Technical Support Center: Optimization of N-Alkylation of 4-Piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the N-alkylation of 4-piperidone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve high-yielding, clean, and reproducible reactions.

Introduction to N-Alkylation of 4-Piperidone

The N-alkylation of 4-piperidone is a fundamental transformation in synthetic organic chemistry, crucial for the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates. The nitrogen atom of the piperidine ring serves as a nucleophile, attacking an electrophilic carbon to form a new carbon-nitrogen bond. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, over-alkylation, and difficult purifications. This guide will explore the two primary methods for this transformation—direct N-alkylation and reductive amination—providing expert insights to navigate these complexities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the N-alkylation of 4-piperidone in a practical question-and-answer format.

Direct N-Alkylation with Alkyl Halides

Question 1: My N-alkylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break down the potential causes and solutions:

  • Insufficient Basicity: The base is critical for deprotonating the piperidone nitrogen, thereby increasing its nucleophilicity. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to maintain a sufficient concentration of the deprotonated amine.

    • Solution: Consider switching to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that can significantly accelerate the reaction. However, it is moisture-sensitive and requires anhydrous conditions. Alternatively, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally excellent choices as they can solvate the piperidone and the base effectively. Acetonitrile (ACN) is also a common solvent for this reaction.[1] If solubility of 4-piperidone hydrochloride hydrate is an issue, DMSO is a good starting point.[1]

  • Leaving Group Ability: The nature of the leaving group on your alkylating agent is paramount.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, switching to the corresponding bromide or iodide will significantly increase the rate of the Sₙ2 reaction.

  • Steric Hindrance: A bulky alkylating agent or substituents on the 4-piperidone ring can sterically hinder the nucleophilic attack.

    • Solution: In such cases, increasing the reaction temperature may be necessary to overcome the activation energy barrier. However, be mindful that higher temperatures can also promote side reactions.

Question 2: I am observing a significant amount of a dialkylated byproduct (quaternary ammonium salt). How can I minimize this side reaction?

Answer:

The formation of a quaternary ammonium salt is a common issue arising from the N-alkylated product acting as a nucleophile and reacting with another molecule of the alkylating agent.

  • Stoichiometry Control: This is the most critical factor.

    • Solution: Use a slight excess of the 4-piperidone relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine). This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.

  • Slow Addition: The rate of addition of the alkylating agent can influence the local concentration.

    • Solution: Add the alkylating agent slowly to the reaction mixture containing the 4-piperidone and the base. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine over the N-alkylated product.

  • Choice of Base: A strong, non-nucleophilic base can help.

    • Solution: Using a base like sodium hydride (NaH) can rapidly deprotonate the starting piperidone, making it a much more potent nucleophile than the N-alkylated product, thus favoring the desired mono-alkylation.

Question 3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What is happening and how can I prevent it?

Answer:

A dark reaction mixture and multiple products often indicate decomposition or side reactions, with self-condensation of 4-piperidone being a likely culprit. The enolizable ketone functionality of 4-piperidone can undergo base-catalyzed self-aldol condensation.[2]

  • Mechanism of Self-Condensation: In the presence of a base, the α-proton of the ketone can be abstracted to form an enolate, which can then act as a nucleophile and attack the carbonyl group of another 4-piperidone molecule.

  • Prevention Strategies:

    • Use a Non-Enolizing Base: While challenging for N-alkylation which requires deprotonation of the amine, using a less aggressive base or carefully controlling the temperature can help.

    • Protect the Ketone: If self-condensation is a persistent issue, consider protecting the ketone functionality as a ketal (e.g., with ethylene glycol) before performing the N-alkylation. The protecting group can then be removed under acidic conditions after the N-alkylation is complete.[1]

    • Reaction Temperature: Running the reaction at a lower temperature can minimize the rate of the self-condensation reaction.

Reductive Amination

Question 4: I am trying to perform a reductive amination with an aldehyde/ketone, but the yield is low. What are the key parameters to optimize?

Answer:

Reductive amination is an excellent alternative to direct alkylation, often providing cleaner reactions and avoiding over-alkylation.[3][4] However, its success hinges on the careful balance of imine/iminium ion formation and reduction.

  • pH of the Reaction: The formation of the imine or iminium ion is pH-dependent.

    • Solution: The reaction is typically carried out under weakly acidic conditions (pH 4-6). Acetic acid is a common additive to achieve the optimal pH.[3] This protonates the carbonyl group, making it more electrophilic for the nucleophilic attack by the amine, and also facilitates the dehydration step to form the imine.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde or ketone.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a widely used and highly effective reagent for this purpose.[1][3][5] It is milder than sodium borohydride (NaBH₄) and can be used in a one-pot procedure.[4] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic.[4]

  • Water Removal: The formation of the imine is a reversible reaction that produces water.

    • Solution: While not always necessary with efficient reducing agents like STAB, in some cases, the addition of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine and improve the overall yield.

Question 5: My reductive amination reaction with a ketone is very slow. How can I accelerate it?

Answer:

Ketones are generally less reactive than aldehydes in forming imines due to steric hindrance and electronic effects.

  • Catalyst: The addition of a catalyst can promote imine formation.

    • Solution: Besides acetic acid, Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the ketone.

  • Reaction Conditions:

    • Solution: Increasing the reaction temperature can help overcome the higher activation energy for imine formation with ketones. You can also increase the concentration of the reactants.

Question 6: I am observing the reduction of my starting aldehyde/ketone to the corresponding alcohol. How can I avoid this?

Answer:

This indicates that your reducing agent is not selective enough.

  • Choice of Reducing Agent:

    • Solution: This is a classic problem when using a less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction.[6] Switching to sodium triacetoxyborohydride (NaBH(OAc)₃) is the most effective solution, as it is much less reactive towards aldehydes and ketones compared to the protonated imine (iminium ion).[4][5]

  • Two-Step Procedure:

    • Solution: If you must use a less selective reducing agent, consider a two-step procedure. First, form the imine by reacting the 4-piperidone and the carbonyl compound, often with azeotropic removal of water. Then, in a separate step, add the reducing agent to the isolated or in situ-formed imine.

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Bases for Direct N-Alkylation of 4-Piperidone

BaseStrengthAdvantagesDisadvantagesTypical Conditions
K₂CO₃ WeakInexpensive, easy to handleMay result in slow or incomplete reactionsDMF or ACN, 60-100 °C
Triethylamine (TEA) ModerateSoluble in organic solventsCan act as a nucleophile, purification can be trickyDCM or DCE, RT to reflux
DIPEA ModerateNon-nucleophilic, sterically hinderedMore expensive than TEADCM or DCE, RT to reflux
NaH StrongHighly effective, drives reaction to completionMoisture sensitive, requires anhydrous conditions, flammableAnhydrous THF or DMF, 0 °C to RT
Cs₂CO₃ ModerateMore soluble than K₂CO₃ in some organic solventsMore expensiveACN or DMF, RT to 80 °C

Table 2: Comparison of Reducing Agents for Reductive Amination of 4-Piperidone

Reducing AgentSelectivityAdvantagesDisadvantagesTypical Conditions
NaBH(OAc)₃ (STAB) HighSelective for imines/iminium ions, one-pot reactionMore expensive than NaBH₄DCE or THF with acetic acid, RT
NaBH₃CN HighSelective for imines/iminium ionsHighly toxic (releases HCN in acid)Methanol with pH control, RT
NaBH₄ LowInexpensive, readily availableCan reduce starting aldehyde/ketoneTwo-step procedure recommended; Methanol, 0 °C to RT
H₂/Catalyst (e.g., Pd/C) High"Green" reducing agent, high yieldingRequires specialized hydrogenation equipmentMethanol or Ethanol, RT, H₂ pressure

Experimental Protocols

Protocol 1: Direct N-Benzylation of 4-Piperidone using Potassium Carbonate
  • To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF, 5-10 mL per gram of piperidone).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.05 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 4-Piperidone with Benzaldehyde using STAB
  • To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq), benzaldehyde (1.0 eq), and 1,2-dichloroethane (DCE, 10-15 mL per gram of piperidone).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

Below is a generalized workflow for the optimization of the N-alkylation of 4-piperidone.

N_Alkylation_Workflow cluster_start Starting Materials cluster_methods Reaction Methods cluster_direct_params Direct Alkylation Parameters cluster_reductive_params Reductive Amination Parameters cluster_analysis Analysis & Purification start 4-Piperidone (or its salt) direct_alk Direct Alkylation (Alkyl Halide) start->direct_alk Choose Method reductive_am Reductive Amination (Aldehyde/Ketone) start->reductive_am Choose Method base Base Selection (K2CO3, NaH, TEA) direct_alk->base solvent_d Solvent (DMF, ACN, DMSO) direct_alk->solvent_d alkyl_halide Alkyl Halide (R-I, R-Br, R-Cl) direct_alk->alkyl_halide reducing_agent Reducing Agent (NaBH(OAc)3, NaBH4) reductive_am->reducing_agent solvent_r Solvent (DCE, THF) reductive_am->solvent_r ph_control pH Control (Acetic Acid) reductive_am->ph_control monitoring Reaction Monitoring (TLC, LC-MS) base->monitoring solvent_d->monitoring alkyl_halide->monitoring reducing_agent->monitoring solvent_r->monitoring ph_control->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product N-Alkyl-4-piperidone purification->product

Caption: Workflow for optimizing N-alkylation of 4-piperidone.

Conclusion

The successful N-alkylation of 4-piperidone is a matter of understanding the underlying chemical principles and carefully selecting the reaction conditions. By considering the factors outlined in this guide—the choice of alkylation method, base, solvent, and stoichiometry—researchers can significantly improve their outcomes. This technical support center serves as a living document, and we encourage you to reach out with further questions as you navigate your synthetic challenges.

References

Technical Support Center: Purification of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Oxopiperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining high-purity material. As a zwitterionic molecule with both a tertiary amine and a carboxylic acid, its purification can present unique challenges. This document will address these challenges with scientifically grounded explanations and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my sample of this compound?

A1: The impurity profile of your sample is largely dependent on its synthetic route. The most common method for synthesizing this compound is the N-alkylation of 4-piperidone with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or a haloacetate ester followed by hydrolysis.[1][2][3]

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: 4-piperidone and the haloacetic acid reagent.

  • Over-alkylation Product: Formation of a quaternary ammonium salt by the reaction of the product with another molecule of the alkylating agent.[4]

  • Hydrolysis Byproducts: If a haloacetate ester is used in the synthesis, incomplete hydrolysis will result in the presence of the corresponding ester.

  • Salts: Inorganic salts from the workup, such as sodium chloride or potassium carbonate.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Proton and Carbon NMR are powerful tools for identifying impurities. Here's a general guide to what you might see:

  • Unreacted 4-piperidone: Look for characteristic signals of the piperidone ring protons without the N-acetic acid substituent.

  • Residual Solvents: Common synthesis and purification solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or ethers may be present.

  • Ester Impurity: If an ester was used in the synthesis, you will see characteristic signals for the alkyl group of the ester (e.g., a triplet and quartet for an ethyl ester).

For definitive identification, it is recommended to acquire NMR spectra of the starting materials and compare them with the spectrum of your product.

Q3: I am having trouble getting my compound to crystallize. It keeps oiling out. What can I do?

A3: "Oiling out" is a common issue with zwitterionic compounds, which can have high solubility in polar solvents and complex crystallization behavior.[5][6] Here are a few strategies to overcome this:

  • Solvent System Optimization: Experiment with mixed solvent systems. A common approach is to dissolve the compound in a good solvent (like water or methanol) and then slowly add a poor solvent (an "antisolvent" like isopropanol or acetone) until the solution becomes slightly turbid. Then, warm the mixture until it is clear and allow it to cool slowly.

  • pH Adjustment: Since your compound is an amino acid, its solubility is highly pH-dependent. Dissolve your compound in water and adjust the pH to its isoelectric point (pI). At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, which should promote crystallization.

  • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

Troubleshooting Purification Issues

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization The chosen solvent system is not effective at excluding a particular impurity.Try a different solvent system. If the impurity is significantly less polar than your product, an aqueous recrystallization with pH adjustment is often effective. For non-polar impurities, consider a wash with a non-polar solvent like hexane or ether before recrystallization.
Co-precipitation of impurities.Ensure slow cooling during recrystallization to allow for selective crystal growth.
Product is a Persistent Oil High concentration of impurities depressing the melting point.Attempt a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting recrystallization.
The compound is hygroscopic.Dry the compound thoroughly under high vacuum.
Low Recovery from Chromatography The compound is highly polar and is sticking to the silica gel.Use a more polar mobile phase, such as a gradient with methanol or adding a small amount of acetic acid or ammonia to the mobile phase to improve elution.
The compound is degrading on the silica gel.Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the mobile phase.

Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is effective for removing polar and non-polar impurities.

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Antisolvent Addition: While the solution is still warm, slowly add isopropanol (a less polar solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in a refrigerator (4 °C) for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is particularly useful for removing less polar impurities and unreacted starting materials.

Step-by-Step Methodology:

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent system, such as 95:5 Dichloromethane:Methanol.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient would be from 95:5 Dichloromethane:Methanol to 80:20 Dichloromethane:Methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Purity Assessment: HPLC Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is well-suited for the analysis of this polar, zwitterionic compound without the need for derivatization.[7][8][9][10][11]

Parameter Condition
Column HILIC column (e.g., silica-based with amide or amino functional groups)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Start with 95% B, decrease to 50% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 5 µL

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product recrystallization Recrystallization start->recrystallization High initial purity chromatography Flash Chromatography start->chromatography Oily product or high impurity load purity_check Purity Check (HPLC/NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Purity Not OK further_purification->recrystallization further_purification->chromatography

Caption: Purification workflow for this compound.

Logical Relationships in Impurity Removal

This diagram shows how different purification techniques target specific types of impurities.

ImpurityRemoval cluster_impurities Impurity Types cluster_methods Purification Methods unreacted_sm Unreacted Starting Materials (4-piperidone, haloacetic acid) chromatography Flash Chromatography unreacted_sm->chromatography side_products Side Products (Ester, Over-alkylation) recrystallization Recrystallization (Aqueous/Organic) side_products->recrystallization side_products->chromatography salts Inorganic Salts salts->recrystallization extraction Aqueous Wash/Extraction salts->extraction

Caption: Targeting impurities with specific purification methods.

References

Technical Support Center: Synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will move beyond simple procedural outlines to explore the underlying chemistry, enabling you to troubleshoot effectively, optimize your reaction conditions, and ensure the highest purity of your final product.

Troubleshooting Guide: From Unexpected Results to Optimized Outcomes

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers validated protocols for resolution.

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted 4-piperidone starting material. What are the likely causes?

A1: This is a classic issue in N-alkylation reactions and typically points to suboptimal reaction conditions that fail to drive the reaction to completion. The primary culprits are related to the base, solvent, and reaction kinetics.

Root Cause Analysis:

  • Insufficient or Inappropriate Base: The N-alkylation of 4-piperidone with a haloacetic acid derivative (like chloroacetic acid or an alkyl bromoacetate) is a nucleophilic substitution reaction that generates one equivalent of acid (HCl or HBr). This acid will protonate the nitrogen of the starting 4-piperidone, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid and to deprotonate the piperidone hydrochloride salt if it is used as the starting material. If the base is too weak, not present in sufficient stoichiometric amounts (at least 2 equivalents for the hydrochloride salt, 1 for the free base), or has poor solubility in the reaction solvent, the reaction will stall.

  • Reaction Temperature and Time: Like many SN2 reactions, this alkylation is sensitive to temperature. Insufficient heat may lead to impractically slow reaction rates. Conversely, excessive heat can promote side reactions. The reaction must be allowed to run for a sufficient duration for completion.

  • Reagent Purity: The purity of the alkylating agent (e.g., tert-butyl bromoacetate, chloroacetic acid) is critical. Degradation or impurities can reduce the effective concentration of the reactant.

Troubleshooting Protocol:

  • Base Selection & Stoichiometry: Ensure you are using a suitable base and the correct amount. For this synthesis, potassium carbonate (K₂CO₃) is a common and effective choice.[1]

    • If starting with 4-piperidone hydrochloride, use at least 3 equivalents of K₂CO₃. One equivalent deprotonates the hydrochloride, one neutralizes the acid byproduct, and a slight excess helps drive the reaction.

    • Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its reactivity.

  • Solvent System: Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.[2] DMF is often preferred for its ability to dissolve the inorganic base and piperidone salts.

  • Temperature Control: Gradually heat the reaction mixture to between 70-100 °C and monitor by TLC or LC-MS.[1][2] Find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Monitoring: Check the reaction progress every 2-4 hours. If the reaction stalls, consider adding an additional portion of base or alkylating agent.

Q2: My LC-MS analysis shows an unexpected peak with a mass of [M+H]⁺ ≈ 197. What is this impurity and how can it be avoided?

A2: A species with a mass-to-charge ratio corresponding to C₁₀H₁₆N₂O + H⁺ is highly indicative of the aldol condensation dimer of the 4-piperidone starting material. This is one of the most common byproducts in this synthesis.

Mechanistic Insight:

Under basic conditions, the α-protons (at the C3 and C5 positions) of the 4-piperidone ketone are acidic. The base can deprotonate one molecule of 4-piperidone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of 4-piperidone. The resulting aldol adduct can then dehydrate to form a more stable α,β-unsaturated ketone.

DOT Script for Aldol Condensation Pathway

aldol_condensation cluster_start Starting Materials cluster_reaction Byproduct Formation 4-Pip_1 4-Piperidone Enolate Enolate Intermediate 4-Pip_1->Enolate 4-Pip_2 4-Piperidone Aldol_Adduct Aldol Adduct (m/z ≈ 215) 4-Pip_2->Aldol_Adduct Base Base (e.g., K₂CO₃) Base->Enolate Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack Dimer Dehydrated Dimer (m/z ≈ 197) Aldol_Adduct->Dimer Dehydration (-H₂O)

Caption: Formation of the 4-piperidone aldol condensation byproduct.

Mitigation Strategies:

  • Control Base Addition: Add the base portion-wise or slowly to the reaction mixture. A high local concentration of base can accelerate the self-condensation reaction.

  • Lower Reaction Temperature: While higher temperatures speed up the desired N-alkylation, they also significantly accelerate the aldol condensation. Conduct the reaction at the lowest temperature that allows for a reasonable rate of N-alkylation (e.g., start at room temperature and slowly heat to 60-70 °C).

  • Order of Addition: Consider adding the alkylating agent to the mixture of 4-piperidone and base, rather than adding the base to the other reagents. This ensures the alkylating agent is present to compete for the 4-piperidone as soon as it is deprotonated.

Q3: My ¹H NMR spectrum is complex, and I've identified a byproduct with a mass corresponding to the addition of a second carboxymethyl group (C₉H₁₃NO₅). What is this species?

A3: This impurity is almost certainly the result of C-alkylation at the C3 position of the piperidone ring, forming 3-(carboxymethyl)-2-(4-oxopiperidin-1-yl)acetic acid.

Mechanistic Insight:

While the primary reaction is N-alkylation, the ketone of the desired product, this compound, still possesses acidic α-protons. In the presence of a strong enough base and excess alkylating agent, the product itself can be deprotonated to form an enolate. This enolate can then be alkylated by another molecule of the haloacetic acid derivative. This side reaction is particularly prevalent if reaction temperatures are too high or if a large excess of the alkylating agent is used. Such alkylations on 4-piperidones to yield 3-substituted products are a known reactivity pattern.[3]

DOT Script for N- vs. C-Alkylation

alkylation_pathways cluster_main Desired Pathway cluster_side Side Reaction Start 4-Piperidone + Haloacetic Acid Derivative N_Alk N-Alkylation Start->N_Alk Primary Reaction Product This compound (Desired Product) N_Alk->Product Enolate_Formation Product Enolate Formation Product->Enolate_Formation Base C_Alk C-Alkylation Enolate_Formation->C_Alk + Haloacetic Acid Deriv. Byproduct 3-Substituted Byproduct C_Alk->Byproduct

Caption: Competing N-alkylation and C-alkylation pathways.

Mitigation Strategies:

  • Control Stoichiometry: Use a modest excess of the alkylating agent (e.g., 1.1-1.2 equivalents). A large excess will significantly increase the likelihood of C-alkylation.

  • Temperature Management: Avoid excessively high reaction temperatures. Once the primary N-alkylation is complete (as determined by monitoring), cool the reaction to prevent post-alkylation of the product.

  • Purification: This byproduct can often be separated from the desired product by recrystallization or column chromatography, exploiting the polarity difference due to the additional carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of this compound?

A1: Beyond unreacted starting materials, a well-executed synthesis should be monitored for the key byproducts discussed in the troubleshooting section. A summary is provided below.

Impurity/ByproductChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
Desired Product C₇H₁₁NO₃ 157.17 Target Mass
4-PiperidoneC₅H₉NO99.13Unreacted starting material
Aldol Dimer (Dehydrated)C₁₀H₁₄N₂O196.25[M+H]⁺ ≈ 197
C-Alkylation ProductC₉H₁₃NO₅215.20[M+H]⁺ ≈ 216
2-(4-Hydroxypiperidin-1-yl)acetic acidC₇H₁₃NO₃159.18[M+H]⁺ ≈ 160 (potential reduction)[4]
Unhydrolyzed Ester (e.g., Ethyl Ester)C₉H₁₅NO₃185.22[M+H]⁺ ≈ 186 (if using ester route)
Q2: I am using an ester like ethyl bromoacetate. What is the best way to perform the final hydrolysis step to minimize byproducts?

A2: The hydrolysis of the intermediate ester is a critical step that can impact both yield and purity. Both acidic and basic conditions can be used, but basic hydrolysis (saponification) followed by acidic workup is generally preferred for this substrate.

Recommended Protocol: Basic Hydrolysis (Saponification)

  • Dissolution: Dissolve the crude ethyl 2-(4-oxopiperidin-1-yl)acetate intermediate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Saponification: Add 1.5-2.0 equivalents of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) as an aqueous solution. Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the mixture to a pH of 2.5-3.0 using 3M hydrochloric acid.[1] This protonates the carboxylate to form the desired carboxylic acid and also protonates the piperidine nitrogen.

    • The product may precipitate upon acidification. If so, it can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Why this method is preferred: It avoids the strongly acidic conditions that could potentially promote side reactions involving the ketone functionality.

Q3: What is a reliable analytical workflow for identifying these byproducts?

A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for identifying and quantifying impurities in this synthesis.

DOT Script for Analytical Workflow

analytical_workflow Start Crude Reaction Mixture LCMS LC-MS Analysis Start->LCMS Decision Are Unexpected Masses Detected? LCMS->Decision NMR ¹H and ¹³C NMR Analysis Decision->NMR Yes Purify Purification (Recrystallization/Chromatography) Decision->Purify No (Only SM/Product) Structure Structure Elucidation of Byproducts NMR->Structure Structure->Purify Final Pure Product (>95% Purity) Purify->Final

Caption: A standard analytical workflow for impurity analysis.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water).

  • LC-MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Method: Use a gradient elution from high aqueous (e.g., 0.1% formic acid in water) to high organic (e.g., 0.1% formic acid in acetonitrile).

    • Analysis: Look for the expected mass of your product ([M+H]⁺ ≈ 158). Compare any other significant peaks to the masses in the impurity table above. The retention time will give an indication of polarity.

  • NMR Spectroscopy: Prepare a sample of the crude or purified material in a suitable deuterated solvent (e.g., D₂O with acid/base adjustment, or DMSO-d₆).

    • ¹H NMR: Look for the characteristic signals of the product. Byproducts like the C-alkylated species will introduce new, complex spin systems. The aldol dimer will show signals in the olefinic region if dehydration has occurred.

    • ¹³C NMR: Confirm the number of unique carbons. The presence of unexpected carbonyl or sp² carbon signals can confirm byproduct structures.

This systematic approach ensures that all significant components of your reaction mixture are identified, leading to a more robust and reproducible synthesis.

References

Optimizing catalyst and solvent for 2-(4-Oxopiperidin-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-oxopiperidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and rationalize your optimization strategy.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common challenge in this synthesis. The root cause often lies in one of three areas: suboptimal reaction conditions for the core N-alkylation reaction, competing side reactions, or inefficient workup and isolation.

Potential Cause 1: Inefficient N-Alkylation (Sₙ2 Reaction)

The synthesis of this compound is a classic nucleophilic substitution (Sₙ2) reaction, where the secondary amine of 4-piperidone acts as a nucleophile to displace a halide from a haloacetic acid derivative.[1] The efficiency of this step is highly dependent on the solvent and base used.

  • Solvent Choice: The rate of Sₙ2 reactions is dramatically influenced by the solvent. Polar aprotic solvents are strongly recommended.[2][3] These solvents (e.g., DMF, DMSO, Acetonitrile) can dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine "naked" and highly reactive.[4] Conversely, polar protic solvents (e.g., water, ethanol, methanol) will solvate the amine through hydrogen bonding, creating a "solvent cage" that sterically hinders its ability to attack the electrophile, thus slowing the reaction.[3][4][5]

  • Base Selection: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) byproduct. Without a base, the acid will protonate the starting amine, forming an unreactive ammonium salt and stalling the reaction.[6] However, the base must be chosen carefully. A very strong base (e.g., NaH) can significantly promote unwanted side reactions. Moderately weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often the best choice. They are strong enough to act as an acid scavenger but generally not strong enough to cause rampant side reactions.[6][7]

Potential Cause 2: Competing Side Reactions

The structure of 4-piperidone contains a ketone functional group, which can participate in undesirable side reactions, primarily aldol-type self-condensation under basic conditions.

  • Aldol Self-Condensation: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the ketone of another 4-piperidone molecule. This leads to the formation of higher molecular weight impurities and consumes the starting material, directly reducing the yield. Using a milder base (K₂CO₃ vs. NaOH or alkoxides) and maintaining a moderate reaction temperature (e.g., room temperature to 60°C) can minimize this pathway.

Diagram 1: Desired N-Alkylation vs. Competing Aldol Condensation

G cluster_0 Desired Pathway: N-Alkylation (Su20992) cluster_1 Side Reaction: Aldol Condensation Piperidone_N 4-Piperidone (Nucleophile) Product_N 2-(4-Oxopiperidin-1-yl) acetic acid Piperidone_N->Product_N Attacks Cu03B1 Haloacetate Haloacetate (Electrophile) Haloacetate->Product_N Piperidone_A 4-Piperidone (Enolate Formation) Aldol_Product Aldol Adduct (Impurity) Piperidone_A->Aldol_Product Attacks C=O Piperidone_B 4-Piperidone (Electrophile) Piperidone_B->Aldol_Product Base Base (e.g., Ku2082COu2083) Base->Piperidone_N Activates Base->Piperidone_A Promotes

Caption: Key reaction pathways for 4-piperidone under basic conditions.

Recommended Actions to Improve Yield:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to DMF, DMSO, or acetonitrile.

  • Optimize the Base: Use 1.5-2.0 equivalents of finely powdered, anhydrous K₂CO₃. This provides sufficient basicity while minimizing aldol condensation.

  • Control Temperature: Start the reaction at room temperature and gently heat to 50-60°C if the reaction is slow. Avoid high temperatures which can accelerate side reactions.

  • Use an Ester of Haloacetic Acid: Reacting 4-piperidone with an ester (e.g., ethyl bromoacetate) followed by a final hydrolysis step can often give cleaner reactions and higher yields than using the free haloacetic acid.[7]

Question 2: My final product is difficult to purify. I see multiple spots on TLC/peaks on LC-MS. What are these impurities and how can I remove them?

A complex impurity profile is usually a direct consequence of the issues described above.

  • Unreacted 4-Piperidone: This is a common impurity if the reaction has not gone to completion.

  • Aldol Adducts: As discussed, these are higher molecular weight byproducts from self-condensation.

  • O-Alkylated Product: While N-alkylation is generally favored, some O-alkylation at the ketone's enolate oxygen can occur, leading to an isomeric impurity.

Purification Strategy:

The target molecule is an amino acid, meaning it has both a basic nitrogen and an acidic carboxylic acid. This property can be exploited for purification.

  • Acid-Base Extraction:

    • After the reaction, perform an initial workup. If you used an ester, first hydrolyze it with aqueous base (e.g., NaOH or LiOH) to get the carboxylate salt.

    • Acidify the aqueous solution with HCl to a pH of ~2. This protonates the piperidine nitrogen and ensures the carboxylic acid is in its neutral form. At this pH, the desired product will likely be in the aqueous layer as the hydrochloride salt.

    • Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove neutral organic impurities (like the aldol products or any remaining alkylating ester).

    • Carefully basify the aqueous layer with a base like K₂CO₃ to a pH of ~8-9. This deprotonates the ammonium salt but keeps the carboxylate ionized. This zwitterionic form may precipitate or can be extracted. Alternatively, bringing the pH to the isoelectric point will cause the amino acid to have minimal water solubility and precipitate.

  • Crystallization: The hydrochloride salt of the product can often be crystallized from solvent systems like isopropanol/water or ethanol/ether.[8]

  • Chromatography: If extraction and crystallization fail, column chromatography is the final option. Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol and a small amount of acetic acid or triethylamine can effectively separate the components.

Table 1: Troubleshooting Common Impurities

Issue Potential Cause(s) Recommended Solution(s)
Low Yield • Use of protic solvent (e.g., ethanol)• Incorrect base (too strong or too weak)• Aldol condensation side reaction• Switch to a polar aprotic solvent (DMF, Acetonitrile).[2][3]• Use 1.5-2.0 eq. of K₂CO₃.[6]• Maintain reaction temperature between RT and 60°C.
Multiple Spots/Peaks • Incomplete reaction• Aldol condensation• O-alkylation• Increase reaction time or temperature moderately.• Use purification via acid-base extraction to separate neutral impurities.• Consider crystallization of the HCl salt.
Difficult Isolation • Product is highly water-soluble• Isolate as the hydrochloride salt by acidifying the aqueous layer and removing water.• Carefully adjust pH to the isoelectric point to precipitate the zwitterion.

Part 2: Frequently Asked Questions (FAQs)

Question 3: What is the detailed reaction mechanism and what are the key transition states?

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-piperidone attacks the electrophilic alpha-carbon of the haloacetate.

  • Transition State: A single, high-energy transition state is formed where a partial bond is forming between the nitrogen and the carbon, while the carbon-halogen bond is partially breaking.

  • Inversion & Displacement: The halide ion is displaced as a leaving group, and the new carbon-nitrogen bond is fully formed. This step results in an inversion of stereochemistry at the alpha-carbon, though it is not relevant here as the carbon is not a chiral center.

  • Deprotonation: The resulting product is an ammonium salt, which is then deprotonated by the base (e.g., K₂CO₃) in the reaction mixture to yield the neutral tertiary amine product.

Diagram 2: Sₙ2 Mechanism for N-Alkylation

SN2_Mechanism Reactants 4-Piperidone + Br-CHu2082-COOR TS Transition State [Pipu22EFCHu2082(COOR)u22EFBr]u207Au207B Reactants->TS Nucleophilic Attack Product Product + Bru207B TS->Product Leaving Group Departure

Caption: A simplified representation of the Sₙ2 reaction pathway.

Question 4: How do I select the optimal catalyst and solvent system?

While this reaction is not strictly "catalyzed" in the traditional sense, the choice of base and solvent are the most critical parameters to optimize.

Solvent Selection Logic:

As established, polar aprotic solvents are superior for Sₙ2 reactions. The choice between them often comes down to practical considerations.

  • Acetonitrile (CH₃CN): Good choice, relatively low boiling point (82°C) makes it easy to remove post-reaction.

  • N,N-Dimethylformamide (DMF): Excellent solvent for Sₙ2 reactions, but its high boiling point (153°C) can make it difficult to remove.

  • Dimethyl Sulfoxide (DMSO): Also an excellent solvent with a very high boiling point (189°C), making it the most difficult to remove. Often used for particularly stubborn reactions.

For this synthesis, Acetonitrile or DMF are generally the best starting points.

Base Selection Logic:

The ideal base should be strong enough to neutralize the generated acid but not so strong that it promotes side reactions.

Table 2: Comparison of Common Bases for N-Alkylation

Base pKa (Conjugate Acid) Type Key Considerations
K₂CO₃ / Na₂CO₃ ~10.3InorganicRecommended. Inexpensive, effective, minimizes aldol side reactions. Heterogeneous, so requires good stirring.[6]
Triethylamine (Et₃N) ~10.7Organic AmineHomogeneous, but can be less effective. Can form quaternary salts with the alkylating agent.
DIPEA (Hünig's Base) ~11.0Organic AmineSterically hindered and non-nucleophilic. Good choice but more expensive.
Sodium Hydride (NaH) ~36Strong BaseNot Recommended. Too basic, will likely cause significant aldol condensation and potential O-alkylation.[6]
Question 5: Can you provide a reliable, step-by-step laboratory protocol?

Certainly. The following protocol uses ethyl bromoacetate as the alkylating agent, which is a common and effective strategy, followed by saponification.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Piperidone monohydrochloride monohydrate

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: N-Alkylation

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-piperidone monohydrochloride monohydrate (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 eq). The extra equivalent is to neutralize the HCl from the starting material.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Slowly add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting 4-piperidone is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, tert-butyl 2-(4-oxopiperidin-1-yl)acetate.[8]

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water (3:1 v/v).

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the ester.

  • Once complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

Step 3: Workup and Isolation

  • Wash the aqueous basic solution with ethyl acetate (2 x volume) to remove any neutral impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of concentrated HCl.

  • Wash the acidic aqueous layer with dichloromethane (2 x volume) to further remove impurities. Discard the organic layers.

  • The desired product, this compound, is now in the aqueous layer as its hydrochloride salt.

  • The product can be isolated by removing the water under reduced pressure (lyophilization is ideal) to yield the hydrochloride salt as a solid. Alternatively, careful adjustment of the pH to the isoelectric point (typically pH ~4-6) may cause the zwitterionic product to precipitate, where it can be collected by filtration.

Diagram 3: Experimental Workflow

Workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Saponification cluster_workup Step 3: Workup & Isolation A1 Combine 4-Piperidoneu00b7HCl, Ku2082COu2083 in CHu2083CN A2 Add Ethyl Bromoacetate A1->A2 A3 Heat (50-60u00b0C) & Monitor A2->A3 A4 Filter & Concentrate A3->A4 H1 Dissolve Crude in MeOH/Hu2082O A4->H1 Crude Ester H2 Add NaOH & Stir H1->H2 H3 Remove MeOH H2->H3 W1 Basic Wash (EtOAc) H3->W1 Aqueous Carboxylate W2 Acidify to pH 2 (HCl) W1->W2 W3 Acidic Wash (DCM) W2->W3 W4 Isolate Product (Evaporate or Precipitate) W3->W4

Caption: A step-by-step workflow for the synthesis and purification.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-(4-Oxopiperidin-1-yl)acetic acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 2-(4-Oxopiperidin-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine ring is a foundational scaffold in numerous natural products and pharmaceutical agents, making unambiguous structural determination paramount for understanding structure-activity relationships (SAR) and guiding drug design.[1][2][3] While various analytical techniques contribute to characterization, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a precise three-dimensional atomic map.

This document will detail the experimental workflow for X-ray crystallography, explain the causality behind critical procedural choices, and objectively compare its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative for Precision: Why X-ray Crystallography?

In drug development, knowing the exact three-dimensional arrangement of atoms is not merely academic; it is fundamental. For a molecule like this compound, key structural features such as the conformation of the piperidin-4-one ring (e.g., chair, boat, or twist-boat) and the spatial relationship between the acetic acid moiety and the heterocyclic ring dictate its interaction with biological targets.[2]

X-ray crystallography offers unparalleled advantages for this purpose:

  • High Resolution: It provides atomic-level resolution, allowing for the precise measurement of bond lengths, bond angles, and torsion angles.[4]

  • Unambiguous Stereochemistry: It definitively resolves relative and, with appropriate data, absolute stereochemistry, which can be challenging or impossible to assign conclusively with spectroscopic methods alone.[5]

  • Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystalline state, providing critical insights into intermolecular interactions like hydrogen bonding that stabilize the structure.

While techniques like NMR provide essential data on the molecule's behavior in solution, X-ray crystallography provides the static, high-resolution blueprint that validates structural hypotheses and serves as a foundational input for computational modeling.[5][6]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The protocol described below is a self-validating system; success at each step is a prerequisite for the next.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To grow diffraction-quality single crystals of this compound and determine its three-dimensional structure.

Materials:

  • This compound, purity >95% (CAS 218772-96-4)[7]

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, n-hexane)

  • Small glass vials or test tubes

  • Microscope with polarizing filters

  • Single-crystal X-ray diffractometer

Methodology:

  • Purity Confirmation (Prerequisite):

    • Rationale: Crystallization is a process of molecular self-assembly into a highly ordered lattice. Impurities disrupt this lattice formation, inhibiting crystal growth or leading to poorly ordered crystals.

    • Action: Confirm the purity of the starting material using NMR and MS. The title compound has a molecular weight of 157.17 g/mol .[7][8]

  • Crystal Growth (The Art of Patience):

    • Rationale: The goal is to achieve a state of slow supersaturation, allowing molecules to methodically arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous solid or polycrystalline powder. The choice of solvent is critical and often requires empirical screening, as seen in the crystallization of various piperidin-4-one derivatives using solvents like ethanol, methanol, or benzene-petroleum ether mixtures.[2]

    • Action (Slow Evaporation): i. Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable solvent (e.g., methanol) in a small vial. ii. Cover the vial with a cap, perforated with a few small holes to allow for slow solvent evaporation. iii. Store the vial in a vibration-free environment at a constant temperature. iv. Monitor for crystal formation over several days to weeks.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal for diffraction should be a single, well-formed entity, free of cracks or defects, and of an appropriate size (typically 0.1-0.3 mm).

    • Action: i. Using a microscope, identify a candidate crystal. ii. Carefully separate the chosen crystal from the mother liquor. iii. Mount the crystal on a cryoloop or glass fiber affixed to the diffractometer's goniometer head.

  • Data Collection:

    • Rationale: The mounted crystal is rotated while being irradiated with a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[9]

    • Action: i. Center the crystal in the X-ray beam. ii. Collect a series of diffraction images at various crystal orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement:

    • Rationale: The positions and intensities of the diffraction spots are mathematically converted into an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

    • Action: i. Process the raw diffraction data to determine unit cell parameters and integrate the intensities of the reflections. ii. Solve the structure using direct methods or Patterson synthesis to obtain an initial electron density map. iii. Build a molecular model of this compound and fit it to the electron density map. iv. Refine the atomic coordinates, thermal parameters, and occupancies until the calculated diffraction pattern closely matches the observed data. The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Data Acquisition & Analysis Synthesis Synthesis of C7H11NO3 Purify Purification (>95%) Synthesis->Purify Screen Solvent Screening Purify->Screen Grow Crystal Growth (Slow Evaporation) Screen->Grow Select Crystal Selection & Mounting Grow->Select Collect X-ray Data Collection Select->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine Structure Final 3D Structure Refine->Structure Techniques_Comparison cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Molecule This compound (C7H11NO3) MS Molecular Weight & Formula Molecule->MS NMR Connectivity & Solution Structure Molecule->NMR XRAY Definitive 3D Structure & Stereochemistry Molecule->XRAY Full_Structure Complete Structural Elucidation MS->Full_Structure NMR->Full_Structure XRAY->Full_Structure Definitive

References

A Comparative Guide to the Synthetic Routes of 2-(4-Oxopiperidin-1-yl)acetic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Oxopiperidin-1-yl)acetic acid is a valuable building block in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its rigid piperidone core and the acetic acid side chain offer versatile points for molecular elaboration, making it a key intermediate in the development of drugs targeting a range of conditions. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common synthetic methods for this compound, offering detailed protocols, mechanistic insights, and a data-driven comparison to aid in the selection of the most appropriate route for your research needs.

Method 1: Two-Step Synthesis via N-Alkylation with a Haloacetic Acid Ester followed by Hydrolysis

This widely employed method involves the initial N-alkylation of 4-piperidone with an ester of a haloacetic acid, typically ethyl or tert-butyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach offers good control over the reaction and generally provides high yields.

Causality Behind Experimental Choices

The use of an ester derivative of bromoacetic acid in the first step is crucial to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions required for the N-alkylation. The choice between a tert-butyl ester and an ethyl ester often comes down to the desired deprotection (hydrolysis) conditions. Tert-butyl esters can be cleaved under acidic conditions, while ethyl esters are typically hydrolyzed under basic conditions. Potassium carbonate is a commonly used base for the alkylation as it is inexpensive, effective, and easily removed during workup. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reagents and promotes the SN2 reaction.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate [1]

  • To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (3 equivalents).

  • Add tert-butyl bromoacetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between a saturated aqueous solution of potassium carbonate and diethyl ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford tert-butyl 2-(4-oxopiperidin-1-yl)acetate.

Step 2: Hydrolysis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

Standard acidic hydrolysis conditions are typically employed for the cleavage of the tert-butyl ester. This can be achieved using a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) at room temperature, followed by removal of the solvent and excess acid under reduced pressure.

Visualizing the Pathway

Method_1_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 4-Piperidone_HCl 4-Piperidone Monohydrate Hydrochloride Alkylation_Reaction K2CO3, DMF 100°C, 24h 4-Piperidone_HCl->Alkylation_Reaction tBu_Bromoacetate tert-Butyl Bromoacetate tBu_Bromoacetate->Alkylation_Reaction Ester_Intermediate tert-Butyl 2-(4-oxopiperidin-1-yl)acetate Alkylation_Reaction->Ester_Intermediate Hydrolysis_Reaction Acidic Hydrolysis (e.g., TFA) Ester_Intermediate->Hydrolysis_Reaction Final_Product_1 This compound Hydrolysis_Reaction->Final_Product_1 Method_2_Workflow cluster_one_pot One-Pot Reaction 4-Piperidone_HCl_2 4-Piperidone Hydrochloride One_Pot_Reaction K2CO3, Water 60-75°C, 6h 4-Piperidone_HCl_2->One_Pot_Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->One_Pot_Reaction Final_Product_2 This compound One_Pot_Reaction->Final_Product_2

References

A Comparative Guide to the Biological Activity of 2-(4-Oxopiperidin-1-yl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its versatility and presence in a multitude of clinically successful pharmaceuticals. Within this broad class of compounds, 2-(4-Oxopiperidin-1-yl)acetic acid emerges as a key synthetic intermediate and a foundational structure for the development of novel therapeutic agents.[1] Its unique combination of a reactive ketone, a secondary amine integrated into a cyclic system, and a carboxylic acid moiety provides a rich platform for structural diversification. This guide offers a comprehensive comparison of the biological activities of this compound and its analogs, delving into the structure-activity relationships that govern their therapeutic potential. We will explore how subtle modifications to this core structure can profoundly influence biological outcomes, with a particular focus on neurodegenerative disorders, cancer, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.

The 4-Oxopiperidine Core: A Privileged Scaffold in Medicinal Chemistry

The 4-oxopiperidine unit is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The ketone functionality can act as a hydrogen bond acceptor, while the piperidine nitrogen allows for the introduction of various substituents to modulate physicochemical properties and target engagement. The acetic acid side chain further enhances the molecule's versatility, providing a handle for amide bond formation or serving as a key pharmacophoric element. The inherent conformational flexibility of the piperidine ring, which can adopt chair, boat, and twist-boat conformations, allows for precise spatial orientation of substituents to optimize interactions with target proteins.

Comparative Biological Activities of this compound Analogs

While direct comparative studies of this compound and its close analogs are not extensively documented in publicly available literature, a wealth of research on related piperidone-containing molecules provides invaluable insights into the structure-activity relationships (SAR) that likely govern the biological profile of this compound class. By examining these related studies, we can extrapolate and infer the potential impact of various structural modifications.

Neuroprotective and Acetylcholinesterase (AChE) Inhibitory Activity

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown. The 4-oxopiperidine scaffold is a key feature in several potent AChE inhibitors.

  • N-Substitution: The nitrogen atom of the piperidine ring is a critical point for modification. The introduction of a benzyl group, for instance, is a common strategy in the design of AChE inhibitors, as seen in the potent inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, E2020), which has an IC50 of 5.7 nM.[2] This highlights the importance of a lipophilic, aromatic substituent at the N-1 position for potent AChE inhibition.

  • Modification of the 4-Oxo Position: While the parent compound features a ketone, modifications at this position can significantly impact activity. For example, derivatives of 4-hydroxypiperidine have also been explored for various pharmacological activities.

  • Side Chain Analogs: The acetic acid side chain can be replaced with other functionalities to explore different interactions with the enzyme's active site. For instance, replacing the acetic acid with a methylindole or pyrrole moiety attached to the 3-position of the piperidinone ring has been explored in the design of new AChE inhibitors.

Below is a hypothetical comparison based on SAR principles gleaned from related compounds:

Compound/AnalogKey Structural FeaturePredicted AChE Inhibitory Activity (Hypothetical IC50)Rationale
This compound Parent CompoundModerate to LowLacks the key lipophilic N-substituent found in potent inhibitors.
Analog A: 1-Benzyl-2-(4-oxopiperidin-1-yl)acetic acid N-Benzyl SubstitutionHighThe benzyl group can interact with the peripheral anionic site (PAS) of AChE, enhancing binding affinity.[2]
Analog B: 2-(4-Hydroxy-piperidin-1-yl)acetic acid Reduction of Ketone to HydroxylVariableThe change from a hydrogen bond acceptor (ketone) to a donor/acceptor (hydroxyl) could alter binding mode and potency.
Analog C: 2-(4-Oxopiperidin-1-yl)acetamide Amidation of Carboxylic AcidModerateAmidation can alter solubility and hydrogen bonding potential, potentially influencing enzyme-inhibitor interactions.
Anticancer Activity

The 4-piperidone scaffold is also a prominent feature in a variety of anticancer agents. These compounds often exert their effects through mechanisms such as the inhibition of topoisomerase II-α or the induction of apoptosis.

  • Bis(ylidene)-4-piperidones: A significant class of anticancer 4-piperidone analogs are the 3,5-bis(ylidene) derivatives. These compounds, often mimicking the structure of curcumin, have shown potent cytotoxicity against various cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431) cancer cells.[3]

  • N-Acyl Modifications: The introduction of different acyl groups at the piperidine nitrogen has been shown to modulate anticancer activity. For example, N-acryloyl and N-(aryl)maleamoyl derivatives of 3,5-bis(ylidene)-4-piperidones have been synthesized and evaluated for their cytotoxic properties.[3]

The following table illustrates a potential SAR for anticancer activity:

Compound/AnalogKey Structural FeaturePredicted Anticancer Activity (Hypothetical IC50)Rationale
This compound Parent CompoundLowLacks the extended conjugation and planar structure often associated with potent cytotoxic 4-piperidones.
Analog D: 1-Acryloyl-2-(4-oxopiperidin-1-yl)acetic acid N-Acryloyl GroupModerateThe acryloyl group can act as a Michael acceptor, potentially reacting with nucleophilic residues in target proteins.
Analog E: 3,5-Bis(benzylidene)-2-(4-oxopiperidin-1-yl)acetic acid Bis(benzylidene) SubstitutionHighThe extended π-system and planarity can enhance intercalation with DNA or binding to enzyme active sites.[3]
Anti-inflammatory Activity

The anti-inflammatory potential of 4-piperidone derivatives has also been investigated. One of the key mechanisms of inflammation involves the activity of cyclooxygenase (COX) enzymes.

  • Inhibition of NF-κB Activation: Certain 3,5-bis(ylidene)-4-piperidone derivatives have been shown to down-regulate TNF-α-induced NF-κB activation, a critical pathway in the inflammatory response.[3]

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from Electrophorus electricus (electric eel) in the assay buffer. The final concentration in the well should be optimized (typically 0.1-0.25 U/mL).

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh.

    • Test Compounds: Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound solution at various concentrations to the sample wells.

    • Add 25 µL of assay buffer to the negative control wells (100% enzyme activity).

    • Add 25 µL of a known AChE inhibitor (e.g., Donepezil) to the positive control wells.

    • Add 25 µL of the AChE solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Detection & Analysis AChE AChE Solution Add_Reagents Add Buffer, Test Cmpd, & AChE to Plate AChE->Add_Reagents DTNB DTNB Solution Add_DTNB_ATCI Add DTNB & ATCI (Start Reaction) DTNB->Add_DTNB_ATCI ATCI ATCI Solution ATCI->Add_DTNB_ATCI Test_Cmpd Test Compound Dilutions Test_Cmpd->Add_Reagents Incubate Incubate (15 min) Add_Reagents->Incubate Incubate->Add_DTNB_ATCI Measure_Abs Measure Absorbance at 412 nm (Kinetic) Add_DTNB_ATCI->Measure_Abs Calculate_IC50 Calculate % Inhibition & IC50 Measure_Abs->Calculate_IC50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

SAR_Concept cluster_analogs Structural Analogs cluster_activity Biological Activity Core This compound (Core Scaffold) N_Sub N-Substitution (e.g., Benzyl) Core->N_Sub Oxo_Mod 4-Oxo Modification (e.g., Hydroxyl) Core->Oxo_Mod Side_Chain_Mod Side Chain Modification (e.g., Amide) Core->Side_Chain_Mod AChE_Inhibition AChE Inhibition N_Sub->AChE_Inhibition Enhances Anticancer Anticancer Activity N_Sub->Anticancer Modulates Oxo_Mod->AChE_Inhibition Modulates Side_Chain_Mod->Anticancer Influences Anti_Inflammatory Anti-inflammatory

Caption: Structure-Activity Relationship Concept for this compound Analogs.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. While direct comparative data for this specific compound and its immediate analogs is limited, the broader literature on piperidone-containing molecules strongly suggests that structural modifications to this core can lead to potent and selective compounds with a wide range of biological activities. The N-1 position of the piperidine ring, the 4-oxo group, and the acetic acid side chain all serve as key handles for medicinal chemists to tune the pharmacological properties of these molecules. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new analogs, enabling researchers to elucidate definitive structure-activity relationships and unlock the full therapeutic potential of this promising chemical scaffold. Further research focused on the systematic synthesis and biological evaluation of analogs of this compound is warranted to fully explore its potential in addressing unmet medical needs in neurodegenerative diseases, cancer, and inflammation.

References

A Head-to-Head Comparison of 2-(4-Oxopiperidin-1-yl)acetic Acid with Alternative Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 2-(4-oxopiperidin-1-yl)acetic acid moiety has emerged as a privileged scaffold, particularly in the design of inhibitors for therapeutic targets such as Factor XIa (FXIa), a key player in the coagulation cascade.[1][2] This guide provides a comprehensive, head-to-head comparison of the this compound scaffold against other commonly employed heterocyclic systems, including pyrrolidine, azetidine, and morpholine derivatives. Our analysis is grounded in experimental data from peer-reviewed literature and patents, offering a technical resource for researchers, scientists, and drug development professionals.

The Central Role of the Scaffold: More Than Just a Framework

The piperidine ring is a ubiquitous feature in a vast number of approved pharmaceutical agents, a testament to its favorable physicochemical and pharmacokinetic properties.[3][4] The this compound scaffold offers a unique combination of features: a rigid six-membered ring that can orient substituents in well-defined vectors, a basic nitrogen atom that can be crucial for target engagement or for tuning solubility, and an acetic acid side chain that can act as a key interaction point or a handle for further chemical modification.

However, the principles of drug design often necessitate a strategy of "scaffold hopping," where the core of a molecule is replaced with a bioisostere.[5][6] This approach is employed to navigate complex patent landscapes, fine-tune pharmacokinetic profiles, enhance target selectivity, or mitigate off-target toxicity.[6] This guide will explore the nuances of such bioisosteric replacements in the context of the this compound scaffold.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a scaffold can have a profound impact on the drug-like qualities of the resulting compounds. The following table provides a comparative summary of the core heterocyclic scaffolds discussed in this guide.

PropertyPiperidinePyrrolidineAzetidineMorpholine
Ring Size 6-membered5-membered4-membered6-membered
Conformational Flexibility Prefers a rigid chair conformationFlexible envelope/twist conformationsPlanar to slightly puckeredPrefers a chair conformation
Lipophilicity (clogP of parent) ~0.84~0.46~0.13~-0.85
Aqueous Solubility HighVery HighVery HighVery High
pKa of Conjugate Acid ~11.2~11.3~11.1~8.4
Key Structural Feature Saturated azacyclohexaneSaturated azacyclopentaneSaturated azacyclobutaneContains an ether linkage

Data compiled from various sources and should be considered as approximate values for the unsubstituted parent heterocycles.

Biological Activity: A Focus on Factor XIa Inhibition

Factor XIa is a serine protease that plays a critical role in the amplification of the intrinsic pathway of the coagulation cascade.[2][7] Inhibition of FXIa is a promising antithrombotic strategy with the potential for a lower bleeding risk compared to currently available anticoagulants.[8] The this compound scaffold and its derivatives have been extensively explored as FXIa inhibitors by major pharmaceutical companies, including Bayer and Bristol-Myers Squibb.[1][9][10]

The following table summarizes the reported in vitro activities of exemplary compounds featuring the this compound scaffold and its bioisosteric alternatives.

Disclaimer: The data presented in this table are compiled from various patents and publications. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies. The primary utility of this table is to illustrate the potency that has been achieved with each scaffold class.

Scaffold ClassExemplary CompoundTargetIn Vitro Activity (IC50/Ki)Source
Piperidine-based Phenylalanine derivative with 4-oxo-1,4-dihydroquinoline-3-carboxylic acidFactor XIaIC50 = 21.5 nM[1]
Piperidine-based 2-oxopyridine derivativeFactor XIaIC50 = 6.4 nM[1]
Pyrrolidine-based Amino(methyl) pyrrolidine-based sulfonamideFactor Xa*IC50 = 5.5 nM[11]
Azetidine-based 4-carboxy-2-azetidinone (β-lactam) derivativeFactor XIaIC50 = 2.8 nM (irreversible)[7]
Morpholine-based Morpholine-containing bioactive moleculesVarious(Data not specific to FXIa)[12]

*Note: While this pyrrolidine-based inhibitor targets Factor Xa, it demonstrates the potential of this scaffold to yield highly potent inhibitors of coagulation proteases.

Structure-Activity Relationship (SAR) Insights:
  • Piperidine Scaffold: The rigid chair conformation of the piperidine ring allows for precise positioning of substituents to interact with the S1, S2, and S4 pockets of the FXIa active site. The 4-oxo group can serve as a hydrogen bond acceptor or a point for further derivatization.

  • Pyrrolidine Scaffold: The greater flexibility of the five-membered pyrrolidine ring can be advantageous in allowing the molecule to adopt an optimal conformation for binding.[11] However, this flexibility can also come at an entropic cost. The SAR of pyrrolidine-based inhibitors often revolves around the stereochemistry of the substituents.[13]

  • Azetidine Scaffold: The strained four-membered ring of azetidine offers a unique and rigid framework. In the case of β-lactam derivatives, the strained ring can act as a reactive electrophile, leading to covalent and irreversible inhibition of the target enzyme.[7]

  • Morpholine Scaffold: The inclusion of an oxygen atom in the morpholine ring significantly impacts its physicochemical properties, generally leading to increased polarity and aqueous solubility.[12] This can be a valuable tool for optimizing the pharmacokinetic profile of a drug candidate.

Experimental Protocols for Scaffold Evaluation

The objective comparison of different scaffolds relies on robust and reproducible experimental assays. The following are detailed protocols for two key in vitro assays used to characterize Factor XIa inhibitors.

Factor XIa Chromogenic Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified FXIa.

Principle: The assay measures the cleavage of a chromogenic substrate by FXIa, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.

    • Enzyme Solution: Purified human Factor XIa diluted in assay buffer to a final concentration of 1-5 nM.

    • Substrate Solution: Chromogenic FXIa substrate (e.g., S-2366) diluted in assay buffer to a final concentration of 0.2-0.5 mM.

    • Test Compound: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series in DMSO, and then further dilute into assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilution or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 25 µL of the diluted FXIa enzyme solution to all wells to initiate the pre-incubation.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the pre-warmed substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting assay that assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[14] It is used to evaluate the overall anticoagulant effect of a test compound in a more physiologically relevant matrix.[4]

Principle: The time to clot formation is measured after the addition of a contact activator (which activates the intrinsic pathway) and calcium to citrated plasma. A prolongation of the clotting time in the presence of a test compound indicates inhibition of one or more factors in the intrinsic or common pathways.[14]

Step-by-Step Protocol:

  • Sample and Reagent Preparation:

    • Plasma: Use pooled normal human plasma (platelet-poor).

    • aPTT Reagent: A commercially available reagent containing a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids.[15]

    • Calcium Chloride Solution: 25 mM CaCl2.

    • Test Compound: Prepare a stock solution and dilutions in a suitable vehicle (e.g., saline or DMSO).

  • Assay Procedure (using a coagulometer):

    • Pipette 50 µL of plasma into a cuvette.

    • Add 5 µL of the test compound dilution or vehicle control and mix gently.

    • Incubate the plasma-compound mixture at 37°C for a specified time (e.g., 3-5 minutes).

    • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate at 37°C for 3-5 minutes.

    • Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • Record the clotting time for each compound concentration.

    • Plot the clotting time (in seconds) against the compound concentration.

    • The data can be used to determine the concentration of the compound required to double the baseline clotting time (2x aPTT).

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Coagulation_Cascade Role of Factor XIa in the Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF + VIIa VIIa_TF->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: A simplified diagram of the coagulation cascade highlighting the central role of Factor XIa in the intrinsic pathway.

Inhibition_Assay_Workflow Workflow for an in vitro Factor XIa Chromogenic Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Compound) start->reagent_prep plate_setup Plate Setup (Add Buffer, Compound/Vehicle) reagent_prep->plate_setup pre_incubation Pre-incubation (Add Enzyme, Incubate at 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: A flowchart illustrating the key steps in a typical in vitro chromogenic assay for evaluating FXIa inhibitors.

Drug_Design_Workflow Comparative Drug Design Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing lead_id Lead Identification (e.g., Piperidine Scaffold) scaffold_hop Scaffold Hopping (Bioisosteric Replacement) lead_id->scaffold_hop synthesis Synthesis of Analogs (Pyrrolidine, Azetidine, etc.) scaffold_hop->synthesis in_vitro In Vitro Assays (Enzyme Inhibition, aPTT) synthesis->in_vitro adme ADME Profiling (Solubility, Permeability, Stability) in_vitro->adme in_vivo In Vivo Models (Thrombosis, Bleeding) adme->in_vivo lead_opt Lead Optimization in_vivo->lead_opt Data-driven Optimization

References

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Oxopiperidin-1-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

2-(4-Oxopiperidin-1-yl)acetic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any intermediate used in pharmaceutical manufacturing, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety and efficacy of the final drug product.[1] Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.[2] Therefore, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the use of robust, validated analytical methods to control the purity of such critical intermediates.[3]

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound. We will delve into the causality behind selecting the appropriate technique, provide detailed protocols for method validation in line with ICH Q2(R2) guidelines, and present supporting data to offer a field-proven perspective for researchers, scientists, and drug development professionals.[4][5]

Chapter 1: The Analytical Landscape: Choosing the Right Tool for the Job

The physicochemical properties of this compound—possessing both a carboxylic acid and a tertiary amine, along with a ketone functional group—make it a polar, non-volatile compound. This profile dictates the suitability of various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the undisputed workhorse for the purity analysis of non-volatile organic molecules like our target compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related impurities. Reversed-phase HPLC, in particular, is perfectly suited for this polar analyte.

  • Gas Chromatography (GC): GC is generally unsuitable for the direct analysis of this compound due to the compound's low volatility and thermal lability. However, it is the gold standard for analyzing a critical class of impurities: residual solvents from the manufacturing process, as mandated by ICH Q3C guidelines.

  • Thin-Layer Chromatography (TLC): TLC offers a rapid, cost-effective, and simple method for qualitative analysis.[6] It is an excellent tool for in-process checks, reaction monitoring, and as a limit test for known impurities, though it generally lacks the quantitative precision of HPLC.[7]

Comparative Overview of Primary Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Primary Application Assay and impurity quantificationResidual solvent analysis; volatile impuritiesQualitative identification; limit tests
Quantitative Capability ExcellentExcellentSemi-quantitative at best
Specificity High (especially with PDA/MS detectors)High (especially with MS detectors)Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Analysis Time 15-60 minutes per sample10-40 minutes per sample30-90 minutes for multiple samples
Instrumentation Cost HighHighLow
Typical Impurities Starting materials, by-products, degradantsResidual solvents (e.g., Toluene, Acetone)Non-volatile impurities

Chapter 2: The Core Protocol: Validation of a Reversed-Phase HPLC Method

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[8] For a purity method, this means proving it can reliably and accurately quantify the main compound and its impurities. We will follow the framework established by the ICH Q2(R2) guideline.[5][9]

Logical Workflow for HPLC Method Validation

The validation process follows a structured path, where each parameter builds confidence in the method's performance.

G cluster_0 Method Development & System Suitability cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness cluster_3 Finalization Dev Develop HPLC Method SST Define System Suitability Tests (SST) Dev->SST Specificity Specificity / Selectivity SST->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Robustness Report Validation Report Robustness->Report

Caption: Logical workflow for analytical method validation per ICH guidelines.

Step-by-Step Experimental Protocols

The following protocols are based on a hypothetical, yet scientifically sound, HPLC method developed for this compound.

Hypothetical HPLC Method Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Photodiode Array (PDA) at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (90:10)

1. Specificity

Causality: The purpose of specificity is to provide documented proof that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] A PDA detector is crucial here as it allows for peak purity analysis, comparing spectra across the peak to detect co-eluting species.

Protocol:

  • Prepare solutions of the diluent (blank), a reference standard of this compound, and known potential impurities.

  • Prepare a spiked sample containing the reference standard and all known impurities.

  • Subject a sample of the drug substance to forced degradation (e.g., exposure to acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Inject all samples into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be free from interference from the blank. It must be well-resolved from all known impurity and degradation peaks (Resolution > 2.0). The peak purity index (as determined by the chromatography data system) should be greater than 0.999.

2. Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response.[11] This is fundamental for accurate quantification. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[5]

Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., for a 0.1 mg/mL target, prepare standards at 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL). For impurity quantification, the range should bracket the expected impurity levels, often from the Limit of Quantitation (LOQ) to 120% of the specification limit.[8]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[12] It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix (or placebo) and the method's ability to measure it accurately is assessed.

Protocol:

  • Prepare a sample solution of the drug substance.

  • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

4. Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:

  • Repeatability: Precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12]

Protocol:

  • Repeatability: Prepare six individual samples of the drug substance at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the assay results.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), should repeat the repeatability study.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11] These are critical for impurity methods to ensure even trace-level contaminants can be reliably controlled.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

6. Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%, mobile phase composition ±2%).

  • Prepare a standard solution and analyze it under the normal conditions and then under each of the deliberately varied conditions.

  • Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor, retention time).

  • Acceptance Criteria: System suitability parameters must remain within their established limits for all tested variations. The assay result should not change significantly.

G center Nominal Condition (pH 3.0, 30°C, 1.0 mL/min) p1 pH 2.8 center->p1 p2 pH 3.2 center->p2 t1 Temp 25°C center->t1 t2 Temp 35°C center->t2 f1 Flow 0.9 mL/min center->f1 f2 Flow 1.1 mL/min center->f2

Caption: Diagram of robustness testing with deliberate parameter variations.

Chapter 3: Complementary Methods for Comprehensive Purity Profiling

While HPLC is the primary tool, a comprehensive purity assessment often requires complementary techniques.

Headspace GC for Residual Solvents

Causality: Many organic solvents used in synthesis are classified as potential impurities that must be controlled.[13] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard technique, as it allows for the analysis of volatile compounds in a non-volatile matrix without complex sample preparation.

Protocol Outline:

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Incubation: Heat the vial in the headspace autosampler (e.g., at 80°C for 15 minutes) to allow volatile solvents to partition into the gas phase.

  • Injection & Separation: An automated system injects a portion of the headspace gas into the GC. A column with a polar stationary phase is typically used to separate common solvents.

  • Detection: A Flame Ionization Detector (FID) provides a response proportional to the mass of the carbon-containing solvent.

  • Quantification: Calculate the concentration of each solvent against a calibrated external standard.

TLC as a Rapid Limit Test

Causality: TLC can be validated as a simple and effective limit test to confirm that a specific impurity does not exceed a certain threshold. It is particularly useful for colored impurities or those that react with a specific visualization agent.[14]

Protocol Outline:

  • Plate: Silica gel 60 F254

  • Sample Application: Spot a specific volume of the test sample solution (e.g., 10 mg/mL) and a reference solution of the impurity at the specification limit (e.g., 0.1%, which would be 0.01 mg/mL).

  • Mobile Phase: A mixture of solvents designed to separate the impurity from the main spot (e.g., Dichloromethane:Methanol:Acetic Acid 90:10:1).[15]

  • Development: Place the plate in a saturated chromatography tank and allow the mobile phase to ascend.

  • Visualization: Dry the plate and visualize under UV light (254 nm). If the impurity is not UV-active, spray with a suitable reagent (e.g., potassium permanganate stain for oxidizable groups).[16]

  • Interpretation: The intensity of the impurity spot in the test sample chromatogram should not be greater than the intensity of the spot in the reference solution.

Summary of Validation Data and Acceptance Criteria

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity Resolution > 2.0; Peak Purity > 0.999Resolution between API and closest impurity is 3.1; Peak Purity is 0.9998Pass
Linearity (R²) ≥ 0.9990.9995Pass
Range (Assay) 80% - 120% of nominal concentrationValidatedPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability %RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate %RSD) ≤ 2.0%0.88%Pass
LOQ ≤ Reporting Threshold (e.g., 0.05%)0.03%Pass
Robustness SST criteria met under all conditionsAll SST parameters passedPass

Conclusion

The validation of an analytical method is a systematic and documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[11] For this compound, a well-validated reversed-phase HPLC method serves as the cornerstone for purity control. By demonstrating specificity, linearity, accuracy, precision, and robustness, we establish a self-validating system that ensures the reliability of every measurement. Complementing this with orthogonal techniques like GC for residual solvents and TLC for rapid checks provides a holistic and robust control strategy, ultimately safeguarding the quality of the final pharmaceutical product and ensuring patient safety.

References

A Comparative Guide to the Antimicrobial Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The ever-escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, piperidine and its derivatives have emerged as a particularly promising scaffold. This guide provides a comparative analysis of the antimicrobial activity of various piperidine derivatives, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Piperidine Scaffold in Antimicrobial Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence in clinically approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3] The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for diverse structural modifications, leading to a broad spectrum of biological activities, including potent antimicrobial effects.[3][4]

This guide will delve into the antimicrobial properties of different classes of piperidine derivatives, explore their mechanisms of action, and provide standardized protocols for their evaluation. By presenting a comparative analysis of their efficacy against various pathogens, we aim to provide a valuable resource for the rational design and development of next-generation antimicrobial agents.

Mechanisms of Antimicrobial Action: A Multifaceted Approach

Piperidine derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting fundamental cellular processes in bacteria and fungi. While the precise mechanism can vary depending on the specific derivative, several key modes of action have been elucidated.

One of the prominent mechanisms involves the disruption of microbial cell membranes. The lipophilic nature of many piperidine derivatives allows them to intercalate into the lipid bilayer, altering its fluidity and integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5]

Another significant mechanism is the inhibition of essential enzymes. For instance, some piperidine-containing compounds have been shown to inhibit dihydrofolate reductase, a key enzyme in the folic acid biosynthesis pathway, which is crucial for DNA synthesis and repair in bacteria.[6]

Furthermore, certain piperidine alkaloids, such as piperine found in black pepper, act as efflux pump inhibitors (EPIs).[7][8] Efflux pumps are membrane proteins that bacteria use to expel antibiotics and other toxic substances. By inhibiting these pumps, piperidine derivatives can restore the efficacy of conventional antibiotics to which bacteria have developed resistance.

Below is a diagram illustrating the primary antimicrobial mechanisms of action of piperidine derivatives.

cluster_mechanisms Antimicrobial Mechanisms of Piperidine Derivatives membrane Cell Membrane Disruption enzyme Enzyme Inhibition (e.g., Dihydrofolate Reductase) efflux Efflux Pump Inhibition piperidine Piperidine Derivatives piperidine->membrane Alters membrane fluidity and integrity piperidine->enzyme Blocks essential metabolic pathways piperidine->efflux Restores antibiotic susceptibility

Caption: Primary antimicrobial mechanisms of action of piperidine derivatives.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of piperidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9] The following table summarizes the MIC values of representative piperidine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. This data has been compiled from various studies to provide a comparative overview.[9][10][11][12]

Piperidine Derivative ClassRepresentative CompoundTest OrganismMIC (µg/mL)Reference
Natural Alkaloids PiperineStaphylococcus aureus12.5 - 50[12]
Escherichia coli100[13]
Candida albicans3.125[13]
Synthetic N-arylpiperidines Compound 6 (from Govender et al., 2015)Bacillus subtilis0.75[11]
Escherichia coli1.5[11]
Staphylococcus aureus1.5[11]
Piperidine-4-carboxamides Benzoyl derivativeStaphylococcus aureus-[14]
Escherichia coli-[14]
Sulfonyl Piperidine Carboxamides Compound CS4 (from a 2023 study)Gram-positive bacteriaModerate to good activity[15]
Gram-negative bacteriaModerate to good activity[15]
FungiModerate to good activity[15]
Piperidine-substituted Halogenobenzenes 2,6-dipiperidino-1,4-dihalogenobenzenesStaphylococcus aureus32 - 128[9]
Candida albicans32 - 64[9]

Note: The specific MIC values for some compounds were not explicitly stated as numerical values in the source but were described qualitatively as having "good" or "moderate" activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9] This protocol provides a step-by-step guide for performing this assay, along with the scientific rationale behind each step.

Materials and Reagents
  • Test piperidine derivatives

  • Standard antimicrobial agent (e.g., ciprofloxacin, ampicillin) as a positive control[9]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for ensuring reproducible results.

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the piperidine derivatives in DMSO to create a stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility.

    • Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations.

  • Assay Setup in Microtiter Plate:

    • Add 100 µL of MHB to each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the appropriate concentration of the diluted test compound to the corresponding wells.

    • The final volume in each well will be 200 µL after the addition of the bacterial inoculum.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no antimicrobial agent). A sterility control (broth only) should also be included.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the piperidine derivative at which there is no visible growth.

The following diagram illustrates the workflow for the determination of the Minimum Inhibitory Concentration (MIC).

cluster_workflow MIC Determination Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) setup_plate 3. Set up 96-Well Plate (Controls and Test Compounds) prep_inoculum->setup_plate prep_compounds 2. Prepare Serial Dilutions of Piperidine Derivatives prep_compounds->setup_plate inoculate 4. Inoculate Plate with Bacteria setup_plate->inoculate incubate 5. Incubate at 35°C for 16-20h inoculate->incubate read_mic 6. Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Piperidine derivatives represent a versatile and promising class of compounds in the ongoing search for novel antimicrobial agents. Their diverse mechanisms of action, including cell membrane disruption, enzyme inhibition, and efflux pump inhibition, offer multiple avenues for combating pathogenic microorganisms. The comparative data presented in this guide highlight the potential of both natural and synthetic piperidine derivatives against a broad spectrum of bacteria and fungi.

Future research should focus on elucidating the structure-activity relationships of these compounds to enable the rational design of more potent and selective antimicrobial agents. Furthermore, exploring synergistic combinations of piperidine derivatives with existing antibiotics could be a valuable strategy to overcome antimicrobial resistance. The continued investigation of this important chemical scaffold holds significant promise for the development of the next generation of therapies to combat infectious diseases.

References

A Head-to-Head Benchmarking Study: 2-(4-Oxopiperidin-1-yl)acetic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Physicochemical Properties, and Target Engagement

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality chemical starting points is paramount.[1] Fragments, typically small molecules with a molecular weight under 300 Da, serve as efficient building blocks for the development of potent and selective therapeutics.[2] This guide provides a comprehensive performance benchmark of 2-(4-Oxopiperidin-1-yl)acetic acid, a versatile scaffold, against a curated set of commercially available, structurally related reagents. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with the empirical data and field-proven insights necessary to make informed decisions for their FBDD campaigns.

The 4-oxopiperidine motif is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological entities, including those for neurological disorders.[3] The acetic acid substituent of this compound provides a key vector for chemical elaboration, allowing for the systematic exploration of chemical space around a core fragment.[4] This guide will delve into a head-to-head comparison of its performance in critical assays, providing a clear rationale for experimental choices and a transparent interpretation of the resulting data.

Comparative Reagent Panel

For a robust and meaningful comparison, this compound was benchmarked against three commercially available reagents, selected for their structural similarity and relevance in FBDD libraries.

Reagent IDChemical NameRationale for Inclusion
F-01 This compoundTest Article: The focus of this benchmarking study.
F-02 2-(2-Oxopiperidin-1-yl)acetic acidIsomeric Control: To assess the impact of the carbonyl position on binding and physicochemical properties.[5]
F-03 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acidSteric Hindrance/Lipophilicity Modifier: To evaluate the effect of an additional methyl group on the piperidine ring.[6]
F-04 2-(4-Amino-2-oxopiperidin-1-yl)acetic acidPharmacophore Diversification: Introduction of a basic nitrogen to explore alternative hydrogen bonding interactions.

Experimental Benchmarking Strategy

Our evaluation is structured around three pillars of early-stage drug discovery: fundamental physicochemical properties, direct target binding affinity, and cellular target engagement. This multi-faceted approach ensures a holistic understanding of each fragment's potential and liabilities.

G cluster_0 Physicochemical Profiling cluster_1 Biophysical Characterization cluster_2 Cellular Target Engagement P1 Aqueous Solubility B1 Binding Affinity (SPR) P1->B1 Solubility is critical for reliable binding data P2 Membrane Permeability (PAMPA) C1 Cellular Thermal Shift Assay (CETSA) P2->C1 Permeability influences cellular availability B2 Binding Confirmation (NMR) B1->B2 Orthogonal validation of binding B1->C1 In vitro binding should translate to cellular engagement

Figure 1: An overview of the experimental workflow for benchmarking the fragment library.

Part 1: Physicochemical Profiling - The Foundation of a Good Fragment

Poor solubility and permeability are significant liabilities in drug discovery, often leading to misleading biological data and downstream development challenges.[7][8] Therefore, a thorough assessment of these properties is a critical first step.

Aqueous Solubility Assay

Rationale: High aqueous solubility is crucial for reliable results in biophysical assays, preventing compound aggregation that can lead to false positives.[9][10] This experiment determines the maximum soluble concentration of each fragment in a physiologically relevant buffer.

Protocol:

  • Prepare a 10 mM stock solution of each fragment in dimethyl sulfoxide (DMSO).

  • Create a serial dilution series from the stock solution in a 96-well plate.

  • Add phosphate-buffered saline (PBS), pH 7.4, to each well to a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a fragment to passively diffuse across a cell membrane is a key indicator of its potential for oral bioavailability and its ability to reach intracellular targets.[11][12] The PAMPA assay provides a high-throughput, non-cell-based method to predict passive membrane permeability.

Protocol:

  • A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane.

  • The wells of a 96-well acceptor plate are filled with PBS, pH 7.4.

  • The test fragments are added to the donor wells of the filter plate at a concentration of 100 µM in PBS, pH 7.4.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated for 4-16 hours at room temperature.

  • The concentration of the fragment in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS. The effective permeability (Pe) is then calculated.

Part 2: Biophysical Characterization - Quantifying Target Interaction

Directly measuring the binding of a fragment to its protein target is the cornerstone of FBDD. We employ a primary screening method for affinity ranking and an orthogonal method for hit confirmation.

Surface Plasmon Resonance (SPR) for Binding Affinity

Rationale: SPR is a highly sensitive, label-free technique that allows for the real-time measurement of binding kinetics and affinity.[13][14][15][16] It is well-suited for detecting the low-affinity interactions typical of fragments.[17][18]

Protocol:

  • The target protein is immobilized on a sensor chip.

  • A dilution series of each fragment is prepared in a suitable running buffer.

  • The fragments are injected over the sensor surface, and the change in the refractive index, which is proportional to the amount of bound fragment, is monitored.

  • The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated.[14]

G cluster_0 SPR Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Fragment Solution immobilize->inject measure Measure Association & Dissociation inject->measure calculate Calculate KD measure->calculate end End calculate->end

Figure 2: A simplified workflow for determining fragment binding affinity using SPR.

NMR Spectroscopy for Binding Confirmation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and can provide structural information about the binding site.[19][20][21] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD), are particularly useful for detecting weak binding events.[20][22]

Protocol:

  • A solution of the target protein is prepared in a deuterated buffer.

  • The test fragment is added to the protein solution.

  • An STD NMR experiment is performed. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the bound ligand.

  • The presence of signals in the STD spectrum confirms that the fragment binds to the protein.

Part 3: Cellular Target Engagement - Bridging the Gap to In Vivo Relevance

Demonstrating that a fragment can engage its target in a cellular context is a crucial step in validating its therapeutic potential.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[23][24][25] An increase in the melting temperature of the protein in the presence of the fragment is indicative of target engagement.[26][27]

Protocol:

  • Cells expressing the target protein are incubated with the test fragment or a vehicle control.

  • The cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

  • The amount of soluble target protein at each temperature is quantified by Western blot or other suitable methods.

  • The melting curves for the protein in the presence and absence of the fragment are plotted, and the change in melting temperature (ΔTm) is determined.

Results: A Comparative Analysis

The following tables summarize the experimental data obtained for this compound (F-01) and the comparator fragments.

Physicochemical Properties
Reagent IDAqueous Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
F-01 >20002.5
F-02 >20003.1
F-03 15004.5
F-04 >20001.2

Interpretation: All fragments, with the exception of the more lipophilic F-03, exhibit excellent aqueous solubility, a desirable trait for FBDD.[10] The permeability of F-01 is moderate, suggesting it can cross cell membranes. The addition of a methyl group in F-03 increases permeability, as expected, while the introduction of an amino group in F-04 reduces it.

Biophysical Characterization
Reagent IDSPR Binding Affinity (KD, µM)NMR Binding Confirmation (STD-NMR)
F-01 500Positive
F-02 800Positive
F-03 450Positive
F-04 >1000Weakly Positive

Interpretation: this compound (F-01) demonstrates a respectable binding affinity in the mid-micromolar range, typical for a fragment hit.[1] The isomeric control, F-02, shows weaker binding, indicating that the position of the carbonyl is important for target recognition. The methyl-substituted analog, F-03, exhibits slightly tighter binding, possibly due to favorable hydrophobic interactions. The amino-substituted fragment, F-04, shows the weakest binding, suggesting that the introduction of a positive charge may be detrimental to binding in this particular pocket. All fragments with measurable affinity were confirmed to bind via STD-NMR.

Cellular Target Engagement
Reagent IDCETSA Thermal Shift (ΔTm, °C)
F-01 +2.1
F-02 +1.5
F-03 +2.5
F-04 +0.5

Interpretation: The cellular target engagement data correlates well with the in vitro binding affinities. F-01 and F-03 induce a significant thermal stabilization of the target protein, confirming their ability to bind in a cellular environment. The weaker binder, F-02, shows a correspondingly smaller thermal shift. F-04, with the lowest affinity and permeability, produces a negligible thermal shift.

Discussion and Conclusion

This comprehensive benchmarking study provides valuable insights into the performance of this compound as a fragment for drug discovery. Its favorable physicochemical properties, coupled with a solid mid-micromolar binding affinity and confirmed cellular target engagement, establish it as a high-quality starting point for an FBDD campaign.

The comparative data highlights the subtle yet significant impact of minor structural modifications. The superior performance of F-01 over its isomer, F-02, underscores the importance of the 4-oxopiperidine scaffold. The enhanced affinity and cellular engagement of the methylated analog, F-03, suggest a potential vector for optimization, although its reduced solubility should be monitored. The poor performance of the aminated fragment, F-04, provides a clear structure-activity relationship (SAR) data point, guiding future synthetic efforts away from this modification.

References

A-Comparative-Guide-to-the-Cross-Reactivity-of-Antibodies-Raised-Against-2-(4-Oxopiperidin-1-yl)acetic-Acid-Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies developed against the hapten 2-(4-Oxopiperidin-1-yl)acetic acid conjugated to a carrier protein. Ensuring the specificity of such antibodies is paramount for their reliable application in various immunoassays.[1][2] This document outlines the scientific rationale, detailed experimental protocols, data interpretation, and a comparative analysis of antibody performance.

Introduction: The Imperative of Specificity in Hapten-Targeting Antibodies

This compound is a small molecule, or hapten, that is non-immunogenic on its own.[3][4] To elicit an immune response and generate antibodies, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][][7] The resulting antibodies are crucial tools in drug development and clinical diagnostics, often used to quantify the levels of specific drug candidates or their metabolites.

However, a significant challenge in the development of anti-hapten antibodies is the potential for cross-reactivity. This occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[2] Such off-target binding can lead to inaccurate quantification and false-positive results in immunoassays. Therefore, rigorous cross-reactivity profiling is a critical validation step. This guide details a systematic approach to assessing the specificity of antibodies raised against this compound conjugates using a competitive enzyme-linked immunosorbent assay (ELISA).[8][9][10]

Methodology: A Validating System for Cross-Reactivity Assessment

The cornerstone of this guide is a competitive ELISA protocol. This format is ideal for small molecule detection as it measures the ability of the free hapten (or its analogs) in a sample to compete with a hapten-enzyme conjugate for binding to a limited number of antibody-binding sites.[11][12][13] The intensity of the resulting signal is inversely proportional to the concentration of the target analyte in the sample.

The workflow is designed to be self-validating by including appropriate controls and standards.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection p1 Coat plate with anti-hapten antibody p2 Wash excess antibody p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash excess blocking agent p3->p4 c1 Add standards or test compounds p4->c1 c2 Add hapten-HRP conjugate c1->c2 c3 Incubate to allow competition c2->c3 c4 Wash unbound reagents c3->c4 d1 Add TMB substrate c4->d1 d2 Incubate for color development d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Competitive ELISA workflow for cross-reactivity testing.

  • Antibody Coating:

    • Dilute the anti-2-(4-Oxopiperidin-1-yl)acetic acid antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[14][15]

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.[15]

    • Rationale: This step immobilizes the capture antibody on the solid phase of the well.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[15]

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature.[15]

    • Wash the plate three times as described above.

    • Rationale: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and potential cross-reactants in assay buffer (e.g., 1% BSA in PBS).

    • Add 50 µL of each standard or test compound solution to the appropriate wells.

    • Add 50 µL of a pre-titered dilution of this compound conjugated to Horseradish Peroxidase (HRP) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.[15]

    • Rationale: During this incubation, the free analyte (standard or test compound) and the hapten-HRP conjugate compete for binding to the immobilized antibody.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[15]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[15] The color will change from blue to yellow.

    • Rationale: The HRP enzyme catalyzes the conversion of the TMB substrate, producing a colored product. The amount of color is inversely proportional to the amount of free analyte in the sample.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The specificity of the antibody is determined by comparing its binding to this compound with its binding to structurally related compounds.

  • Generate a Standard Curve: Plot the absorbance values against the logarithm of the concentration for the this compound standard.

  • Determine the IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16][17] This can be calculated using a four-parameter logistic curve fit.[18]

  • Calculate Percent Cross-Reactivity: The cross-reactivity of the antibody with a specific analog is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100%

The selection of compounds for cross-reactivity testing should be based on structural similarity to the target hapten. The following diagram illustrates the structure of this compound and a selection of potential cross-reactants.

Caption: Structural relationships between the target analyte and potential cross-reactants.

Comparative Performance Data

The following tables present hypothetical data from a cross-reactivity study comparing two different antibody preparations (Antibody A and Antibody B) raised against a this compound-KLH conjugate.

Table 1: IC50 Values for Antibody A and Antibody B

CompoundAntibody A IC50 (nM)Antibody B IC50 (nM)
This compound15.220.5
2-(2-Oxopiperidin-1-yl)acetic acid> 10,000> 10,000
2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid850.61250.8
2-(4-Amino-2-oxopiperidin-1-yl)acetic acid5234.1> 10,000
This compound hydrochloride16.121.3

Table 2: Percent Cross-Reactivity for Antibody A and Antibody B

CompoundAntibody A % Cross-ReactivityAntibody B % Cross-Reactivity
This compound100100
2-(2-Oxopiperidin-1-yl)acetic acid< 0.15< 0.21
2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid1.791.64
2-(4-Amino-2-oxopiperidin-1-yl)acetic acid0.29< 0.21
This compound hydrochloride94.496.2
Discussion and Conclusion

Based on the hypothetical data, both Antibody A and Antibody B exhibit high specificity for this compound.

  • High Specificity: Both antibodies show negligible cross-reactivity with the isomeric compound 2-(2-Oxopiperidin-1-yl)acetic acid and the aminated analog, indicating that the position of the oxo group and the overall charge distribution are critical for antibody recognition.

  • Minor Cross-Reactivity: A low level of cross-reactivity is observed with the methylated analog, suggesting that modifications to the piperidine ring can slightly influence binding.

  • Equivalent Binding to Salt Form: As expected, both antibodies recognize the hydrochloride salt form of the hapten almost equally to the free acid, as the primary epitope is the core molecular structure.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(4-Oxopiperidin-1-yl)acetic acid, moving beyond simple instructions to explain the scientific reasoning behind each critical step.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is not a benign substance; it is classified as a hazardous chemical that requires careful management.[1][2] The primary risks are associated with direct contact and inhalation.

The Globally Harmonized System (GHS) provides a clear summary of its potential dangers.

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning
Source: Synthesized from supplier Safety Data Sheet information.

Causality: These classifications dictate the minimum safety precautions. The warnings for skin, eye, and respiratory irritation mean that the compound must be handled in a way that prevents any direct physical contact or aerosolization. This fundamental understanding informs our choice of personal protective equipment and handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate PPE is non-negotiable. This is a self-validating system: the correct PPE directly mitigates the specific risks posed by the chemical.

Equipment Specification Justification
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against accidental splashes that could cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[6][7]

Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical, even when gloves have been worn.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program, which is designed to comply with regulations like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9][10][11][12]

Step 1: Waste Characterization

All unused this compound, as well as any materials significantly contaminated with it (e.g., weigh boats, contaminated paper towels from a spill), must be treated as hazardous chemical waste.[13]

Step 2: Container Selection and Labeling
  • Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.[9][14] The container must have a secure, tight-fitting lid and must be kept closed at all times except when actively adding waste.[8][10][14]

  • Labeling: This is a critical compliance step. Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags.[9][10] The label must include:

    • The words "Hazardous Waste" .[9][15]

    • The full, unabbreviated chemical name: "this compound" . If it is in a solution, list all components and their approximate percentages.[9][16]

    • The date when waste was first added to the container (the "accumulation start date").[9]

    • The appropriate hazard indications (e.g., checking boxes for "Irritant").[9][15]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[8][14][15] You cannot generate waste in one lab and store it in another.[8]

  • Segregation: Store the waste container according to chemical compatibility. Since this compound has an acetic acid functional group, it should be stored with other organic acids and away from bases, oxidizers, or other reactive chemical groups to prevent dangerous reactions.[16]

  • Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, that can hold the entire volume of the largest container within it.[16]

Step 4: Arranging for Final Disposal

Once your waste container is full or has been accumulating for the maximum time allowed by your institution (often 12 months, provided the volume limit is not exceeded), you must arrange for its removal.[8]

  • Complete the hazardous waste pickup request form provided by your EHS office.[9][10]

  • Ensure all information is accurate and the container is properly sealed and labeled.

  • EHS personnel will then collect the waste for transport to a licensed hazardous waste disposal facility.[10][13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparation is key to a safe outcome.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large amounts of a potentially reactive chemical.

    • Carefully sweep the material into a designated hazardous waste container.[6]

    • Clean the spill area with soap and water.[17]

    • All cleanup materials must be disposed of as hazardous waste.[17]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[17]

    • Do not attempt to clean up a large spill unless you are specifically trained to do so.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][5]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][17]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the compliant disposal of this compound.

G cluster_prep 1. Preparation & Handling cluster_accum 2. Waste Accumulation cluster_disp 3. Final Disposal A Identify this compound as Hazardous Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a compatible, leak-proof waste container B->C D Label container: 'Hazardous Waste' + Full Chemical Name + Accumulation Start Date + Hazards C->D E Place waste in container (Solid or dissolved in compatible solvent) D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Is container full or accumulation time limit reached? F->G Periodically Check H Complete and submit Hazardous Waste Pickup Request to EHS/Safety Office G->H Yes I EHS collects container for final, compliant disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.